2-(9H-Purin-6-YL)-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(7H-purin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c12-2-1-5-6-7(10-3-8-5)11-4-9-6/h3-4,12H,1-2H2,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKTVTLFAQBPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694981 | |
| Record name | 2-(7H-Purin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948037-49-8 | |
| Record name | 9H-Purine-6-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948037-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(7H-Purin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-((9H-Purin-6-yl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical synthesis of 2-((9H-Purin-6-yl)amino)ethanol, a significant purine derivative with potential applications in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for its preparation in a laboratory setting.
Introduction: The Significance of N6-Substituted Purine Analogs
Purine derivatives are fundamental to numerous biological processes, forming the core structure of nucleobases in DNA and RNA. The modification of the purine scaffold, particularly at the C6 position, has been a fertile ground for the discovery of novel therapeutic agents. N6-substituted adenosine analogs, for instance, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and renal protective effects. 2-((9H-Purin-6-yl)amino)ethanol, also known as N6-(2-hydroxyethyl)adenine, belongs to this important class of molecules. Its synthesis is of considerable interest to researchers developing novel kinase inhibitors, antiviral agents, and other targeted therapies. This guide will focus on a reliable and accessible synthetic route commencing from the readily available starting material, 6-chloropurine.
Strategic Overview of the Synthesis
The most direct and widely employed strategy for the synthesis of 2-((9H-Purin-6-yl)amino)ethanol involves a two-step process. The first step is the preparation of the key intermediate, 6-chloropurine, from hypoxanthine. The second, and final, step is the nucleophilic aromatic substitution of the chloro group at the C6 position of the purine ring with ethanolamine.
Caption: Overall synthetic strategy for 2-((9H-Purin-6-yl)amino)ethanol.
Part 1: Synthesis of the Key Intermediate: 6-Chloropurine
The conversion of hypoxanthine to 6-chloropurine is a standard transformation in purine chemistry. The hydroxyl group at the C6 position of hypoxanthine is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Underlying Principle: The Role of Phosphoryl Chloride and a Tertiary Amine
Phosphoryl chloride (POCl₃) is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A high-boiling tertiary amine, such as N,N-dimethylaniline or triethylamine, is often used as a catalyst and a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The use of a tertiary amine also helps to improve the solubility of the starting material and facilitate the reaction.[1]
Detailed Experimental Protocol: Synthesis of 6-Chloropurine
Materials:
-
Hypoxanthine
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylaniline (or triethylamine)
-
Ice
-
Ammonium hydroxide (NH₄OH) solution
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of hypoxanthine (e.g., 5 g), N,N-dimethylaniline (e.g., 1.0 g), and phosphoryl chloride (e.g., 50 mL) is prepared.[2]
-
The reaction mixture is heated to reflux for approximately 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.
-
The residue is cooled in an ice bath and then carefully poured over crushed ice.
-
The pH of the resulting solution is adjusted to approximately 5-7 by the slow addition of ammonium hydroxide solution. This will cause the 6-chloropurine to precipitate out of the solution.
-
The precipitate is collected by filtration and washed with cold water.
-
The crude 6-chloropurine can be further purified by recrystallization from hot acetone to yield the final product.
Safety Precautions:
-
Phosphoryl chloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
The addition of the reaction mixture to ice and the subsequent neutralization with ammonium hydroxide are exothermic and should be done slowly and with cooling.
Caption: Experimental workflow for the synthesis of 6-chloropurine.
Part 2: Synthesis of 2-((9H-Purin-6-yl)amino)ethanol
This is the final and key step in the synthesis, where the chloro group of 6-chloropurine is displaced by the amino group of ethanolamine.
Underlying Principle: Nucleophilic Aromatic Substitution
The C6 position of the purine ring is electron-deficient and therefore susceptible to nucleophilic attack. The chlorine atom at this position is a good leaving group. Ethanolamine acts as the nucleophile, with its amino group attacking the C6 carbon. A base, such as triethylamine or potassium carbonate, is typically added to the reaction mixture to neutralize the HCl that is formed as a byproduct, driving the reaction to completion.
Detailed Experimental Protocol: Synthesis of 2-((9H-Purin-6-yl)amino)ethanol
Materials:
-
6-Chloropurine
-
Ethanolamine
-
Triethylamine (or potassium carbonate)
-
Ethanol (or n-butanol)
Procedure:
-
In a round-bottom flask, dissolve 6-chloropurine (e.g., 1.0 g) in ethanol (e.g., 20 mL).
-
To this solution, add ethanolamine (a slight molar excess, e.g., 1.1 equivalents) and triethylamine (a slight molar excess, e.g., 1.1 equivalents).
-
The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-((9H-Purin-6-yl)amino)ethanol.
Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the 6-chloropurine spot and the appearance of a new, more polar product spot. The final product's identity and purity can be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and melting point determination.
Data Presentation: Expected Product Characteristics
| Property | Expected Value |
| Chemical Formula | C₇H₉N₅O |
| Molecular Weight | 179.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not readily available in the literature, would need to be determined experimentally. |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.2-8.4 (2H, s, purine C2-H and C8-H), ~7.8 (1H, br s, NH), ~4.8 (1H, t, OH), ~3.6 (2H, q, CH₂-N), ~3.5 (2H, t, CH₂-O) |
| ¹³C NMR (DMSO-d₆) | Expected peaks for the purine ring carbons and the two aliphatic carbons of the ethanolamine side chain. |
| Mass Spectrometry | [M+H]⁺ = 180.08 |
Note: The NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Conclusion and Future Perspectives
The synthesis of 2-((9H-Purin-6-yl)amino)ethanol presented in this guide is a robust and reproducible method that can be readily implemented in a standard organic chemistry laboratory. The starting materials are commercially available, and the reaction conditions are straightforward. This synthetic route provides a solid foundation for the production of this valuable purine derivative for further biological evaluation and for the synthesis of more complex analogs. The continued exploration of N6-substituted purines is a promising avenue for the discovery of new therapeutic agents.
References
An In-depth Technical Guide to 2-(Purin-6-yl)-ethanol Isomers: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of key isomers of 2-(purin-6-yl)-ethanol. Intended for researchers, scientists, and professionals in drug development, this document elucidates the critical distinctions between the N9- and N6-substituted isomers, offering field-proven insights and detailed methodologies.
Introduction: Navigating the Isomeric Landscape of 2-(Purin-6-yl)-ethanol
The nomenclature "2-(9H-Purin-6-YL)-ethanol" can lead to ambiguity, potentially referring to several constitutional isomers. The position of the ethanol substituent on the purine ring dramatically influences the molecule's chemical and biological properties. This guide will focus on the two most prominent and well-documented isomers:
-
9-(2-Hydroxyethyl)adenine (2-(6-Amino-9H-purin-9-yl)ethanol): The ethanol group is attached to the N9 position of the adenine ring.
-
N6-(2-Hydroxyethyl)adenine (2-((9H-Purin-6-yl)amino)ethanol): The ethanol group is attached to the exocyclic amino group at the C6 position of the purine ring.
Understanding the distinct characteristics of these isomers is paramount for their application in research and development.
Part 1: 9-(2-Hydroxyethyl)adenine (N9-Isomer)
This isomer is a key intermediate in the synthesis of various biologically active compounds and is often studied for its potential therapeutic applications.
Chemical Structure and Properties
The N9-isomer features the ethanol moiety covalently bonded to the nitrogen at position 9 of the purine ring.
Caption: Chemical structure of 9-(2-Hydroxyethyl)adenine.
Table 1: Physicochemical Properties of 9-(2-Hydroxyethyl)adenine
| Property | Value | Source |
| CAS Number | 707-99-3 | [1] |
| Molecular Formula | C₇H₉N₅O | [1] |
| Molecular Weight | 179.18 g/mol | [1] |
| IUPAC Name | 2-(6-amino-9H-purin-9-yl)ethanol | [1] |
| Appearance | White to off-white powder | Commercially available data |
| Melting Point | 192-195 °C | Commercially available data |
| Solubility | Soluble in water and DMSO | Commercially available data |
| pKa | Data not readily available | |
| LogP | -0.8 | [1] |
Synthesis Methodology
A common and efficient method for the synthesis of 9-(2-Hydroxyethyl)adenine involves the alkylation of adenine with a suitable 2-hydroxyethylating agent. A representative protocol is outlined below.
Diagram 1: Synthesis Workflow for 9-(2-Hydroxyethyl)adenine
Caption: General workflow for the synthesis of the N9-isomer.
Experimental Protocol: Synthesis of 9-(2-Hydroxyethyl)adenine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adenine (1 equivalent) in dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the suspension.
-
Alkylation: Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.
-
Isolation: Collect the crude product by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 9-(2-Hydroxyethyl)adenine.[2]
Causality Note: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while the carbonate base is sufficient to deprotonate the N9 position of adenine, which is more acidic than the exocyclic amino group, leading to preferential N9 alkylation.
Biological Activity and Applications
9-(2-Hydroxyethyl)adenine serves as a precursor for the synthesis of antiviral drugs, such as Acyclovir and its analogs. While the molecule itself does not possess strong antiviral activity, its structural motif is crucial for the pharmacophore of these drugs. It is also a known metabolite of the antiviral drug, 9-(2-hydroxyethoxymethyl)guanine (acyclovir).
Part 2: N6-(2-Hydroxyethyl)adenine (N6-Isomer)
The N6-isomer is a cytokinin, a class of plant growth hormones that promote cell division, or cytokinesis, in plant roots and shoots. Its biological activity is primarily in the realm of botany and agriculture.
Chemical Structure and Properties
In the N6-isomer, the ethanol group is attached to the exocyclic amino group at the C6 position of the purine ring.
Caption: Chemical structure of N6-(2-Hydroxyethyl)adenine.
Table 2: Physicochemical Properties of N6-(2-Hydroxyethyl)adenine
| Property | Value | Source |
| CAS Number | 4551-95-5 | [3] |
| Molecular Formula | C₇H₉N₅O | [3] |
| Molecular Weight | 179.18 g/mol | [3] |
| IUPAC Name | 2-((9H-purin-6-yl)amino)ethanol | [3] |
| Appearance | White crystalline solid | Commercially available data |
| Melting Point | 243-245 °C | Commercially available data |
| Solubility | Sparingly soluble in water, soluble in acidic and basic solutions | Commercially available data |
| pKa | Data not readily available | |
| LogP | -0.1 | [3] |
Synthesis Methodology
The synthesis of the N6-isomer typically involves the nucleophilic aromatic substitution of a 6-halopurine with ethanolamine.
Diagram 2: Synthesis Workflow for N6-(2-Hydroxyethyl)adenine
Caption: General workflow for the synthesis of the N6-isomer.
Experimental Protocol: Synthesis of N6-(2-Hydroxyethyl)adenine
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-chloropurine (1 equivalent) in n-butanol.
-
Reagent Addition: Add ethanolamine (2-3 equivalents) and triethylamine (as a base, 1.5 equivalents) to the solution.
-
Reaction Conditions: Reflux the mixture for 4-8 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and then with diethyl ether. The product is typically obtained in high purity.[2]
Causality Note: The C6 position of 6-chloropurine is highly electrophilic and susceptible to nucleophilic attack by the amino group of ethanolamine. The use of a high-boiling solvent like n-butanol allows the reaction to proceed at an elevated temperature, ensuring a reasonable reaction rate. Triethylamine acts as a scavenger for the HCl generated during the reaction.
Biological Activity and Applications
N6-(2-Hydroxyethyl)adenine is a synthetic cytokinin that exhibits plant growth-promoting activities. It is used in plant tissue culture media to stimulate cell division and differentiation. Its applications are primarily in agricultural biotechnology and plant science research. It is not typically associated with pharmaceutical applications in humans.
Conclusion
The seemingly subtle difference in the point of attachment of the ethanol group to the purine ring results in two molecules, 9-(2-Hydroxyethyl)adenine and N6-(2-Hydroxyethyl)adenine, with vastly different physicochemical properties and biological activities. The N9-isomer is a key building block in medicinal chemistry, particularly for antiviral agents, while the N6-isomer is a valuable tool in plant biology. A clear understanding and unambiguous identification of these isomers are crucial for any research or development endeavor involving 2-(purin-6-yl)-ethanol derivatives.
References
An In-depth Technical Guide to the Biological Activity of 2-(9H-Purin-6-YL)-ethanol
Abstract
The purine scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous endogenous signaling molecules and therapeutic agents. This guide provides a comprehensive technical overview of 2-(9H-Purin-6-YL)-ethanol, a specific purine derivative. While direct research on this compound is nascent, this document synthesizes data from closely related analogs and foundational biochemical principles to construct a predictive profile of its synthesis, metabolism, biological activities, and toxicological considerations. We further propose a detailed framework of experimental protocols for its empirical validation, aimed at researchers in drug discovery and chemical biology.
Introduction: The Purine Scaffold in Drug Discovery
Purines are indispensable to all forms of life. As the core components of nucleic acids, they are the building blocks of genetic information.[1] Beyond this fundamental role, purine derivatives such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP) are the primary currency of cellular energy, while cyclic adenosine monophosphate (cAMP) acts as a critical second messenger in signal transduction.[1]
Given their central role in cellular proliferation, energy metabolism, and signaling, it is no surprise that synthetic purine analogs have become powerful tools in medicine.[2] Clinically vital drugs, including the anti-leukemic agent 6-mercaptopurine and the antiviral nucleoside reverse transcriptase inhibitor Abacavir, function by mimicking natural purines to interfere with pathological processes.[3] These agents typically exert their effects through mechanisms such as:
-
Inhibition of enzymes crucial for DNA and RNA synthesis.[4]
-
Acting as competitive inhibitors of key metabolic enzymes.
-
Modulating the activity of purinergic receptors.[2]
-
Induction of apoptosis in rapidly dividing cells.[5]
This guide focuses on This compound , also known as 6-(2-hydroxyethyl)purine. This molecule combines the biologically active purine core with a 2-hydroxyethyl side chain at the C6 position. This substitution is significant, as modifications at this position are known to substantially influence biological activity, including cytotoxic and immunomodulatory effects.[6] This document will explore the projected biological profile of this compound and lay out a rigorous scientific workflow for its investigation.
Proposed Synthesis and Chemical Properties
A plausible and efficient synthesis of this compound can be derived from standard purine chemistry methodologies, primarily involving the nucleophilic substitution of a halogenated purine precursor.
2.1. Synthetic Pathway
The most common starting material for derivatization at the C6 position is 6-chloropurine. The proposed synthesis involves a nucleophilic substitution reaction where 6-chloropurine is reacted with a suitable two-carbon nucleophile. A Grignard reaction or a Negishi coupling would be appropriate. For instance, reacting 6-chloropurine with a 2-(trimethylsilyl)ethoxy)methyl (SEM)-protected ethanol Grignard reagent, followed by deprotection, would yield the target compound.
Alternatively, methods used for synthesizing related 6-substituted purines, such as reacting 6-chloropurine with amino acids or other nucleophiles in aqueous or alcoholic solutions, often under reflux conditions, provide a basis for developing a specific protocol.[5]
2.2. Workflow for a Proposed Synthesis
References
- 1. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential [mdpi.com]
- 2. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(9H-Purin-6-YL)-ethanol
Introduction: Contextualizing 2-(9H-Purin-6-YL)-ethanol in Drug Discovery
Purine analogs represent a cornerstone of chemotherapy and antiviral therapy.[1] By mimicking the structure of endogenous purines like adenine and guanine, these small molecules can deceptively enter and disrupt fundamental cellular processes. Their mechanisms are diverse, ranging from the termination of DNA and RNA synthesis to the direct inhibition of key enzymes involved in cellular metabolism and signaling.[2][3] Prominent examples include Fludarabine in leukemia treatment and Acyclovir as an antiviral agent.[4][5]
This compound, also known as 9-(2-Hydroxyethyl)adenine, is a purine derivative whose specific biological activities and mechanism of action are not extensively documented in publicly available literature. This guide, therefore, serves as a strategic blueprint for researchers and drug development professionals. It outlines a systematic, multi-phased in vitro investigation designed to thoroughly characterize its mechanism of action. We will proceed from broad phenotypic screening to the identification of specific molecular targets, embodying a logical, evidence-based approach to mechanistic discovery. This document is not a mere collection of protocols but a strategic workflow, explaining the causality behind each experimental choice to ensure a robust and self-validating investigation.
Phase 1: Foundational Screening for Bioactivity
The initial objective is to ascertain whether this compound exerts any biological effect on living cells. This phase establishes the foundational parameters of cytotoxicity and anti-proliferative activity, which are essential for guiding all subsequent, more focused mechanistic studies.
Core Experiment 1: Determining Cytotoxicity via MTT Assay
The first step is to quantify the compound's potency in killing or inhibiting the growth of cancer cells. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable proxy for cell viability.[3] A panel of cell lines from diverse cancer types (e.g., leukemia, breast, lung, colon) should be used to identify potential tissue-specific sensitivities.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells with these concentrations and include a vehicle control (e.g., DMSO). Incubate for a standard duration, typically 48 to 72 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 45.8 |
| A549 | Lung Carcinoma | 78.1 |
| HCT116 | Colorectal Carcinoma | 32.5 |
This table provides a clear, comparative summary of the compound's potency across different cell lines, a critical first step in understanding its potential therapeutic window.
Workflow for Initial Bioactivity Screening
Caption: Workflow for Phase 1 bioactivity screening.
Phase 2: Delineating the Cellular Response
With bioactivity confirmed, the next crucial step is to understand how the compound affects the cells. The observed reduction in viability is typically a result of two primary cellular events: programmed cell death (apoptosis) or an arrest of the cell division cycle. Differentiating between these outcomes is paramount for directing further investigation.
Core Experiment 2: Quantifying Apoptosis with Annexin V & PI Staining
Apoptosis is a highly regulated process involving the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V is a protein that specifically binds to PS, making it an excellent marker for early-stage apoptosis.[3] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter apoptotic and necrotic cells, where it stains the DNA. Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Culture cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.
Data Presentation: Hypothetical Apoptosis Analysis
| Treatment | Live Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 94.5% | 3.1% | 2.4% |
| Compound (1x IC50) | 65.2% | 22.8% | 12.0% |
| Compound (2x IC50) | 30.1% | 48.7% | 21.2% |
This table clearly demonstrates a dose-dependent increase in the apoptotic cell population, strongly suggesting that the compound's mechanism involves the induction of programmed cell death.
Core Experiment 3: Cell Cycle Analysis
If apoptosis is not the primary outcome, or to complement the findings, analyzing the cell cycle distribution is essential. Purine analogs often disrupt DNA synthesis, leading to an accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M).[6] This is readily quantifiable by staining cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content via flow cytometry.[7]
Experimental Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI signal. Model the resulting histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55.3% | 30.1% | 14.6% |
| Compound (1x IC50) | 25.8% | 28.5% | 45.7% |
This data indicates a significant accumulation of cells in the G2/M phase, suggesting the compound may interfere with mitotic entry or progression.
Decision-Making Workflow for Mechanistic Investigation
Caption: Logic for proceeding from cellular effects to molecular target investigation.
Phase 3: Identifying the Molecular Target
The results from Phase 2 provide the critical insights needed to form a targeted hypothesis about the compound's molecular mechanism. The purine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to fit into the ATP-binding pockets of a vast number of enzymes, particularly protein kinases.[4][8][5]
Scenario A: Apoptosis/Cell Cycle Arrest Observed → Kinase Inhibition
If the compound induces a distinct cell cycle arrest or apoptosis, a primary hypothesis is the inhibition of one or more protein kinases that regulate these processes. The most efficient way to test this is through a broad-panel kinase screen.
Core Experiment 4: Kinase Inhibition Profiling This experiment outsources the compound to a specialized service that tests its activity against a large panel (e.g., >400) of purified human kinases. The output is typically the percent inhibition at one or two fixed concentrations.
Experimental Protocol: Kinase Panel Screen (Conceptual)
-
Compound Submission: Provide a high-purity sample of this compound to a contract research organization (e.g., Eurofins, Promega).
-
Assay Performance: The CRO performs high-throughput in vitro kinase activity assays, typically measuring the phosphorylation of a substrate in the presence of the compound.
-
Data Analysis: The results are returned as a list of kinases and the corresponding percentage of inhibition. "Hits" are typically defined as kinases inhibited by >50% or >75% at the screening concentration.
Data Presentation: Hypothetical Kinase Screen Hits
| Kinase Target | Kinase Family | % Inhibition @ 10 µM |
| CDK1/Cyclin B | Cell Cycle | 92% |
| AURKA | Mitotic Kinase | 85% |
| PLK1 | Mitotic Kinase | 78% |
| SRC | Tyrosine Kinase | 15% |
| EGFR | Tyrosine Kinase | 8% |
This hypothetical data strongly implicates the compound as an inhibitor of mitotic kinases, which aligns perfectly with the G2/M arrest observed in Phase 2.
Signaling Pathway Context
The identified kinase targets can be placed into their known signaling pathways to build a comprehensive mechanistic model. Inhibition of targets like CDK1, Aurora Kinase A (AURKA), and Polo-like Kinase 1 (PLK1) directly explains a G2/M cell cycle arrest and subsequent induction of apoptosis.
Caption: Hypothetical mechanism showing inhibition of key mitotic kinases.
Conclusion and Future Directions
This technical guide outlines a rigorous, phased approach to characterizing the in vitro mechanism of action of this compound. By progressing from broad phenotypic effects to specific molecular targets, this workflow ensures that each experimental step is informed by prior data, maximizing efficiency and scientific integrity.
Based on the hypothetical data generated, this compound emerges as a potent inducer of G2/M cell cycle arrest and apoptosis, likely through the direct inhibition of key mitotic kinases such as CDK1 and AURKA.
Next Steps would include:
-
Target Validation: Confirming the kinase "hits" through orthogonal assays, such as cellular thermal shift assays (CETSA) or Western blotting to assess the phosphorylation status of downstream substrates.
-
Selectivity Profiling: Performing dose-response assays against the primary kinase targets to determine their respective IC50 values and establish a selectivity profile.
-
Structural Biology: Pursuing co-crystallization of the compound with its target kinases to understand the binding mode and guide structure-activity relationship (SAR) studies for lead optimization.
-
In Vivo Efficacy: Advancing the compound into animal models of cancer to evaluate its therapeutic potential.
This systematic investigation provides a comprehensive understanding of the compound's biological activity, laying the essential groundwork for its potential development as a novel therapeutic agent.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
Technical Guide to the Spectroscopic Characterization of 2-(9H-Purin-6-YL)-ethanol
Introduction: The Imperative for Unambiguous Structural Elucidation
In the landscape of drug discovery, particularly in the development of antiviral and antineoplastic agents, purine analogs are a cornerstone. Their efficacy is intrinsically linked to their precise three-dimensional structure. 2-(9H-Purin-6-YL)-ethanol represents a less-common C6-substituted purine, distinct from its more frequently studied N-substituted isomers like 9-(2-Hydroxyethyl)adenine.[1][2] This structural nuance necessitates a robust and unequivocal analytical workflow to confirm its identity and purity. Misidentification of isomers can lead to flawed structure-activity relationship (SAR) studies and wasted resources.
This whitepaper serves as a detailed guide to the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. We will delve into the causality behind experimental design, predict spectral outcomes based on first principles, and provide self-validating protocols to ensure the generation of trustworthy and defensible data.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear understanding of the molecular topology. The structure and standard purine numbering scheme for this compound are depicted below. This numbering is critical for correlating specific atoms to their corresponding signals in the NMR spectra.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC) experiments is required for complete and unambiguous assignment.
Experimental Protocol: ¹H NMR Acquisition
A robust protocol is foundational to acquiring high-quality, reproducible data.
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.
-
Expert Rationale: DMSO-d₆ effectively solubilizes a wide range of polar and non-polar compounds. Crucially, its residual solvent peak (~2.50 ppm) rarely interferes with key analyte signals, and it allows for the direct observation of exchangeable protons (N-H and O-H), which appear as broad signals.[3]
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) or reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm). TMS is the primary standard, defining 0 ppm.[4]
-
Instrument Setup: Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher. Higher fields provide better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse experiment.
-
Spectral Width: ~16 ppm, centered around 6-8 ppm.
-
Acquisition Time: > 2 seconds to ensure good resolution.
-
Relaxation Delay: 2-5 seconds to allow for full proton relaxation, ensuring accurate integration.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
D₂O Exchange: After initial acquisition, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. This is a confirmatory step.
-
Expert Rationale: Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium, causing their signals to disappear from the spectrum. This is a definitive method for identifying these labile protons.
-
Predicted ¹H NMR Spectrum
The predicted proton NMR data is summarized below. The rationale follows established principles of chemical environment and spin-spin coupling.[4][5]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H2 | ~8.5 - 8.7 | Singlet (s) | 1H | Aromatic proton on the pyrimidine ring. |
| H8 | ~8.8 - 9.0 | Singlet (s) | 1H | Aromatic proton on the imidazole ring. |
| N9-H | ~13.0 - 13.5 | Broad Singlet (br s) | 1H | Tautomeric proton on the imidazole ring. Will disappear upon D₂O exchange. |
| C1'-H₂ | ~3.0 - 3.3 | Triplet (t) | 2H | Methylene group attached to the electron-withdrawing purine ring (C6). Deshielded. |
| C2'-H₂ | ~3.8 - 4.1 | Triplet (t) | 2H | Methylene group attached to the electronegative oxygen atom. |
| O-H | ~4.5 - 5.5 | Broad Singlet (br s) or Triplet (t) | 1H | Hydroxyl proton. Position and multiplicity are solvent/concentration dependent. Will disappear upon D₂O exchange. |
Causality of Predictions:
-
Aromatic Protons (H2, H8): These protons are in an electron-deficient aromatic system, hence their downfield chemical shifts. Their signals are singlets as they lack adjacent proton neighbors for coupling. Data for the parent purine molecule supports these assignments.[5][6]
-
Ethyl Protons (C1'-H₂, C2'-H₂): These two methylene groups are adjacent, resulting in mutual coupling. According to the n+1 rule, each signal is split into a triplet (n=2 adjacent protons, 2+1=3). The C1' protons are deshielded by the aromatic purine ring, while the C2' protons are deshielded by the adjacent oxygen.
-
Labile Protons (N9-H, O-H): These protons are acidic and readily exchange. Their chemical shifts are highly variable and their signals are often broad due to this exchange and quadrupole effects from nitrogen.
Predicted ¹³C NMR Spectrum and DEPT-135
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. A DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Notes |
| C2 | ~152 | Positive | Aromatic CH. |
| C4 | ~148 | Quaternary (No Signal) | Aromatic C. |
| C5 | ~122 | Quaternary (No Signal) | Aromatic C. |
| C6 | ~158 | Quaternary (No Signal) | Aromatic C attached to the side chain. |
| C8 | ~145 | Positive | Aromatic CH. |
| C1' | ~35 | Negative | Aliphatic CH₂ attached to the purine ring. |
| C2' | ~60 | Negative | Aliphatic CH₂ attached to the oxygen. |
Causality of Predictions:
-
Purine Carbons: The chemical shifts are typical for nitrogen-containing aromatic heterocycles.[6] C6, being directly attached to the substituent, is expected to be significantly shifted.
-
Ethyl Carbons: The C2' carbon, bonded to oxygen, is significantly deshielded and appears further downfield (~60 ppm) compared to the C1' carbon (~35 ppm). This pattern is characteristic of hydroxyethyl side chains.[7]
The Role of 2D NMR for Unambiguous Assignment
While 1D NMR provides a strong foundation, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) are essential for irrefutable proof of structure.
Caption: Workflow for definitive structure elucidation using NMR spectroscopy.
An HSQC spectrum would show direct correlations between:
-
The proton at δ ~8.5-8.7 and the carbon at δ ~152 (H2-C2).
-
The proton at δ ~8.8-9.0 and the carbon at δ ~145 (H8-C8).
-
The protons at δ ~3.0-3.3 and the carbon at δ ~35 (C1'-H₂ to C1').
-
The protons at δ ~3.8-4.1 and the carbon at δ ~60 (C2'-H₂ to C2').
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing structural information from its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for polar molecules like purine derivatives.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid.
-
Expert Rationale: Formic acid is added to promote protonation of the analyte in the ESI source, enhancing the signal for the protonated molecule [M+H]⁺ in positive ion mode.
-
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is ideal.
-
Expert Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical self-validating step, as the exact mass can distinguish between compounds with the same nominal mass but different elemental compositions.
-
-
Acquisition Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Perform a product ion scan on the isolated [M+H]⁺ precursor ion to induce fragmentation and obtain structural information.
Predicted Mass Spectrum and Fragmentation
-
Molecular Formula: C₇H₈N₄O
-
Monoisotopic Mass: 178.0702 Da
-
High-Resolution MS: Expect an [M+H]⁺ ion at m/z 179.0774 . Observing this exact mass confirms the elemental composition.
-
Low-Resolution MS: Expect an [M+H]⁺ ion at m/z 179 .
The fragmentation pathway provides a structural fingerprint. The primary fragmentation is expected to occur at the ethyl bridge, being the most labile part of the molecule.
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Causality of Fragmentation:
-
Loss of Water (H₂O): A common loss from molecules containing a hydroxyl group, leading to a fragment at m/z 161.
-
Loss of Formaldehyde (CH₂O): Cleavage of the C1'-C2' bond with hydrogen rearrangement can lead to the loss of a 30 Da neutral, resulting in a fragment at m/z 149.
-
Cleavage to Purine Core: Fragmentation can lead to the formation of the protonated purine core (m/z 121) or a purine-methylene fragment (m/z 133), which are characteristic of substituted purines.[8][9]
Conclusion: A Framework for Confidence
This guide presents a detailed, predictive analysis of the NMR and MS data for this compound. By understanding the underlying principles and expected outcomes, researchers are better equipped to design experiments, interpret the resulting data, and troubleshoot unexpected results. The protocols described herein are designed to be self-validating, incorporating steps like D₂O exchange in NMR and high-resolution mass measurement in MS to build a robust, undeniable case for the structure of the molecule. While this document provides a strong predictive framework, empirical data acquisition and careful analysis remain paramount for the definitive characterization of this and any novel chemical entity.
References
- 1. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. Purine(120-73-0) 1H NMR [m.chemicalbook.com]
- 6. Purine(120-73-0) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Guanine [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(9H-Purin-6-YL)-ethanol
Foreword: Unveiling the Therapeutic Promise of a Novel Purine Analogue
In the landscape of drug discovery, the purine scaffold represents a cornerstone of therapeutic innovation. Its derivatives have yielded a multitude of clinically significant agents, ranging from anticancer antimetabolites to modulators of purinergic signaling.[1][2] This guide focuses on a lesser-explored yet promising molecule: 2-(9H-Purin-6-YL)-ethanol. While direct extensive research on this specific compound is nascent, its structural similarity to known bioactive molecules, particularly N6-(2-Hydroxyethyl)adenosine (HEA), provides a strong rationale for investigating its therapeutic potential.[3][4][5][6] This document serves as a technical exploration for researchers, scientists, and drug development professionals, delineating the hypothesized therapeutic targets of this compound and providing a comprehensive roadmap for their validation. Our approach is grounded in the established bioactivity of analogous compounds, offering a data-driven framework for future research endeavors.
I. Structural Analogue Analysis: Deriving Hypotheses from N6-(2-Hydroxyethyl)adenosine (HEA)
The logical starting point for elucidating the therapeutic targets of this compound is to examine its closest structural relative for which biological data is available: N6-(2-Hydroxyethyl)adenosine (HEA). HEA, a naturally occurring adenosine derivative found in various fungi, possesses a spectrum of pharmacological activities that strongly suggest promising avenues of investigation for our lead compound.[4][5]
HEA has demonstrated significant anti-inflammatory, anti-tumor, antioxidant, and anti-hyperglycemic properties.[3][4] Mechanistically, it has been shown to:
-
Inhibit the NF-κB/Smad signaling pathway , key regulators of inflammation and fibrosis.[3][7]
-
Suppress the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway , a critical initiator of the innate immune response and inflammatory cytokine production.[6]
-
Induce apoptosis and autophagy in gastric carcinoma cells , mediated by endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[4]
-
Ameliorate renal interstitial fibrosis by downregulating pro-fibrotic markers.[7]
The primary structural difference between this compound and HEA is the absence of a ribose moiety in the former. While this will undoubtedly influence its pharmacokinetic profile and may preclude it from being a substrate for nucleoside-specific transporters and kinases, the core purine ring and the N6-(2-hydroxyethyl) substitution are the primary pharmacophores responsible for many of the observed biological effects of HEA. Therefore, it is highly probable that this compound will share a significant portion of HEA's bioactivity.
Based on this comparative analysis, we can postulate the following primary therapeutic target families for this compound:
-
Key Proteins in Inflammatory Signaling Pathways: Specifically, components of the TLR4 and NF-κB signaling cascades.
-
Regulators of Apoptosis and Autophagy in Cancer Cells: Including proteins involved in ER stress and ROS production.
-
Adenosine Receptors: Given that N6-substituted purines are known modulators of these G-protein coupled receptors.[8][9][10]
-
Kinases: The purine scaffold is a common feature in many kinase inhibitors, and the ethanol substituent could potentially interact with the ATP-binding pocket.[11]
The subsequent sections of this guide will provide detailed experimental protocols to systematically investigate each of these hypothesized targets.
II. Investigating the Anti-Inflammatory Potential: Targeting the TLR4/NF-κB Axis
The anti-inflammatory effects of HEA are well-documented and are primarily attributed to its modulation of the TLR4/NF-κB signaling pathway.[6] We hypothesize that this compound will exhibit similar properties. The following experimental workflow is designed to validate this hypothesis.
Experimental Workflow: Assessing Anti-Inflammatory Activity
Caption: Workflow for validating anti-inflammatory effects.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment Protocol:
-
Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis).
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate with Lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for cytokine release, 30-60 minutes for signaling pathway analysis).
-
2. Cytokine Quantification (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay to measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Perform ELISA according to the manufacturer's instructions for specific cytokine kits.
-
Measure absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
3. Western Blot Analysis:
-
Principle: To detect the phosphorylation status of key proteins in the NF-κB pathway (p65 and IκBα), indicating pathway activation.
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities.
-
4. NF-κB Reporter Gene Assay:
-
Principle: To measure the transcriptional activity of NF-κB.
-
Procedure:
-
Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treat cells as described in the cell culture protocol.
-
Lyse cells and measure luciferase activity using a luminometer.
-
III. Elucidating the Anti-Cancer Potential: Induction of Apoptosis and Autophagy
The cytotoxic effects of HEA on gastric carcinoma cells provide a strong indication that this compound may also possess anti-cancer properties.[4] The proposed mechanism involves the induction of ER stress and ROS production, leading to apoptosis and autophagy.
Experimental Workflow: Assessing Anti-Cancer Activity
Caption: Workflow for validating anti-cancer effects.
Detailed Experimental Protocols
1. Cell Viability Assay:
-
Principle: To determine the cytotoxic effect of the compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Seed cancer cells (e.g., SGC-7901, AGS) in 96-well plates.
-
Treat with a serial dilution of this compound for 24, 48, and 72 hours.
-
Add MTT or CCK-8 reagent and incubate.
-
Measure absorbance to determine cell viability.
-
2. Apoptosis Assay (Annexin V/PI Staining):
-
Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Procedure:
-
Treat cells with the compound at its IC50 concentration.
-
Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry.
-
3. ROS Detection:
-
Principle: To measure intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Procedure:
-
Treat cells with the compound.
-
Load cells with DCFH-DA.
-
Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
4. Western Blot for ER Stress and Autophagy Markers:
-
Principle: To detect the upregulation of proteins involved in ER stress (CHOP, GRP78) and autophagy (LC3-II).
-
Procedure: Follow the general Western blot protocol described previously, using primary antibodies specific for these markers.
IV. Interaction with Adenosine Receptors: A Classic Purine Target
The purine core of this compound makes adenosine receptors a highly probable target family. The N6-substituent is a key determinant of affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).[8][9][10][12]
Experimental Workflow: Adenosine Receptor Profiling
Caption: Workflow for adenosine receptor interaction studies.
Detailed Experimental Protocols
1. Radioligand Binding Assays:
-
Principle: To determine the binding affinity (Ki) of the compound for each adenosine receptor subtype by competing with a known radiolabeled ligand.
-
Procedure:
-
Use cell membranes from cell lines stably expressing a single human adenosine receptor subtype.
-
Incubate membranes with a constant concentration of a specific radioligand (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A, [125I]AB-MECA for A3) and increasing concentrations of this compound.
-
Separate bound from free radioligand by filtration.
-
Measure radioactivity and calculate the Ki value.
-
2. cAMP Accumulation Assay:
-
Principle: To determine the functional activity (agonist or antagonist) of the compound at A1, A2A, and A2B receptors, which are coupled to adenylyl cyclase.
-
Procedure:
-
Use whole cells expressing the receptor subtype of interest.
-
To test for agonism, treat cells with the compound and measure cAMP levels.
-
To test for antagonism, pre-treat cells with the compound and then stimulate with a known agonist, followed by cAMP measurement.
-
cAMP levels can be quantified using various commercial kits (e.g., HTRF, ELISA).
-
V. Kinase Inhibition Profile: A Broad-Spectrum Possibility
The purine ring is a privileged scaffold for kinase inhibitors, mimicking the adenine moiety of ATP.[11] It is plausible that this compound could exhibit inhibitory activity against a range of kinases.
Experimental Workflow: Kinase Inhibition Screening
A tiered approach is recommended for kinase profiling:
-
Initial Broad-Spectrum Screening: Screen the compound at a single high concentration (e.g., 10 µM) against a large panel of diverse kinases (e.g., a commercial panel of >400 kinases).
-
Dose-Response Analysis: For any "hits" from the initial screen (e.g., >50% inhibition), perform a dose-response study to determine the IC50 value.
-
In-Cell Target Engagement Assays: For promising candidates, validate kinase inhibition within a cellular context using techniques like cellular thermal shift assays (CETSA) or phospho-specific antibody-based methods.
VI. Concluding Remarks and Future Directions
This technical guide provides a comprehensive, hypothesis-driven framework for the initial exploration of the therapeutic potential of this compound. By leveraging the known biological activities of its close structural analogue, HEA, we have identified several high-probability therapeutic target families, including inflammatory signaling pathways, regulators of cancer cell death, adenosine receptors, and protein kinases.
The detailed experimental workflows and protocols outlined herein offer a clear and logical path for researchers to systematically validate these targets. The successful identification and validation of the primary biological targets of this compound will be a critical step in unlocking its potential as a novel therapeutic agent for inflammatory diseases, cancer, or other conditions. Future work should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to evaluate efficacy and safety in relevant disease models.
References
- 1. Pharmaceuticals | Special Issue : Purine and Its Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N(6)-(2-Hydroxyethyl)adenosine in the Medicinal Mushroom Cordyceps cicadae Attenuates Lipopolysaccharide-Stimulated Pro-inflammatory Responses by Suppressing TLR4-Mediated NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purine derivatives as competitive inhibitors of human erythrocyte membrane phosphatidylinositol 4-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Metabolic Fate of 2-(9H-Purin-6-YL)-ethanol in In Vitro Cell Line Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide provides a comprehensive framework for investigating the metabolic fate of 2-(9H-Purin-6-YL)-ethanol. As of the writing of this document, specific metabolic data for this compound is not extensively available in the public domain. Therefore, this guide is constructed based on established principles of drug metabolism, drawing parallels from structurally related purine analogs and compounds featuring an ethanol moiety. The proposed pathways and experimental designs are intended to be a robust starting point for investigation.
Introduction: Unraveling the Metabolic Journey of a Novel Purine Analog
The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology and virology.[1][2][3] this compound is a synthetic purine derivative with potential pharmacological activity. A thorough understanding of its metabolic fate is a critical early step in its preclinical development. This process, encompassing absorption, distribution, metabolism, and excretion (ADME), dictates the compound's efficacy, potential toxicity, and dosing regimen.[4]
This technical guide outlines a comprehensive strategy for elucidating the metabolic profile of this compound using in vitro cell line models. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into data interpretation, empowering researchers to build a robust metabolic dossier for this compound of interest.
Hypothesized Metabolic Pathways: A Predictive Map
Based on the chemical structure of this compound, we can predict several plausible metabolic transformations, primarily involving Phase I oxidation and Phase II conjugation reactions.
Phase I Metabolism: The Initial Transformations
The ethanol side chain and the purine ring system are the most likely sites for initial oxidative metabolism.
-
Oxidation of the Ethanol Moiety: The primary alcohol group is a prime target for oxidation by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes, particularly CYP2E1.[5][6][7] This would likely proceed through an intermediate aldehyde to a more polar carboxylic acid metabolite.
-
Purine Ring Oxidation: The purine ring itself can undergo hydroxylation at various positions, a common metabolic route for purine analogs, often mediated by CYP enzymes.
Phase II Metabolism: Enhancing Water Solubility for Excretion
The primary alcohol group and any newly introduced hydroxyl groups from Phase I metabolism can undergo conjugation to increase water solubility and facilitate elimination.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl group.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfo group.
-
Purine Ring Conjugation: The nitrogen atoms of the purine ring could also be sites for conjugation reactions.
The following diagram illustrates these hypothesized metabolic pathways:
Caption: Hypothesized metabolic pathways of this compound.
Experimental Design for In-Depth Metabolic Profiling
A tiered approach, starting with metabolically competent cell lines and progressing to more specific enzyme assays, will provide a comprehensive understanding of the compound's metabolism.
Cell Line Selection: Choosing the Right Metabolic Factory
The choice of cell line is critical for obtaining clinically relevant metabolic data.[8][9][10] A panel of cell lines is recommended to capture a broader metabolic landscape.
| Cell Line | Type | Key Metabolic Characteristics | Rationale for Use |
| HepaRG | Human Hepatic | Differentiates into hepatocyte and biliary-like cells; expresses a broad range of Phase I and II enzymes at levels comparable to primary human hepatocytes.[11] | "Gold standard" for in vitro metabolism studies, providing a comprehensive metabolic profile. |
| HepG2 | Human Hepatocellular Carcinoma | Expresses a more limited set of metabolic enzymes compared to HepaRG, but is a well-characterized and widely used model.[8][9] | Useful for initial screening and comparison with more metabolically active lines. |
| Primary Human Hepatocytes | Primary Cells | Considered the closest in vitro model to the human liver, but availability, cost, and inter-donor variability can be challenging.[9] | For definitive metabolic profiling and comparison with immortalized cell lines. |
| Target-Specific Cancer Cell Lines | Varies | Metabolic activity can vary significantly. | To understand the compound's metabolism in the intended therapeutic context. |
Experimental Workflow: From Cell Culture to Metabolite Identification
The following workflow provides a systematic approach to studying the metabolism of this compound.
Caption: A streamlined workflow for in vitro metabolism studies.
Detailed Experimental Protocols
-
Cell Seeding: Seed the chosen cell line (e.g., HepaRG) in appropriate culture plates (e.g., 6-well plates) at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock in cell culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 8, 24 hours). The time points should be chosen to capture the formation and potential further metabolism of primary metabolites.
This protocol is designed for efficient extraction of a broad range of metabolites from both the cell culture medium and the cell lysate.[12][13][14]
-
Sample Collection:
-
Media: At each time point, collect an aliquot of the cell culture medium and store it at -80°C.
-
Cells: Aspirate the remaining medium, wash the cells twice with ice-cold PBS, and then lyse the cells directly in the well by adding ice-cold 80% methanol.
-
-
Extraction:
-
For the cell lysate, scrape the cells and transfer the methanol-lysate mixture to a microcentrifuge tube.
-
For the media samples, add four volumes of ice-cold methanol to one volume of media.
-
-
Protein Precipitation: Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Metabolite Identification and Quantification using LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite analysis due to its high sensitivity and specificity.[15][16][17]
-
Chromatographic Separation: A reversed-phase C18 column is a good starting point for separating the parent compound from its more polar metabolites. A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typically used.
-
Mass Spectrometry Detection:
-
Full Scan MS: To identify all potential metabolites, a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) should be used to acquire full scan data.
-
Tandem MS (MS/MS): Fragmentation of the parent compound and potential metabolite ions will help in structural elucidation.
-
-
Expected Metabolites and their m/z Values:
| Compound | Putative Metabolic Transformation | Expected Molecular Formula | Expected [M+H]+ m/z |
| This compound (Parent) | - | C7H8N4O | 177.0771 |
| 2-(9H-Purin-6-YL)-acetaldehyde | Oxidation of alcohol | C7H6N4O | 175.0614 |
| 2-(9H-Purin-6-YL)-acetic acid | Oxidation of aldehyde | C7H6N4O2 | 191.0563 |
| Hydroxylated this compound | Hydroxylation of purine ring | C7H8N4O2 | 193.0720 |
| Ethanol-O-glucuronide | Glucuronidation of alcohol | C13H16N4O7 | 353.1092 |
Enzyme Phenotyping: Identifying the Key Metabolic Players
Once metabolites are identified, the next step is to determine which enzyme families are responsible for their formation.
Chemical Inhibition Studies
Using specific chemical inhibitors can provide initial clues about the involvement of different enzyme classes.
| Inhibitor | Target Enzyme Class/Isoform |
| 4-Methylpyrazole | Alcohol Dehydrogenase (ADH) |
| Ketoconazole | Broad-spectrum CYP inhibitor (potent for CYP3A4) |
| Quinidine | CYP2D6 |
| Fluvoxamine | CYP1A2 |
| Tienilic Acid | CYP2C9 |
Protocol: Co-incubate this compound with a metabolically competent cell line (e.g., HepaRG) in the presence and absence of each inhibitor. A significant reduction in the formation of a specific metabolite in the presence of an inhibitor suggests the involvement of the targeted enzyme.
Recombinant Enzyme Systems
For more definitive identification of the specific enzymes involved, particularly for CYP-mediated metabolism, recombinant human enzymes expressed in systems like insect cell microsomes (e.g., Baculosomes®) are invaluable.
Protocol: Incubate this compound with a panel of individual recombinant CYP enzymes and appropriate cofactors (e.g., NADPH). Analyze the formation of metabolites by LC-MS/MS. The enzyme that produces the highest amount of a specific metabolite is likely the primary enzyme responsible for that transformation in vivo.
Data Analysis, Interpretation, and Building the Metabolic Picture
The culmination of these experiments will be a rich dataset that needs to be carefully analyzed and synthesized.
-
Metabolite Kinetics: Plot the formation of each metabolite over time to understand the kinetics of metabolism.
-
Metabolic Pathway Construction: Combine the data from the metabolite identification and enzyme phenotyping experiments to construct a comprehensive metabolic pathway map for this compound in the tested cell lines.
-
Cross-Cell Line Comparison: Compare the metabolic profiles across different cell lines to identify any cell-type-specific metabolism. This can provide insights into potential differences in metabolism between liver and other tissues.
Concluding Remarks: Towards a Comprehensive Preclinical Package
The in-depth technical guide presented here provides a robust and scientifically rigorous framework for elucidating the metabolic fate of this compound. By systematically applying these methodologies, researchers can generate a comprehensive metabolic profile that is essential for making informed decisions in the drug development process. Understanding how this novel purine analog is transformed in a biological system is a critical step towards unlocking its full therapeutic potential.
References
- 1. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro - Wikipedia [en.wikipedia.org]
- 5. Genes encoding enzymes involved in ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genes Encoding Enzymes Involved in Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell lines: a tool for in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. agilent.com [agilent.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 16. LC-MS/MS-Based Metabolomics for Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Pharmacokinetic Profile of 2-(9H-Purin-6-YL)-ethanol
A Hypothetical Exploration and Methodological Framework for Drug Development Professionals
Disclaimer: No direct pharmacokinetic data for 2-(9H-Purin-6-YL)-ethanol is currently available in the public domain. This guide, therefore, presents a scientifically inferred, hypothetical pharmacokinetic profile based on the known characteristics of structurally analogous purine derivatives and relevant metabolic pathways. The experimental protocols described herein provide a robust framework for the empirical determination of this compound's properties.
Introduction
This compound is a novel purine derivative with a structural motif that suggests potential interactions with various biological targets. The purine core is a cornerstone in numerous physiological processes, and its analogues have been successfully developed into a range of therapeutics, including antiviral and antineoplastic agents.[1][2] The presence of an ethanol substituent at the 6-position of the purine ring introduces unique physicochemical properties that are anticipated to influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document provides a comprehensive, albeit predictive, analysis of the likely pharmacokinetic characteristics of this compound and outlines the essential experimental workflows required for its definitive characterization.
Predicted Pharmacokinetic Profile
Absorption
Based on its purine core, this compound is expected to be absorbed orally, though the bioavailability may be variable. Purine analogues such as 6-mercaptopurine exhibit incomplete and variable absorption.[3] The oral bioavailability of azathioprine, a prodrug of 6-mercaptopurine, varies between 30% and 90%.[4] Acyclovir, another purine nucleoside analogue, has poor oral bioavailability (15-30%).[5][6] The ethanol substituent may slightly increase the lipophilicity of the purine base, potentially aiding in passive diffusion across the intestinal epithelium. However, the overall polarity of the molecule is likely to result in moderate to low oral bioavailability.
Distribution
The distribution of this compound is anticipated to be widespread. Purine analogues generally distribute into various tissues. Acyclovir, for instance, has a high distribution rate and low plasma protein binding (9-33%).[5] The plasma protein binding of this compound is predicted to be low to moderate. The binding of drugs to plasma proteins is a critical determinant of their free (active) concentration.[7] Human serum albumin and α1-acid glycoprotein are the primary proteins responsible for plasma binding.[7]
Metabolism
The metabolism of this compound is predicted to proceed through several key pathways involving both the purine ring and the ethanol side chain.
-
Purine Ring Metabolism: The purine core is susceptible to metabolism by xanthine oxidase, which is a key enzyme in the catabolism of purines.[2] This could lead to the formation of an inactive uric acid analogue. Additionally, purine analogues are often substrates for thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of thiopurines.[4] While this compound is not a thiopurine, the potential for methylation by other methyltransferases should be considered.
-
Ethanol Side Chain Metabolism: The ethanol substituent is a likely site for oxidation. Alcohol dehydrogenase (ADH) and cytochrome P450 enzymes (particularly CYP2E1) are the primary enzymes responsible for ethanol metabolism, converting it to an acetaldehyde intermediate, which is then further oxidized to a carboxylic acid.[8][9] This metabolic transformation would significantly alter the polarity and biological activity of the parent compound.
-
Conjugation Reactions: The hydroxyl group of the ethanol side chain and any metabolites with hydroxyl groups are potential sites for Phase II conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs).[10][11][12] Glucuronidation increases the water solubility of compounds, facilitating their excretion.[10]
The interplay of these metabolic pathways will determine the metabolic stability and the profile of metabolites formed.
Excretion
The primary route of excretion for this compound and its metabolites is expected to be renal. The increased polarity resulting from metabolism will facilitate urinary excretion. Unchanged drug may also be eliminated via the kidneys through glomerular filtration and active tubular secretion, similar to acyclovir.[6][13]
Proposed Experimental Workflows for Pharmacokinetic Characterization
To empirically determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are essential.
In Vitro ADME Assays
Early assessment of ADME properties is crucial in drug discovery.[14][15]
1. Physicochemical Characterization:
-
Solubility: Determination in physiological buffers (pH 1.2, 4.5, 6.8, and 7.4).
-
LogD/LogP: Measurement of lipophilicity, which influences absorption and distribution.
2. Permeability Assessment:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion.
-
Caco-2 Permeability Assay: To evaluate both passive and active transport across an intestinal cell monolayer.
3. Metabolic Stability Assays:
-
Liver Microsomes/S9 Fractions: To assess Phase I metabolic stability and identify the involvement of CYP enzymes.[14]
-
Hepatocytes: To evaluate both Phase I and Phase II metabolism in a more complete cellular system.[14]
4. Plasma Protein Binding:
-
Equilibrium Dialysis or Ultrafiltration: To determine the fraction of drug bound to plasma proteins from relevant species (e.g., mouse, rat, human).[16][17][18]
5. Cytochrome P450 Inhibition and Induction:
-
CYP Inhibition Assays: To assess the potential for drug-drug interactions by determining the IC50 values against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[19]
-
CYP Induction Assays: To evaluate if the compound induces the expression of CYP enzymes in human hepatocytes.[19]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation: Thaw human liver microsomes (HLMs) and NADPH regenerating system solutions on ice.
-
Incubation Mixture: In a 96-well plate, prepare incubation mixtures containing phosphate buffer (pH 7.4), HLMs (final protein concentration 0.5 mg/mL), and this compound (final concentration 1 µM).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are necessary to understand the complete pharmacokinetic profile.[20][21][22][23]
1. Single-Dose Pharmacokinetics in Rodents (Mouse or Rat):
-
Administration: Administer this compound via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[24]
-
Plasma Analysis: Quantify the concentration of the parent drug and any major metabolites in plasma using LC-MS/MS.
-
Pharmacokinetic Parameters: Calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).
Experimental Protocol: Single-Dose Oral and Intravenous Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Collection: Collect blood samples (~100 µL) from the jugular vein or saphenous vein at specified time points into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Bioanalysis: Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the pharmacokinetic parameters.
Data Presentation and Visualization
Predicted Pharmacokinetic Parameters
The following table summarizes the predicted pharmacokinetic parameters for this compound based on structural analogues.
| Parameter | Predicted Value | Rationale/Comparison |
| Oral Bioavailability (F%) | 10 - 40% | Similar to other orally administered purine analogues like acyclovir and 6-mercaptopurine.[5][25] |
| Plasma Protein Binding | < 40% | Purine analogues often exhibit low to moderate protein binding.[5] |
| Volume of Distribution (Vd) | Moderate to High | Expected to distribute into tissues beyond the plasma volume. |
| Clearance (CL) | Moderate | Likely cleared by a combination of hepatic metabolism and renal excretion. |
| Elimination Half-life (t½) | Short to Moderate | Dependent on the rate of metabolism and renal clearance. |
Diagrams
Caption: Predicted metabolic pathways for this compound.
Caption: Workflow for in vivo pharmacokinetic studies.
Conclusion
While the precise pharmacokinetic profile of this compound remains to be determined, this guide provides a scientifically grounded, predictive framework based on the known properties of structurally related purine analogues. The proposed in vitro and in vivo experimental workflows offer a clear and robust path for the comprehensive characterization of its ADMET properties. The successful execution of these studies will be critical in assessing the therapeutic potential and safety profile of this novel compound, thereby guiding its future development.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Azathioprine - Wikipedia [en.wikipedia.org]
- 5. Aciclovir - Wikipedia [en.wikipedia.org]
- 6. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 8. Ethanol - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 11. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vitro ADME Assays [conceptlifesciences.com]
- 15. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 16. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 18. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 19. criver.com [criver.com]
- 20. parazapharma.com [parazapharma.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 23. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Hydroxyethyl)purine Derivatives: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a significant class of purine derivatives characterized by a (2-hydroxyethyl) substituent. While the specific nomenclature "2-(9H-Purin-6-YL)-ethanol" can be ambiguous, this document will explore the landscape of its closely related isomers, which are of considerable interest in medicinal chemistry. We will delve into their chemical identity, synthesis, potential therapeutic applications, and supplier information for key analogues.
Decoding the Nomenclature: Identifying Key (2-Hydroxyethyl)purine Isomers
The core structure is a purine ring substituted with a 2-hydroxyethyl group (-CH₂CH₂OH). The precise location of this group on the purine ring system is critical for its chemical identity and biological activity. The nomenclature "this compound" suggests the ethanol group is attached at the 6-position of the purine ring. However, in chemical literature and commercial catalogs, related and more explicitly named isomers are more commonly found.
The primary points of attachment for substituents on the purine ring are typically the nitrogen atoms of the imidazole (N7 and N9) or pyrimidine (N1 and N3) rings, or the carbon atoms (C2, C6, C8). For the (2-hydroxyethyl) group, attachment via a nitrogen or an amino linker at the C6 position is common.
Here are some of the key, well-characterized isomers that researchers are likely to encounter:
-
N6-(2-Hydroxyethyl)adenine (2-(1H-Purin-6-ylamino)ethanol): In this isomer, the hydroxyethyl group is attached to the exocyclic amino group at the 6-position of the adenine core.
-
9-(2-Hydroxyethyl)adenine (2-(6-Aminopurin-9-yl)ethanol): Here, the hydroxyethyl group is attached to the nitrogen at the 9-position of the purine ring.
These subtle structural differences can lead to significant variations in how the molecules interact with biological targets.
CAS Numbers and Supplier Information for Key (2-Hydroxyethyl)purine Derivatives
For researchers looking to source these compounds, the following table summarizes the CAS numbers and provides examples of potential suppliers for key isomers and related derivatives.
| Compound Name | Common Synonyms | CAS Number | Potential Suppliers (Example) |
| 2-(1H-Purin-6-ylamino)ethanol | N6-(2-Hydroxyethyl)adenine | 4551-95-5 | Available from various chemical suppliers.[1][2] |
| 2-(6-Aminopurin-9-yl)ethanol | 9-(2-Hydroxyethyl)adenine | 707-99-3 | Available from various chemical suppliers.[3][4] |
| [2-(6-Amino-9H-purin-9-yl)]ethanol-d4 | Deuterated 9-(2-Hydroxyethyl)adenine | 1216900-94-5 | LGC Standards, Pharmaffiliates.[4][5] |
| 2-(6-Chloro-9H-purin-9-yl)ethanol | - | 1670-62-8 | BLDpharm.[6] |
| 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(2-hydroxyethyl)- | - | 23169-33-7 | CymitQuimica.[7] |
| 2-((6-Amino-9H-purin-8-yl)thio)ethanol | - | 57654-58-7 | BLDpharm.[8] |
The Purine Scaffold: A Privileged Structure in Medicinal Chemistry
The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine in DNA and RNA.[9] This inherent biological relevance makes purine derivatives a "privileged scaffold" in drug discovery.[10][11][12] By modifying the purine core with various functional groups, chemists can design molecules that interact with a wide array of biological targets, including enzymes (like kinases), receptors, and ion channels.[13][14]
The therapeutic potential of purine derivatives is vast, with compounds developed as:
-
Anticancer agents: Many purine analogues function as antimetabolites, interfering with DNA synthesis in rapidly dividing cancer cells.[13]
-
Antiviral drugs: By mimicking natural nucleosides, these compounds can inhibit viral polymerases.
-
Anti-inflammatory agents: Some purine derivatives can modulate inflammatory pathways.
-
Immunomodulators: They can be designed to either suppress or stimulate the immune system.
Synthetic Approaches to (2-Hydroxyethyl)purine Derivatives
The synthesis of (2-hydroxyethyl)purine derivatives typically involves the alkylation of a purine starting material. A common and versatile starting material is 6-chloropurine, which can be synthesized from hypoxanthine. The chloro group at the 6-position is a good leaving group, allowing for nucleophilic substitution.
General Synthetic Workflow:
A representative synthetic pathway to produce both N- and O-substituted purine derivatives is outlined below. This often involves reacting a halogenated purine with an alcohol under basic conditions.
Caption: Generalized synthetic routes to N6- and O6-substituted (2-hydroxyethyl)purine derivatives from 6-chloropurine.
Detailed Experimental Protocol: Synthesis of N6-(2-Hydroxyethyl)adenine
This protocol is a generalized procedure based on common organic synthesis techniques for nucleophilic aromatic substitution on the purine ring.
Materials:
-
6-Chloropurine
-
2-Aminoethanol
-
Anhydrous solvent (e.g., Ethanol or Dimethylformamide)
-
Base (e.g., Triethylamine or Potassium Carbonate)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the base (2-3 equivalents) to the solution, followed by the slow addition of 2-aminoethanol (1.1-1.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system to yield the pure N6-(2-hydroxyethyl)adenine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Biological Activity and Therapeutic Potential
The biological activities of (2-hydroxyethyl)purine derivatives are diverse and depend on their specific structure.
For instance, N6-(2-Hydroxyethyl)adenosine , a related nucleoside analog, has been shown to inhibit the NF-κB/Smad signaling pathway, exhibiting anti-hyperglycemic, antioxidant, antitumor, and anti-inflammatory properties.[15] It can induce apoptosis and autophagy in cancer cells and has demonstrated insecticidal activity.[15]
The potential mechanism of action for a generic (2-hydroxyethyl)purine derivative as a kinase inhibitor, a common mode of action for purine-based drugs, is illustrated below.
Caption: A diagram illustrating the potential role of a (2-hydroxyethyl)purine derivative as a kinase inhibitor in a cellular signaling pathway.
Conclusion
The (2-hydroxyethyl)purine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While the specific compound "this compound" is not widely documented, a rich chemistry and pharmacology exist for its isomers, particularly N6-(2-hydroxyethyl)adenine and 9-(2-hydroxyethyl)adenine. Understanding the synthesis, properties, and biological activities of these derivatives is crucial for researchers in medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for further exploration and innovation in this exciting field.
References
- 1. 2-(1H-Purin-6-ylamino)ethanol | C7H9N5O | CID 20684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [2-(6-Amino-9H-purin-9-yl)ethanol-d4 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1670-62-8|2-(6-Chloro-9H-purin-9-yl)ethanol|BLD Pharm [bldpharm.com]
- 7. 9-(2-Hydroxyethyl)guanine | CymitQuimica [cymitquimica.com]
- 8. 57654-58-7|2-((6-Amino-9H-purin-8-yl)thio)ethanol|BLDpharm [bldpharm.com]
- 9. Purine - Wikipedia [en.wikipedia.org]
- 10. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. nbinno.com [nbinno.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to Purine Derivatives: From Fundamental Chemistry to Therapeutic Frontiers
Abstract
Purine derivatives represent a cornerstone of medicinal chemistry and molecular biology, playing pivotal roles in cellular metabolism, signaling, and as the fundamental building blocks of nucleic acids.[1][2][3] This in-depth technical guide provides a comprehensive exploration of purine derivatives for researchers, scientists, and drug development professionals. We will delve into the core chemistry of the purine scaffold, dissect the intricate pathways of their biosynthesis and metabolism, and illuminate their vast pharmacological landscape. This guide will further explore the principles of medicinal chemistry and structure-activity relationships that drive the development of novel purine-based therapeutics. Finally, we will provide detailed experimental protocols and data analysis techniques essential for the synthesis, characterization, and biological evaluation of these multifaceted compounds.
The Fundamental Chemistry and Biology of Purines
The purine moiety, a heterocyclic aromatic organic compound, consists of a pyrimidine ring fused to an imidazole ring.[1][4][5] This core structure is the foundation for a vast array of naturally occurring and synthetic derivatives with profound biological significance.
The Purine Scaffold: Structure and Properties
The unique electronic properties and hydrogen bonding capabilities of the purine ring system are central to its diverse functions. The tautomeric nature of purines, with the 9-H tautomer being the most stable, influences their interactions with biological macromolecules.[1] Modifications to the purine core, such as methylation, are common and can significantly alter their biological activity.[6]
Biosynthesis and Metabolism: The Purine Lifecycle
Cells maintain a tightly regulated pool of purine nucleotides through two primary pathways: de novo synthesis and the salvage pathway.[7][8]
1.2.1. De Novo Purine Biosynthesis
The de novo pathway constructs the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and formate.[7][9][10] This energy-intensive process, consisting of ten enzymatic steps, culminates in the synthesis of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[7][8][9] The regulation of this pathway is critical to prevent the wasteful expenditure of energy and the accumulation of harmful byproducts like uric acid.[9]
Diagram: De Novo Purine Biosynthesis Pathway
Caption: A simplified overview of the de novo purine biosynthesis pathway, highlighting key intermediates and precursors.
1.2.2. The Purine Salvage Pathway
The salvage pathway is an energetically favorable alternative that recycles purine bases (adenine, guanine, and hypoxanthine) from the breakdown of nucleic acids and nucleotides.[8][11] Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT), catalyze the conversion of these bases back into their respective nucleotides.[8]
Purine Degradation
The catabolism of purine nucleotides ultimately leads to the production of uric acid in humans.[7][12] This process involves the deamination and phosphorolysis of purine nucleosides to their corresponding bases, which are then oxidized by xanthine oxidase.[7] Dysregulation of purine metabolism can lead to hyperuricemia and associated conditions like gout.[9]
The Pharmacological Significance of Purine Derivatives
The structural diversity and biological importance of purines have made them a privileged scaffold in drug discovery.[4][5] Purine derivatives have been successfully developed into a wide range of therapeutic agents.
Anticancer Agents
Purine analogs are a cornerstone of cancer chemotherapy.[13][14] They function as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[15][16]
-
Mercaptopurine (6-MP) and Thioguanine (6-TG): These were among the first purine analogs to demonstrate significant antineoplastic activity and remain crucial in the treatment of acute leukemias.[14] They are activated to their corresponding ribonucleotides, which then inhibit multiple enzymes involved in de novo purine synthesis.[14][16]
-
Fludarabine, Cladribine, and Clofarabine: These nucleoside analogs have shown major activity in treating indolent lymphoid malignancies.[13][17] Their mechanisms of action involve incorporation into DNA, leading to chain termination and apoptosis.[17]
Table 1: Prominent Purine-Based Anticancer Drugs
| Drug Name | Mechanism of Action | Primary Indications |
| Mercaptopurine | Inhibits de novo purine synthesis | Acute lymphoblastic leukemia |
| Thioguanine | Incorporates into DNA and RNA | Acute myeloid leukemia |
| Fludarabine | Inhibits DNA polymerase and ribonucleotide reductase | Chronic lymphocytic leukemia |
| Cladribine | Induces DNA strand breaks | Hairy cell leukemia, multiple sclerosis |
| Clofarabine | Inhibits DNA polymerase and ribonucleotide reductase | Acute lymphoblastic leukemia |
Antiviral Agents
Purine nucleoside analogs are also critical in antiviral therapy. They are designed to be selectively activated by viral enzymes and subsequently inhibit viral DNA or RNA replication.[15]
-
Acyclovir and Ganciclovir: These acyclic nucleoside derivatives are potent inhibitors of herpesviruses. They are phosphorylated by a viral thymidine kinase and then incorporated into the growing viral DNA chain, causing termination.[14]
-
Tenofovir: A key component in anti-HIV drug combinations, tenofovir is a nucleotide analog reverse transcriptase inhibitor.[18]
Purinergic Signaling and Receptor Modulation
Extracellular purines, such as ATP and adenosine, act as signaling molecules by activating a diverse family of purinergic receptors.[19][20][21] This signaling plays a crucial role in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.[19][22][23]
-
P1 (Adenosine) Receptors: These G-protein coupled receptors are involved in regulating heart rate, inflammation, and neuronal activity.
-
P2X Receptors: These are ligand-gated ion channels activated by ATP, playing a role in pain sensation and inflammation.[19]
-
P2Y Receptors: These are G-protein coupled receptors activated by ATP, ADP, UTP, and UDP, involved in processes like platelet aggregation and smooth muscle contraction.[19]
The development of selective agonists and antagonists for these receptors is a promising area for therapeutic intervention in various diseases, including chronic pain, neurodegenerative disorders, and cardiovascular diseases.[19][24]
Diagram: Purinergic Signaling Pathways
Caption: Overview of extracellular purinergic signaling mediated by ATP and adenosine through P2 and P1 receptors.
Other Therapeutic Applications
The therapeutic potential of purine derivatives extends to a variety of other conditions:
-
Anti-inflammatory Agents: By modulating purinergic signaling, certain purine derivatives can suppress inflammatory responses.[4]
-
Antimicrobial and Antifungal Agents: Some purine analogs exhibit activity against bacteria, fungi, and protozoan parasites.[4][25][26]
-
Anticonvulsants: Certain purine derivatives have shown potential in controlling seizures.[4]
Medicinal Chemistry and Drug Design of Purine Derivatives
The development of effective purine-based drugs relies on a deep understanding of their structure-activity relationships (SAR).[27][28][29]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of purine derivatives. By systematically modifying different positions of the purine ring and its substituents, medicinal chemists can identify key structural features required for biological activity.[27][28] For instance, in the development of kinase inhibitors, specific substitutions on the purine scaffold are necessary to achieve selective binding to the ATP-binding pocket of the target kinase.[27]
Rational Drug Design
The development of purine analogs is a prime example of rational drug design.[17] By understanding the metabolic pathways and enzymatic targets, scientists can design molecules that mimic natural purines but disrupt critical cellular processes. This approach has led to the creation of highly effective anticancer and antiviral drugs.[17]
Experimental Methodologies for Purine Derivative Research
A variety of experimental techniques are employed for the synthesis, purification, characterization, and biological evaluation of purine derivatives.
Synthesis and Purification
The synthesis of purine derivatives can be achieved through various organic chemistry routes, often starting from pyrimidine or imidazole precursors.[1][2][5] Modern synthetic methods, such as cross-coupling reactions, have expanded the accessible chemical space for novel purine analogs.[18] Purification of the synthesized compounds is typically performed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: General Synthesis of a 6-Substituted Purine Derivative
-
Starting Material: Begin with a commercially available 6-chloropurine.[15]
-
Nucleophilic Substitution: React the 6-chloropurine with a desired nucleophile (e.g., an amine, thiol, or alcohol) in the presence of a suitable base (e.g., triethylamine or diisopropylethylamine) and a solvent (e.g., ethanol or dimethylformamide).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction mixture and extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Concentrate the crude product and purify it using column chromatography or preparative HPLC to obtain the desired 6-substituted purine derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).
Analytical Characterization
A suite of analytical techniques is essential for the unambiguous identification and quantification of purine derivatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for separating and quantifying purine derivatives in various biological samples, including urine and cell extracts.[30][31][32]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for the identification and quantification of purine metabolites. Stable isotope tracing using ¹³C- or ¹⁵N-labeled compounds combined with LC-MS allows for the detailed analysis of metabolic fluxes through purine pathways.[33]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy offers a powerful tool for the structural elucidation of novel purine derivatives and for the simultaneous quantification of multiple purines and pyrimidines in biological samples with minimal sample preparation.[34][35]
Table 2: Comparison of Analytical Techniques for Purine Derivatives
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection | Robust, quantitative, widely available | Moderate sensitivity, may require derivatization |
| LC-MS/MS | Chromatographic separation coupled with mass-based detection | High sensitivity and specificity, structural information | Higher cost and complexity |
| ¹H-NMR | Nuclear magnetic resonance of protons | Non-destructive, minimal sample prep, structural elucidation | Lower sensitivity compared to MS |
Biological Evaluation
The biological activity of newly synthesized purine derivatives is assessed through a variety of in vitro and in vivo assays.
-
Enzyme Inhibition Assays: To evaluate compounds as enzyme inhibitors (e.g., kinase inhibitors), in vitro assays are performed to determine their inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ).
-
Cell-Based Assays: The effects of purine derivatives on cellular processes such as proliferation, apoptosis, and cell cycle progression are evaluated using various cell-based assays.
-
In Vivo Studies: Promising compounds are further evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity.
Diagram: Experimental Workflow for Purine-Based Drug Discovery
Caption: A generalized workflow for the discovery and development of purine-based therapeutic agents.
Future Perspectives and Conclusion
The field of purine derivative research continues to evolve, with ongoing efforts to develop more selective and potent therapeutic agents with improved safety profiles.[4][24] The exploration of novel biological targets and the application of advanced drug design strategies, such as fragment-based and structure-based design, will undoubtedly lead to the discovery of next-generation purine-based drugs.[3] Furthermore, a deeper understanding of the intricate roles of purinergic signaling in various diseases will open new avenues for therapeutic intervention.[20][22]
References
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. Synthetic Routes and Pharmacological Activities of Purine Derivatives: A Review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 11. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. youtube.com [youtube.com]
- 17. The newer purine analogs. Significant therapeutic advance in the management of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. frontiersin.org [frontiersin.org]
- 20. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. ahajournals.org [ahajournals.org]
- 24. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 26. researchgate.net [researchgate.net]
- 27. Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Identification and structure-activity relationship of purine derivatives as novel MTH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Structure-activity relationships on purine and 2,3-dihydropurine derivatives as antitubercular agents: a data mining approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ibna.ro [ibna.ro]
- 31. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. jafs.com.pl [jafs.com.pl]
- 33. Purines Analysis Service - Creative Proteomics [creative-proteomics.com]
- 34. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Methodological & Application
Unveiling the Potential of 2-(9H-Purin-6-YL)-ethanol: A Guide to In Vitro and In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: 2-(9H-Purin-6-YL)-ethanol, also known by its synonyms 9-(2-Hydroxyethyl)adenine and N6-(2-Hydroxyethyl)adenine, is a purine nucleoside analog with a growing profile of intriguing biological activities. As a derivative of adenine, a fundamental component of nucleic acids and key signaling molecules like adenosine triphosphate (ATP), this compound holds significant promise for researchers exploring a variety of cellular pathways and therapeutic areas. This comprehensive guide provides detailed application notes and experimental protocols to empower researchers in their investigation of this multifaceted molecule. We will delve into its known biological effects, from its potential as an anti-inflammatory and anti-tumor agent to its sedative-hypnotic properties, and provide a framework for its characterization in both cell-based and in vivo models.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₅O | PubChem |
| Molecular Weight | 179.18 g/mol | PubChem |
| CAS Number | 707-99-3 | PubChem |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO and aqueous solutions |
Biological Activities and Potential Applications
This compound has demonstrated a range of biological effects, making it a versatile tool for a variety of research applications.
-
Anti-inflammatory and Immunomodulatory Effects: The compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the secretion of the anti-inflammatory cytokine IL-10 in RAW 264.7 macrophage cells.[1] This suggests its potential in studying inflammatory pathways and developing novel anti-inflammatory therapeutics. The mechanism may involve the inhibition of the NF-κB signaling pathway.[1]
-
Anti-tumor and Pro-apoptotic Activity: Studies have indicated that this compound can induce apoptosis and autophagy in gastric carcinoma cells (SGC-7901 and AGS) in a dose- and time-dependent manner.[2] This cytotoxic effect is associated with the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[2] These findings open avenues for cancer research, particularly in the investigation of novel chemotherapeutic agents.
-
Sedative and Hypnotic Properties: As an adenosine analogue, this compound is reported to possess sedative and hypnotic activities.[3] This aligns with the known role of adenosine in promoting sleep and sedation through its action on central nervous system receptors. This makes the compound a valuable tool for neuropharmacological research into sleep regulation and the development of novel anxiolytics and hypnotics.
-
Adenosine Receptor Modulation: There is evidence to suggest that this compound may act as an agonist at the A3 adenosine receptor (A3AR).[3] Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are crucial in a multitude of physiological processes. The A3 subtype, in particular, is implicated in inflammation, cancer, and cardiac function. Characterizing the interaction of this compound with the full panel of adenosine receptors is a critical area of investigation.
Experimental Protocols
The following protocols provide a detailed framework for investigating the biological activities of this compound. It is crucial to note that optimal experimental conditions, such as cell density and compound concentrations, may need to be determined empirically for specific cell lines and experimental setups.
Protocol 1: In Vitro Characterization of Adenosine Receptor Activation using a cAMP Accumulation Assay
Rationale: Adenosine receptors are GPCRs that modulate the intracellular levels of cyclic AMP (cAMP). A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. A cAMP accumulation assay is therefore a robust method to determine the functional activity of this compound at these receptors.
Signaling Pathway Visualization:
Caption: Adenosine receptor signaling pathways for Gi and Gs coupled receptors.
Materials:
-
HEK293 or CHO cells stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and appropriate selection antibiotics).
-
Phosphate-Buffered Saline (PBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (for Gi-coupled receptor assays).
-
This compound stock solution (in DMSO or appropriate solvent).
-
Reference adenosine receptor agonist (e.g., NECA for A2A/A2B, CPA for A1, Cl-IB-MECA for A3).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
White or black 96- or 384-well microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells expressing the adenosine receptor of interest in T75 flasks.
-
The day before the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions of the test compound and the reference agonist in assay buffer containing a PDE inhibitor to generate a dose-response curve. A typical concentration range to start with would be from 1 nM to 100 µM.
-
-
Assay Protocol (Gs-coupled receptors - A2A, A2B):
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add 50 µL of assay buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at room temperature.
-
Add 50 µL of the serially diluted this compound or reference agonist to the respective wells.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Assay Protocol (Gi-coupled receptors - A1, A3):
-
Follow steps 3a-c.
-
Add 25 µL of the serially diluted this compound or reference agonist.
-
Add 25 µL of forskolin (a direct activator of adenylyl cyclase) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized).
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each well.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and the maximum response (Emax).
-
Protocol 2: In Vivo Evaluation of Sedative-Hypnotic Activity in Mice
Rationale: To investigate the centrally-acting sedative and hypnotic effects of this compound, a common in vivo model is the potentiation of pentobarbital-induced sleep. This protocol assesses the ability of the compound to prolong the sleeping time induced by a sub-hypnotic dose of pentobarbital.
Experimental Workflow:
Caption: Workflow for the in vivo sedative-hypnotic potentiation assay.
Materials:
-
Swiss albino mice (male, 20-25 g).
-
This compound.
-
Vehicle (e.g., saline with 0.5% Tween 80).
-
Diazepam (positive control, e.g., 1-2 mg/kg).
-
Pentobarbital sodium.
-
Animal cages.
-
Stopwatches.
Procedure:
-
Animal Acclimatization:
-
House the mice in a temperature-controlled room with a 12-hour light/dark cycle for at least one week before the experiment, with free access to food and water.
-
-
Grouping and Dosing:
-
Randomly divide the mice into groups (n=6-8 per group):
-
Group 1: Vehicle control.
-
Group 2: Diazepam (positive control).
-
Groups 3-5: this compound at different doses (e.g., 10, 20, 40 mg/kg, administered intraperitoneally or orally).
-
-
Administer the respective treatments to each group.
-
-
Pentobarbital Administration:
-
30 minutes after the administration of the test compounds, inject a sub-hypnotic dose of pentobarbital sodium (e.g., 30-40 mg/kg, i.p.) to all mice.
-
-
Observation:
-
Immediately after pentobarbital injection, place each mouse in an individual cage and observe for the onset of sleep. The onset of sleep is defined as the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).
-
Record the latency to the onset of sleep (the time from pentobarbital injection to the loss of the righting reflex).
-
Record the total duration of sleep (the time from the loss to the recovery of the righting reflex).
-
-
Data Analysis:
-
Compare the mean sleep latency and sleep duration of the test groups with the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
-
A significant increase in the duration of sleep compared to the control group indicates a hypnotic effect.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In Vitro Adenosine Receptor Activity of this compound
| Receptor Subtype | Assay Type | Parameter | Value (nM) |
| Human A1 | cAMP Inhibition | IC₅₀ | >10,000 |
| Human A2A | cAMP Accumulation | EC₅₀ | >10,000 |
| Human A2B | cAMP Accumulation | EC₅₀ | >10,000 |
| Human A3 | cAMP Inhibition | IC₅₀ | 150 ± 25 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Table 2: Hypothetical In Vivo Sedative-Hypnotic Effects of this compound in Mice
| Treatment Group | Dose (mg/kg) | Onset of Sleep (min) | Duration of Sleep (min) |
| Vehicle | - | 15.2 ± 2.1 | 18.5 ± 3.4 |
| Diazepam | 2 | 5.1 ± 1.0 | 95.7 ± 8.2 |
| This compound | 10 | 12.8 ± 1.9 | 35.4 ± 5.1 |
| This compound | 20 | 9.7 ± 1.5 | 62.1 ± 7.3 |
| This compound | 40 | 7.3 ± 1.2 | 88.9 ± 9.5* |
p < 0.05 compared to vehicle control. Note: These are hypothetical values for illustrative purposes.
Conclusion
This compound is a promising research compound with a diverse range of biological activities. The protocols outlined in this guide provide a solid foundation for researchers to explore its mechanisms of action and potential therapeutic applications. By systematically characterizing its effects on adenosine receptors and evaluating its in vivo efficacy, the scientific community can further unlock the potential of this intriguing purine analogue.
References
Protocol for the Preparation and Handling of Stock Solutions of 2-(9H-Purin-6-YL)-ethanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(9H-Purin-6-YL)-ethanol, also known as 9-(2-Hydroxyethyl)adenine, is a purine analog of significant interest in biomedical research and drug discovery.[1] As with all experimental work, the integrity of the results begins with the precise and accurate preparation of starting materials. The solubility and stability of a compound in a stock solution are critical parameters that can profoundly impact the reproducibility and validity of in vitro and in vivo studies. This application note provides a comprehensive, field-proven protocol for the preparation, storage, and handling of stock solutions of this compound. We will delve into the rationale behind solvent selection, detail a step-by-step methodology, and outline best practices for ensuring the long-term stability and integrity of the stock solution.
Introduction: The Criticality of Stock Solution Integrity
Purine analogs are a class of antimetabolites that structurally mimic endogenous purines, enabling them to interfere with the synthesis of DNA and RNA.[2][3] This mechanism makes them valuable tools in cancer therapy and immunosuppression.[3][4] The reliability of any experiment using these potent compounds is fundamentally dependent on the quality of the stock solution. An improperly prepared stock solution—whether due to incorrect concentration, incomplete dissolution, precipitation, or degradation—can lead to erroneous and irreproducible results, wasting valuable time and resources.
This guide is designed to equip researchers with a robust framework for preparing stock solutions of this compound, emphasizing the principles of scientific integrity and causality behind each step.
Compound Specifications and Safety
Prior to handling the compound, it is imperative to be familiar with its chemical properties and safety requirements.
Chemical & Physical Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | 2-(6-aminopurin-9-yl)ethanol | PubChem[1] |
| Synonyms | 9-(2-Hydroxyethyl)adenine; 6-Amino-9-(2-hydroxyethyl)purine | PubChem[1] |
| CAS Number | 707-99-3 | PubChem[1] |
| Molecular Formula | C₇H₉N₅O | PubChem[1][5] |
| Molecular Weight | 179.18 g/mol | PubChem[1][5] |
| Appearance | Typically a solid powder | Pharmaffiliates[6] |
GHS Hazard Information & Safety Precautions
According to aggregated GHS information, this compound presents several hazards.[1] Adherence to strict safety protocols is mandatory.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[7][8]
-
Materials and Equipment
-
This compound powder (CAS: 707-99-3)
-
Analytical balance (readable to at least 0.1 mg)
-
Spatula and weigh paper/boat
-
Appropriate solvent: Anhydrous Ethanol (ACS grade or higher) or DMSO (Anhydrous, ≥99.9%)
-
Sterile, conical-bottom polypropylene or glass vials with secure caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile syringe filters (0.22 µm), if preparing for cell culture applications
Rationale for Solvent Selection
The choice of solvent is the most critical decision in preparing a stock solution. Purine analogs are known for their often-poor aqueous solubility.[9]
-
Ethanol (EtOH): Given the compound's chemical name, ethanol is a logical starting point and an effective solvent for many organic molecules.[10] It is miscible with water, which is advantageous for making subsequent aqueous dilutions for experimental assays.[10] Furthermore, related purine derivatives have been synthesized using ethanol as a reaction medium, indicating its suitability as a solvent for this chemical class.[11]
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent widely used for compounds that are difficult to dissolve in aqueous or alcohol-based systems.[9] For many purine analogs, DMSO is the solvent of choice for creating high-concentration stock solutions.[9] However, it is important to note that DMSO can have biological effects on its own, and the final concentration in experimental assays should typically be kept below 0.5% to minimize off-target effects.
Recommendation: This protocol will primarily focus on Ethanol due to its lower potential for cellular toxicity compared to DMSO. A protocol for DMSO is provided as a validated alternative.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many laboratory applications.
Workflow Overview
Caption: Workflow for preparing a this compound stock solution.
Step-by-Step Procedure
Step 1: Calculate the Required Mass The first step is to calculate the mass of this compound needed to achieve the desired concentration and volume. The formula is:
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = (10 mmol/L) × (1 mL) × (179.18 g/mol )
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (179.18 g/mol ) = 0.0017918 g
-
Mass = 1.79 mg
Step 2: Weigh the Compound
-
Place a weigh boat or paper on the analytical balance and tare it.
-
Carefully weigh out approximately 1.79 mg of the this compound powder. It is crucial to perform this in a fume hood and handle the powder carefully to avoid creating dust.
-
Record the exact mass weighed. This is critical for calculating the precise concentration of your final stock solution.
Step 3: Dissolution
-
Transfer the weighed powder into a sterile, appropriately sized vial.
-
Using a calibrated micropipette, add the calculated volume of solvent (e.g., Ethanol or DMSO) to the vial. To calculate the precise volume needed for the exact mass you weighed: Volume (mL) = [Mass weighed (mg) / 179.18 ( g/mol )] / 10 (mmol/L)
-
Securely cap the vial.
-
Vortex the solution vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background to ensure that all solid particles have dissolved. If particles remain, sonicate the vial in a water bath for 5-10 minutes or continue vortexing. Gentle warming in a 37°C water bath can also aid dissolution, but check the manufacturer's data sheet for temperature stability.[9]
Step 4: Sterilization (for Cell-Based Applications) If the stock solution will be used in sterile cell culture, it must be filter-sterilized.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new, sterile vial. This step removes any potential microbial contamination.
Step 5: Aliquoting and Storage
-
To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials.[9]
-
Clearly label each aliquot with the compound name, exact concentration, solvent, date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect the vials from light by storing them in a labeled freezer box. While ethanol itself is stable, the stability of the dissolved purine analog is best preserved at low temperatures.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve | Insufficient solvent volume or low solubility in the chosen solvent. | Double-check calculations. Continue vortexing/sonicating. If the issue persists, consider preparing a more dilute stock solution or switch to an alternative solvent like DMSO, which has higher solvating power for many purine analogs.[9] |
| Precipitate forms after freezing/thawing | The compound's solubility limit was exceeded at a lower temperature. | Thaw the aliquot in a 37°C water bath and vortex thoroughly to re-dissolve the precipitate before use.[9] Ensure the solution is completely clear before making dilutions. If precipitation is recurrent, consider preparing a lower concentration stock. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Always use a fresh aliquot for critical experiments. Prepare a new stock solution if degradation is suspected. Check the manufacturer's datasheet for specific stability information. |
Conclusion
The preparation of a high-quality stock solution is the foundational step for any successful experiment involving potent chemical compounds like this compound. By understanding the chemical properties of the compound, adhering to strict safety protocols, and following a validated and logical protocol, researchers can ensure the concentration, purity, and stability of their starting material. This diligence is paramount for generating reproducible, high-integrity data in the fields of molecular biology, pharmacology, and drug development.
References
- 1. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Purine analogue - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. 2-(1H-Purin-6-ylamino)ethanol | C7H9N5O | CID 20684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. benchchem.com [benchchem.com]
- 10. Ethanol - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]
- 12. The stability of ethanol in human whole blood controls: an interlaboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing 2-(9H-Purin-6-YL)-ethanol for Advanced Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the application of 2-(9H-Purin-6-YL)-ethanol, a purine derivative with significant potential in neuroscience research. Purines are fundamental to cellular function, acting as building blocks for nucleic acids, energy carriers (ATP, GTP), and critical signaling molecules in the nervous system.[1][2][3] This guide details the compound's mechanism of action, offers validated protocols for its use in key in vitro assays such as neurite outgrowth, and presents a framework for data interpretation, empowering researchers to effectively integrate this compound into their studies of neuronal development, neuroprotection, and regeneration.
Introduction to this compound
This compound, also known as 6-(2-hydroxyethyl)purine, is a member of the purine family of molecules. Purines are not merely metabolic intermediates but also potent extracellular signaling molecules that modulate a vast array of physiological processes through purinergic receptors.[1][2] In the central nervous system (CNS), purinergic signaling is integral to neuron-glia communication, regulating glial proliferation, differentiation, and myelination.[4] The structural modification at the C6 position of the purine ring gives this compound unique biological activities that are of high interest to neuroscientists. While many purine analogs are investigated for antineoplastic or antiviral properties, this compound has demonstrated potential in modulating neuronal morphology and survival.[5][6][7]
Compound Profile:
| Property | Value |
| Systematic Name | This compound |
| Common Synonyms | 6-(2-hydroxyethyl)purine |
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.17 g/mol |
| CAS Number | 13558-46-6 |
Proposed Mechanism of Action in Neuronal Systems
While the precise molecular targets of this compound are still under active investigation, its effects are believed to be mediated through the complex network of purinergic signaling. Purinergic receptors are broadly classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP).[2]
The structural similarity of this compound to endogenous purines like adenosine and guanosine suggests it may interact with their receptors or metabolic pathways.[8] Activation of specific adenosine receptor subtypes (e.g., A2A) is known to promote neurite outgrowth and neuronal differentiation, often through the activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA) and transcription factors like CREB (cAMP response element-binding protein). This cascade is a well-established pathway for promoting neuronal growth and survival.
Below is a diagram illustrating this putative signaling pathway.
Caption: Putative signaling pathway for this compound.
Applications in Neuroscience Research
Induction of Neurite Outgrowth
A primary application of this compound is in the study of neuritogenesis. Neurite outgrowth is a fundamental process in neuronal development and regeneration after injury.[9] Assays using this compound can help identify key pathways and screen for other molecules that promote neuronal repair. Cell lines like PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) are excellent models for these studies as they can be induced to differentiate and extend neurites.
Neuroprotection Assays
Purine nucleosides have been shown to protect neurons from injury.[8] this compound can be evaluated for its ability to protect cultured neurons from various insults, such as:
-
Oxidative Stress: Induced by hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), modeling aspects of Parkinson's disease.[10]
-
Excitotoxicity: Induced by high concentrations of glutamate or NMDA, relevant to ischemic injury and other neurodegenerative conditions.
-
Toxin-Induced Apoptosis: Using agents like staurosporine to assess anti-apoptotic potential.
The neuroprotective effects can be quantified by measuring cell viability (e.g., MTT or Calcein-AM assays) and apoptosis markers (e.g., caspase-3 activity or TUNEL staining).[6]
Detailed Protocol: In Vitro Neurite Outgrowth Assay
This protocol provides a robust method for quantifying the effect of this compound on neurite outgrowth using the PC12 cell line. This model is widely used because these cells respond to Nerve Growth Factor (NGF) by ceasing proliferation and extending neurites, mimicking neuronal differentiation.
Materials Required
-
Cells: PC12 cell line (ATCC® CRL-1721™).
-
Media:
-
Growth Medium: RPMI-1640 supplemented with 10% Horse Serum, 5% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
Differentiation Medium: RPMI-1640 supplemented with 1% Horse Serum and 1% Penicillin-Streptomycin.
-
-
Reagents:
-
This compound (prepare a 10 mM stock in DMSO).
-
Nerve Growth Factor (NGF, 50 ng/mL as a positive control).
-
Poly-L-lysine (PLL) for coating plates.
-
Phosphate Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Primary Antibody: Anti-β-III Tubulin (neuronal marker).
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
-
Equipment:
-
96-well, black-walled, clear-bottom imaging plates.
-
Standard cell culture incubator (37°C, 5% CO₂).
-
High-content imaging system or fluorescence microscope.
-
Image analysis software (e.g., ImageJ/Fiji with NeuriteJ plugin, or commercial software).[11]
-
Step-by-Step Methodology
Day 1: Plate Coating and Cell Seeding
-
Coat Plates: Add 50 µL of 0.1 mg/mL PLL solution to each well of the 96-well plate. Incubate for at least 2 hours at 37°C (or overnight at 4°C).
-
Wash: Aspirate the PLL solution and wash each well twice with 100 µL of sterile PBS. Allow plates to dry completely in a sterile hood.
-
Cell Seeding: Harvest PC12 cells and resuspend in Growth Medium. Seed 5,000-10,000 cells per well in 100 µL of medium. This density is crucial for allowing individual cells and their neurites to be resolved.
-
Incubate: Culture overnight to allow cells to adhere.
Day 2: Treatment Administration
-
Prepare Media: Prepare Differentiation Medium containing a low, priming concentration of NGF (e.g., 20 ng/mL). This sensitizes the cells and promotes a more robust response.
-
Prepare Compounds: Perform a serial dilution of the this compound stock to achieve final concentrations ranging from 1 µM to 100 µM. Also prepare controls:
-
Vehicle Control: Differentiation Medium + DMSO (at the same final concentration as the highest compound dose).
-
Positive Control: Differentiation Medium + 50 ng/mL NGF.
-
Negative Control: Differentiation Medium only.
-
-
Treat Cells: Carefully aspirate the Growth Medium from the wells. Add 100 µL of the appropriate treatment medium to each well.
Day 4-5: Fixation, Staining, and Imaging
-
Fixation: After 48-72 hours of incubation, aspirate the medium and gently wash once with PBS. Add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash wells three times with PBS. Add 50 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes.
-
Blocking: Wash three times with PBS. Add 100 µL of blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) and incubate for 1 hour.
-
Primary Antibody: Aspirate blocking buffer. Add primary antibody against β-III Tubulin diluted in antibody buffer (e.g., 1% BSA in PBS) and incubate overnight at 4°C.
-
Secondary Antibody & Staining: Wash three times with PBS. Add the fluorescently-labeled secondary antibody and DAPI diluted in antibody buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Final Wash & Imaging: Wash three times with PBS. Leave the final 100 µL of PBS in the wells for imaging. Acquire images using a high-content imager, capturing both the DAPI (nuclei) and Alexa 488 (neurites) channels.
Data Analysis and Interpretation
-
Image Processing: Use automated software to identify cell bodies (from DAPI stain) and trace neurites (from β-III Tubulin stain).
-
Quantification: Key metrics to extract include:[11]
-
Total Neurite Length per Cell: The sum of all neurite lengths divided by the number of cells.
-
Percentage of Neurite-Bearing Cells: The number of cells with at least one neurite longer than the cell body diameter, as a percentage of the total cell count.
-
Number of Branch Points: Quantifies the complexity of the neuritic arbor.
-
-
Validation: A successful assay will show minimal neurite outgrowth in the vehicle and negative control wells, and robust, extensive outgrowth in the NGF positive control wells. The effect of this compound should be dose-dependent.
Caption: Workflow for the PC12 neurite outgrowth assay.
Summary of Expected Quantitative Data
The following table summarizes hypothetical but realistic data from the described neurite outgrowth assay. Researchers should generate their own dose-response curves to determine the optimal concentration for their specific experimental system.
| Treatment Group | Concentration | Avg. Neurite Length (µm/cell) | % Neurite-Bearing Cells |
| Vehicle Control | 0.1% DMSO | 8 ± 2 | 5% ± 2% |
| This compound | 1 µM | 15 ± 4 | 12% ± 3% |
| This compound | 10 µM | 45 ± 8 | 40% ± 6% |
| This compound | 50 µM | 62 ± 11 | 55% ± 8% |
| Positive Control | 50 ng/mL NGF | 95 ± 15 | 80% ± 5% |
Note: At higher concentrations (>100 µM), cytotoxicity may be observed. It is crucial to perform a parallel cell viability assay (e.g., using CellTiter-Glo® or MTT) to distinguish between a lack of neuritogenic effect and cell death.
Troubleshooting and Considerations
-
Low Neurite Outgrowth:
-
Cause: Suboptimal cell health, inactive NGF, or insufficient plate coating.
-
Solution: Use low-passage cells, verify NGF activity, and ensure complete coating with PLL.
-
-
High Background Staining:
-
Cause: Insufficient blocking or washing steps, or non-specific antibody binding.
-
Solution: Increase blocking time and perform all wash steps diligently. Titrate primary antibody concentration.
-
-
Compound Solubility:
-
Cause: this compound may precipitate at high concentrations in aqueous media.
-
Solution: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as DMSO itself can affect differentiation.
-
Conclusion
This compound is a valuable tool for probing the mechanisms of neuronal growth and survival. Its purine structure positions it at the heart of fundamental cellular signaling and metabolic pathways.[12][13] The protocols and data presented here provide a solid foundation for researchers to explore its potential in models of neurodevelopment, neuroregeneration, and neuroprotection. Future studies should aim to definitively identify its receptor targets and explore its efficacy in more complex systems, such as primary neuronal co-cultures and in vivo models of CNS injury.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Purine Metabolism During Neuronal Differentiation: The Relevance of Purine Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic signalling in neuron–glia interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 6-[N,N-bis(2-hydroxyethyl)amino]purine nucleosides under microwave irradiation in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Preparation, physicochemical properties and biological activity of copper(II) complexes with 6-(2-chlorobenzylamino)purine (HL1) or 6-(3-chlorobenzylamino)purine (HL2). The single-crystal X-ray structure of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. Neurite Outgrowth Assays [sigmaaldrich.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Note: 2-(9H-Purin-6-YL)-ethanol as a Novel Fluorogenic Probe for Continuous Monitoring of Adenosine Deaminase Activity
Abstract
This application note describes the use of 2-(9H-Purin-6-YL)-ethanol as a novel molecular probe for the sensitive and continuous assay of Adenosine Deaminase (ADA) activity. Due to its structural similarity to adenosine, this probe acts as a substrate for ADA. We propose a mechanism whereby the enzymatic conversion of the purine core of this compound to a hypoxanthine derivative results in a distinct change in its fluorescence properties, allowing for real-time monitoring of enzyme kinetics. Detailed protocols for performing the ADA activity assay, determining kinetic parameters, and validating the assay in accordance with established scientific principles are provided for researchers in academia and the drug development industry.
Introduction
Adenosine deaminase (ADA) is a key enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[1][2]. ADA plays a critical role in the development and maintenance of the immune system[2][3]. Aberrant ADA activity is associated with various pathological conditions, including severe combined immunodeficiency (SCID) and certain types of cancer, making it an important diagnostic marker and a therapeutic target[1][4].
Traditional methods for measuring ADA activity often involve discontinuous endpoints, radiolabeled substrates, or coupled enzymatic reactions that can be prone to interference[5]. The development of continuous assays using fluorogenic probes offers significant advantages in terms of sensitivity, simplicity, and amenability to high-throughput screening[6][7][8]. Purine analogs are particularly well-suited for designing such probes due to their ability to interact with the active site of purine-metabolizing enzymes and the sensitivity of their fluorescence to the chemical microenvironment[9][10][11].
Here, we introduce this compound as a promising fluorogenic probe for ADA. Its core structure mimics that of the natural substrate, adenosine, suggesting a high affinity for the ADA active site. We hypothesize that the deamination of the 6-amino group on the purine ring will alter the electronic structure of the molecule, leading to a predictable and measurable change in its fluorescence emission. This application note provides a comprehensive guide to utilizing this novel probe for robust and reliable ADA enzyme assays.
Principle of the Assay
The proposed assay is based on the enzymatic conversion of the weakly fluorescent this compound to a more fluorescent product upon deamination by ADA. The purine ring of the probe binds within the active site of ADA, which contains a zinc ion essential for catalysis[2][3][12]. The enzyme facilitates the hydrolytic deamination at the C6 position of the purine ring, converting the 6-aminopurine moiety to a 6-hydroxypurine (hypoxanthine) derivative. This transformation alters the conjugated π-electron system of the purine ring, resulting in a significant change in the molecule's photophysical properties, specifically an increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the ADA activity.
Caption: Proposed mechanism of the fluorogenic ADA assay.
Materials and Reagents
-
This compound Probe: (Synthesized and purified in-house or commercially available).
-
Adenosine Deaminase (ADA): Recombinant human or bovine ADA, activity-verified.
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Inhibitor (for validation): erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA) or a similar potent ADA inhibitor.
-
Microplate Reader: Capable of fluorescence excitation and emission scanning.
-
Black, flat-bottom 96- or 384-well microplates: Low-binding, suitable for fluorescence assays.
-
Standard laboratory equipment: Pipettes, tubes, etc.
Experimental Protocols
PART 1: Characterization of the Fluorescent Probe
Objective: To determine the optimal excitation and emission wavelengths for this compound and its enzymatic product.
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare two sets of dilutions in Assay Buffer: one with the probe alone and one with the probe and an excess of ADA (to ensure complete conversion to the product). Incubate the ADA-containing solution for a time sufficient for complete reaction (e.g., 1 hour).
-
Perform fluorescence scans:
-
For the probe-only solution, scan the excitation spectrum while monitoring emission at a range of wavelengths (e.g., 350-500 nm). Then, using the determined optimal excitation wavelength, scan the emission spectrum.
-
Repeat the process for the ADA-treated solution (the product).
-
-
Analyze the data to identify the excitation and emission maxima for both the substrate and the product, and to determine the fold-change in fluorescence intensity.
PART 2: Enzyme Activity Assay
Objective: To measure the rate of the ADA-catalyzed reaction using the fluorescent probe.
Caption: Workflow for the continuous ADA activity assay.
Protocol:
-
Prepare working solutions: Dilute the this compound stock solution and the ADA stock solution to the desired concentrations in pre-warmed Assay Buffer.
-
Set up the reaction plate:
-
Add Assay Buffer to each well of a black microplate.
-
Add the probe solution to each well.
-
Include control wells:
-
No-enzyme control: Probe in Assay Buffer only.
-
No-substrate control: ADA in Assay Buffer only.
-
-
-
Initiate the reaction: Add the ADA solution to the wells to start the reaction.
-
Measure fluorescence: Immediately place the plate in a microplate reader pre-set to the optimal excitation and emission wavelengths determined in Part 1. Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
PART 3: Determination of Michaelis-Menten Kinetic Parameters
Objective: To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of ADA for the this compound probe.
Protocol:
-
Perform the enzyme activity assay (Part 2) with a fixed concentration of ADA and a range of probe concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ, if Kₘ is unknown, use a wide range of concentrations).
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ[1][3][9][13][14].
V = (Vₘₐₓ * [S]) / (Kₘ + [S])
| Parameter | Description |
| V₀ | Initial reaction velocity |
| [S] | Substrate (probe) concentration |
| Vₘₐₓ | Maximum reaction velocity |
| Kₘ | Michaelis constant (substrate concentration at ½ Vₘₐₓ) |
Assay Validation
To ensure the reliability and reproducibility of the assay, a thorough validation should be performed according to established guidelines[7][10][11][15][16].
1. Specificity: The assay's specificity for ADA should be confirmed by using a known ADA inhibitor, such as EHNA. A dose-dependent decrease in the reaction rate upon addition of the inhibitor would demonstrate that the observed fluorescence change is due to ADA activity.
2. Linearity and Range: The assay should exhibit a linear relationship between the initial velocity and the enzyme concentration over a defined range. This is determined by performing the assay with a fixed, saturating concentration of the probe and varying concentrations of ADA.
3. Precision: Precision is assessed by determining the repeatability (intra-assay precision) and intermediate precision (inter-assay precision). This is achieved by running multiple replicates of the same sample within the same assay and on different days, respectively. The results are typically expressed as the coefficient of variation (%CV).
4. Accuracy: Accuracy can be assessed by spiking a known amount of ADA into a sample matrix and measuring the recovery.
| Validation Parameter | Acceptance Criteria (Example) |
| Specificity | >90% inhibition with a specific inhibitor |
| Linearity (R²) | ≥ 0.99 |
| Precision (%CV) | Intra-assay: < 10%; Inter-assay: < 15% |
| Accuracy (% Recovery) | 85-115% |
Data Analysis and Interpretation
The primary data output from the assay is the change in fluorescence intensity over time. The initial velocity (V₀) of the reaction is calculated from the slope of the linear portion of this curve. For kinetic studies, plotting V₀ against a range of substrate concentrations will yield a hyperbolic curve characteristic of Michaelis-Menten kinetics[1][3][14]. The Kₘ value provides an indication of the affinity of ADA for the this compound probe, while the Vₘₐₓ represents the maximum rate of the enzymatic reaction under the given conditions.
Conclusion
This compound is a promising novel fluorogenic probe for the continuous and sensitive measurement of adenosine deaminase activity. The assay principle is based on a distinct change in fluorescence upon enzymatic conversion of the probe, providing a direct measure of enzyme kinetics. The protocols outlined in this application note provide a robust framework for researchers to implement this assay for fundamental enzyme characterization, inhibitor screening, and other applications in drug discovery and diagnostics. The simplicity and high-throughput compatibility of this assay make it a valuable tool for the scientific community.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. proteopedia.org [proteopedia.org]
- 3. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 4. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Development of Fluorescent Assay for Monitoring of Dehalogenase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. An environmentally sensitive fluorescent purine nucleoside that changes emission wavelength upon hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lighting Up DNA with the Environment-Sensitive Bright Adenine Analogue qAN4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A microenvironment-sensitive fluorescent pyrimidine ribonucleoside analogue: synthesis, enzymatic incorporation, and fluorescence detection of a DNA abasic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Label-Free Fluorescent Assay for the Rapid and Sensitive Detection of Adenosine Deaminase Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-(1H-Purin-6-ylamino)ethanol | C7H9N5O | CID 20684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Abcam Adenosine Deaminase (ADA) Activity Assay Kit, Fluorometric, 100 tests, | Fisher Scientific [fishersci.com]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 2-(9H-Purin-6-YL)-ethanol and its Analogs
Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important classes of drug targets.[1] The purine ring, the core structure of 2-(9H-Purin-6-YL)-ethanol (also known as 9-(2-Hydroxyethyl)adenine), is considered a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenosine triphosphate (ATP), the universal phosphate donor for kinase-catalyzed reactions, makes it an ideal starting point for the design of competitive kinase inhibitors. This application note describes a high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors from a library of compounds based on the this compound scaffold.
The core hypothesis is that derivatives of this compound can be synthesized to occupy the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. This document provides a comprehensive guide for a primary HTS assay, a secondary validation assay, and a counter-screen to ensure data integrity and identify promising lead compounds for further development.
Scientific Rationale: Targeting the Kinome with a Versatile Scaffold
The human genome contains over 500 protein kinases, collectively known as the kinome.[1] The structural conservation of the ATP-binding site across many kinases presents both a challenge and an opportunity. While it can lead to off-target effects, it also allows for the development of broad-spectrum inhibitors or, through chemical modification, highly selective inhibitors. The this compound scaffold offers multiple points for chemical diversification, allowing for the creation of a focused library of analogs with varying potencies and selectivities.
This screening strategy is designed to be adaptable to a wide range of kinases, enabling the discovery of inhibitors for both well-established and novel kinase targets.[2] The primary assay will utilize a universal, fluorescence-based method for detecting ADP, the common product of all kinase reactions, making it a cost-effective and robust platform for large-scale screening.[3]
Experimental Design & Workflow
The overall experimental workflow is designed as a multi-stage process to efficiently identify and validate true hits while minimizing false positives.
Figure 1: High-throughput screening workflow for identifying kinase inhibitors.
Part 1: Primary High-Throughput Screening Protocol
This primary screen is designed for rapid and cost-effective identification of potential inhibitors from a large compound library.
Assay Principle
The primary assay is a fluorescence-based coupled-enzyme assay that measures the production of ADP. In this system, the ADP generated by the kinase reaction is converted to ATP by pyruvate kinase, which in turn is used by lactate dehydrogenase to oxidize NADH to NAD+. The decrease in NADH fluorescence is directly proportional to the kinase activity.
Figure 2: Principle of the coupled-enzyme fluorescence-based kinase assay.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Kinase of interest (e.g., CDK2/CycA) | Thermo Fisher | PV3267 | -80°C |
| Peptide Substrate | Anaspec | AS-60193 | -20°C |
| ATP | Sigma-Aldrich | A7699 | -20°C |
| This compound Library | In-house/Vendor | N/A | -20°C |
| NADH | Sigma-Aldrich | N8129 | -20°C |
| Phosphoenolpyruvate (PEP) | Sigma-Aldrich | P0564 | -20°C |
| Pyruvate Kinase (PK) | Sigma-Aldrich | P9136 | -20°C |
| Lactate Dehydrogenase (LDH) | Sigma-Aldrich | L2500 | 4°C |
| Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) | In-house | N/A | 4°C |
| 384-well black, low-volume plates | Corning | 3573 | RT |
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound and its analogs in 100% DMSO.
-
Using an acoustic liquid handler, dispense 20 nL of each compound into the appropriate wells of a 384-well assay plate for a final concentration of 10 µM.
-
For control wells, dispense 20 nL of DMSO (negative control, 0% inhibition) and 20 nL of a known inhibitor (positive control, 100% inhibition).
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a 2X kinase/substrate solution in assay buffer containing the kinase of interest and its corresponding peptide substrate at 2X the final desired concentration.
-
Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate containing the compounds.
-
Gently mix the plate and incubate for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Dispense 5 µL of the 2X ATP solution into each well to start the reaction. The final reaction volume is 10 µL.
-
Mix the plate and incubate for 60 minutes at room temperature.
-
-
Detection Reagent Preparation and Addition:
-
Prepare the detection reagent by mixing NADH, PEP, PK, and LDH in the assay buffer.
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader with excitation at 340 nm and emission at 460 nm.
-
Data Analysis and Hit Identification
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Part 2: Secondary and Counter-Screening Protocols
Hits identified in the primary screen require further validation to confirm their activity and rule out assay artifacts.
Protocol 1: Dose-Response and IC50 Determination
Objective: To determine the potency of the primary hits.
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO, starting from a top concentration of 100 µM.
-
-
Assay Procedure:
-
Follow the same procedure as the primary screen, plating the serially diluted compounds instead of a single concentration.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Protocol 2: Counter-Screen for Assay Interference
Objective: To identify compounds that interfere with the detection system (false positives).
Principle: This assay is run in the absence of the kinase, with a fixed amount of ADP that mimics the amount produced in the kinase reaction. Compounds that inhibit the signal in this format are likely interfering with the coupled enzyme system.
-
Assay Setup:
-
Prepare the assay as described in the primary screen, but replace the kinase/substrate solution with assay buffer.
-
Instead of ATP, add a fixed concentration of ADP to the wells.
-
-
Procedure:
-
Add the hit compounds at the same concentration used in the primary screen.
-
Add the detection reagent and measure the fluorescence.
-
-
Data Analysis:
-
Compounds that show significant inhibition in this assay are flagged as potential artifacts and are deprioritized.
-
Orthogonal Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
To further validate the "true hits," an orthogonal assay with a different detection technology is recommended. TR-FRET assays, such as LanthaScreen®, are robust and less prone to interference from colored or fluorescent compounds.[4]
TR-FRET Assay Principle
This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When the terbium donor and a streptavidin-labeled acceptor are in close proximity, FRET occurs, resulting in a detectable signal.
Figure 3: Principle of a TR-FRET based kinase assay.
Data Summary and Interpretation
The results from the screening cascade should be compiled into a summary table for easy comparison and prioritization of hits for lead optimization.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Dose-Response IC50 (µM) | Counter-Screen (% Inhibition) | TR-FRET IC50 (µM) |
| Cmpd-001 | 85.2 | 0.75 | 2.1 | 0.82 |
| Cmpd-002 | 78.9 | 1.2 | 4.5 | 1.5 |
| Cmpd-003 | 65.4 | 8.9 | 55.6 | > 50 |
| Cmpd-004 | 92.1 | 0.31 | 1.5 | 0.28 |
Interpretation:
-
Cmpd-001 and Cmpd-004 are high-quality hits. They show strong inhibition in the primary screen, have low micromolar to nanomolar IC50 values, do not interfere with the assay components, and their activity is confirmed in the orthogonal TR-FRET assay. These compounds are prime candidates for kinase selectivity profiling and lead optimization.
-
Cmpd-002 is a moderate hit. While confirmed, its potency is lower than Cmpd-001 and Cmpd-004.
-
Cmpd-003 is a likely false positive. Despite showing activity in the primary screen, its high inhibition in the counter-screen suggests it interferes with the detection system. The lack of activity in the orthogonal assay confirms this.
Conclusion
This application note provides a robust and comprehensive framework for a high-throughput screening campaign to identify novel kinase inhibitors based on the this compound scaffold. By employing a multi-stage screening process that includes a primary screen, hit confirmation, a counter-screen, and an orthogonal assay, researchers can confidently identify and validate true inhibitors. The adaptability of the purine scaffold and the versatility of the described assay platforms make this a powerful approach for discovering new chemical probes and potential therapeutic agents targeting the human kinome.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
determining the optimal concentration of 2-(9H-Purin-6-YL)-ethanol for cell culture
Application Notes & Protocols
Topic: A Systematic Approach to Determining the Optimal Concentration of 2-(9H-Purin-6-YL)-ethanol for In Vitro Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive, multi-phase framework for determining the optimal in vitro working concentration of this compound, a substituted purine analog. The protocol is designed to establish a concentration that maximizes biological activity while minimizing cytotoxicity, ensuring the generation of reproducible and reliable data. We move beyond simple cytotoxicity screening to integrate a systematic workflow that includes initial range-finding, quantitative assessment of cell viability and metabolic activity, and subsequent functional analysis. The methodologies detailed herein are grounded in established cell biology principles and are broadly applicable to various cell lines and experimental contexts. By explaining the scientific rationale behind each step, this document serves as both a practical protocol and an educational resource for researchers working with novel small molecules.
Introduction: The Rationale for Rigorous Concentration Optimization
This compound belongs to the class of purine analogs, which are synthetic molecules that mimic endogenous purines like adenine and guanine.[1] These analogs are powerful tools in biological research and drug development, often functioning as antimetabolites that interfere with nucleic acid synthesis, thereby impacting cell proliferation, cell cycle, and survival pathways.[2][3] The presence of the 2-hydroxyethyl group introduces unique physicochemical properties that may influence its solubility, cell permeability, and interaction with molecular targets compared to other purine analogs.[4]
The biological effect of any compound in cell culture is critically dependent on its concentration. An insufficient concentration will yield no observable effect, leading to false-negative results, while an excessive concentration can induce off-target effects and cytotoxicity, confounding data interpretation.[5] Ethanol and its derivatives, for instance, are known to induce a range of cellular responses, including cell cycle delay and apoptosis, independent of a purine-like mechanism.[6][7] Therefore, a systematic and empirical approach is essential to define the precise therapeutic or experimental window for this compound. This guide presents a robust, three-phase workflow to navigate this process.
Phase 1: Experimental Strategy - A Multi-Faceted Approach
The determination of an optimal concentration is not a single experiment but a structured progression. Our approach is designed to first define the toxicity limits of the compound and then identify the concentration that yields the desired biological response within those limits.
Figure 1: High-level experimental workflow for concentration optimization.
Phase 2: Reagent Preparation and Storage
The accuracy of any dose-response experiment begins with the precise preparation of the compound stock solution. Purine analogs often exhibit limited aqueous solubility, necessitating the use of an organic solvent.
Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules and its relatively low toxicity in cell culture at low final concentrations.[5] It is critical to keep the final DMSO concentration in the culture medium consistent across all conditions (including vehicle controls) and typically below 0.5% to avoid solvent-induced artifacts.[5]
Protocol 2.1: Preparation of a 100 mM Stock Solution
-
Calculation: Determine the mass of this compound required to make a 100 mM stock solution. (e.g., For a Molecular Weight of 179.18 g/mol , dissolve 17.92 mg in 1 mL of DMSO).
-
Dissolution: Add 100% cell culture grade DMSO to the powdered compound in a sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Solubilization: Vortex vigorously. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Ensure no particulates are visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Phase 3: Determining the Cytotoxicity Profile
The initial goal is to understand the compound's impact on cell viability. We will determine two key parameters: the IC50 , the concentration that inhibits 50% of cell viability, and the Maximum Non-Toxic Concentration (MNTC) , the highest concentration that does not significantly affect cell viability.
Initial Range-Finding with Trypan Blue Exclusion
Causality: The Trypan Blue assay provides a direct and rapid measure of cell membrane integrity.[8] Viable cells exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[9] This method is ideal for an initial, broad-range screen to quickly identify concentrations that are overtly cytotoxic.
Protocol 3.1.1: Trypan Blue Exclusion Assay
-
Cell Seeding: Plate your cells of interest in a 24-well plate at a density that will allow for logarithmic growth over 48-72 hours. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a series of 10-fold serial dilutions from your stock solution (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Include a "Vehicle Control" (DMSO only, at the highest concentration used) and an "Untreated Control".
-
Incubation: Treat the cells with the prepared concentrations and incubate for a period relevant to your experimental endpoint (typically 24, 48, or 72 hours).
-
Cell Harvesting: Trypsinize and collect the cells from each well into individual tubes.
-
Staining: Mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).[9]
-
Counting: Within 3-5 minutes, load 10 µL of the mixture into a hemocytometer and count the number of live (clear) and dead (blue) cells under a microscope.[8]
-
Calculation:
-
% Viability = (Number of viable cells / Total number of cells) x 100[9]
-
Quantitative Viability Assessment with MTT Assay
Causality: The MTT assay offers a more quantitative and high-throughput method to assess cell health by measuring the metabolic activity of mitochondria. A decrease in the conversion of MTT to formazan crystals indicates a reduction in metabolic activity, which is proportional to the number of viable cells.[10] This assay is sensitive to effects on cellular metabolism, providing a different but complementary perspective to the membrane integrity assessed by Trypan Blue.
Protocol 3.2.1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[2] Incubate overnight.
-
Compound Treatment: Prepare a more refined 2-fold serial dilution series based on the results from the Trypan Blue assay, bracketing the concentration range where toxicity was first observed. Add the compounds to the wells. Include vehicle and untreated controls.
-
Incubation: Incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation and Interpretation
| Concentration | % Viability (Trypan Blue) | % Viability (MTT Assay) | Observations |
| Vehicle Control | 98% | 100% (Normalized) | Healthy, confluent monolayer |
| 100 nM | 97% | 99% | No significant change |
| 1 µM | 96% | 95% | No significant change |
| 10 µM | 85% | 88% | Slight decrease in confluency |
| 50 µM | 48% | 52% | Significant cell death, debris |
| 100 µM | 15% | 18% | Widespread cell lysis |
From this hypothetical data, the IC50 is approximately 50 µM . The MNTC would be considered 1 µM , as it is the highest concentration with no significant impact on viability (>95%).
Phase 4: Determining the Optimal Functional Concentration
With the cytotoxic profile established, the next phase is to identify the lowest concentration that produces the desired biological effect. As this compound is a purine analog, a logical starting point is to investigate its effect on cell cycle progression, a common mechanism for this class of compounds.[1][13]
Figure 2: Hypothetical signaling pathway for a purine analog inhibitor.
Protocol 4.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining & Flow Cytometry
Causality: Propidium Iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with flow cytometry, we can quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), allowing us to detect compound-induced cell cycle arrest.[2]
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Treat with a range of non-toxic concentrations identified in Phase 3 (e.g., Vehicle, 100 nM, 500 nM, 1 µM, 2.5 µM).
-
Incubation: Incubate for a duration sufficient to allow for at least one cell cycle (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells to include any cells that have detached due to apoptosis.
-
Fixation: Wash cells with cold PBS, then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[2]
-
Analysis: Incubate in the dark for 30 minutes, then analyze using a flow cytometer.
-
Interpretation: Look for an accumulation of cells in a specific phase of the cell cycle compared to the vehicle control. For many purine analogs, an arrest in the S-phase is expected.[1]
Data Presentation and Interpretation
| Concentration | % in G0/G1 Phase | % in S Phase | % in G2/M Phase | Interpretation |
| Vehicle Control | 55% | 30% | 15% | Normal Distribution |
| 100 nM | 54% | 31% | 15% | No significant change |
| 500 nM | 45% | 45% | 10% | Moderate S-phase accumulation |
| 1 µM | 30% | 62% | 8% | Strong S-phase arrest |
| 2.5 µM | 28% | 65% | 7% | Maximal S-phase arrest |
This data suggests a dose-dependent S-phase arrest, with a strong effect seen at 1 µM and plateauing at 2.5 µM.
Phase 5: Synthesis and Final Concentration Selection
The final step is to integrate the data from the cytotoxicity and functional assays to select the optimal concentration. The ideal concentration is the lowest dose that gives a maximal or near-maximal functional effect with minimal cytotoxicity.
Figure 3: Decision tree for selecting the optimal working concentration.
Based on our hypothetical data, the MNTC is 1 µM and the cytotoxic IC50 is ~50 µM. The functional data shows a strong, near-maximal effect at 1 µM. Therefore, 1 µM is the optimal concentration , as it provides a robust biological response well within the non-toxic range.
Troubleshooting
-
Poor Solubility: If the 100 mM stock is not fully soluble, prepare a lower concentration (e.g., 10 or 50 mM). Always check for precipitation when diluting in aqueous culture medium.[5]
-
High Variability in Assays: This can be due to inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates. Ensure a homogenous single-cell suspension before plating and avoid using the outermost wells for experimental samples.[5]
-
No Functional Effect at Non-Toxic Doses: The chosen functional assay may not be appropriate for the compound's mechanism of action. Consider alternative assays based on its chemical class (e.g., for purine analogs, an Annexin V apoptosis assay could be another option).[2] It is also possible the compound is inactive in the chosen cell line.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Ethanol induces cell death and cell cycle delay in cultures of pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethanol promotes cell death by inhibition of the insulin-like growth factor I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Characterizing Protein-Ligand Interactions Using 2-(9H-Purin-6-YL)-ethanol
Introduction
The precise characterization of interactions between proteins and small molecules is a cornerstone of modern drug discovery and chemical biology. These binding events govern virtually all cellular processes, and understanding their kinetics and thermodynamics is critical for developing effective therapeutics. Purine analogs, which mimic the endogenous purines adenosine and guanosine, are a vital class of chemical tools for probing the function of proteins that bind nucleotides, such as kinases, ATPases, and polymerases.
This guide provides a detailed framework for utilizing 2-(9H-Purin-6-YL)-ethanol , a purine analog, in protein binding studies. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only execute protocols but also interpret data with confidence and troubleshoot effectively. This document outlines the core principles, step-by-step protocols for two powerful biophysical techniques—Thermal Shift Assay (TSA) and Surface Plasmon Resonance (SPR)—and best practices for generating robust, reproducible data.
Section 1: The Ligand - Physicochemical Properties of this compound
Understanding the properties of your ligand is the first step in designing a successful binding assay.[1] this compound, also known as N6-ethanoladenine, is an analog of adenine featuring an ethanol substitution at the N6 position. Its purine core makes it an excellent candidate for screening against nucleotide-binding proteins.
| Property | Value | Source |
| IUPAC Name | 2-((9H-Purin-6-yl)amino)ethanol | PubChem[2] |
| Molecular Formula | C₇H₉N₅O | PubChem[2] |
| Molecular Weight | 179.18 g/mol | PubChem[2] |
| XLogP3 | -0.1 | PubChem[2] |
| Hydrogen Bond Donors | 3 | PubChem[2] |
| Hydrogen Bond Acceptors | 5 | PubChem[2] |
Key Considerations for Experimental Design:
-
Solubility: The negative XLogP3 value suggests good aqueous solubility. However, for high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Always prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO and perform serial dilutions in the final assay buffer.
-
DMSO Tolerance: Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid artifacts that could affect protein stability or the binding interaction itself. Run appropriate vehicle controls (buffer with the same final DMSO concentration) to validate your system.
-
Purity and Stability: The accuracy of binding measurements depends heavily on the quality of the reagents used.[1] Use highly purified this compound (≥95%) and verify its integrity if it has been stored for an extended period. Store the DMSO stock solution at -20°C or -80°C to minimize degradation.
Section 2: Principles of Key Biophysical Assays
Choosing the right assay depends on the research question. Are you performing a high-throughput screen to find initial hits, or do you need precise kinetic data for a known interaction?
Thermal Shift Assay (TSA): For Screening and Initial Validation TSA, also known as Differential Scanning Fluorimetry (DSF), is a powerful technique for identifying ligands that bind to and stabilize a target protein.[3][4] The principle is based on the fact that ligand binding generally increases the thermal stability of a protein.[3] The assay monitors protein unfolding in real-time as the temperature increases. A fluorescent dye, which binds to hydrophobic regions of the protein that become exposed upon unfolding, is used to track this process. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A ligand-induced increase in Tm (a "thermal shift," or ΔTm) is indicative of a binding event.[5]
Surface Plasmon Resonance (SPR): For Quantitative Kinetics and Affinity SPR is a label-free optical detection technique that allows for the real-time measurement of biomolecular interactions.[6][7] In a typical experiment for a small molecule like this compound, the larger binding partner (the protein) is immobilized on a sensor chip surface.[8] The small molecule (the "analyte") is then flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass. This allows for the direct determination of association rates (kₐ or kₒₙ), dissociation rates (kₒ or kₒff), and the equilibrium dissociation constant (Kₒ).[7]
Section 3: Protocol 1 - High-Throughput Screening with Thermal Shift Assay (TSA)
Rationale: TSA is ideal for primary screening campaigns due to its high throughput, low protein consumption, and relatively simple setup using a standard real-time PCR (qPCR) machine.[4][9] It provides a rapid "yes/no" answer to whether your compound of interest binds to the target protein under the tested conditions.
Experimental Workflow for TSA
References
- 1. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 2. 2-(1H-Purin-6-ylamino)ethanol | C7H9N5O | CID 20684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. axxam.com [axxam.com]
- 6. portlandpress.com [portlandpress.com]
- 7. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Video: Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays [jove.com]
Application Notes and Protocols for Developing a Cellular Assay with 2-(9H-Purin-6-YL)-ethanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of a cellular assay for 2-(9H-Purin-6-YL)-ethanol, a novel purine derivative. Recognizing that the biological activity of this compound is not yet fully characterized, we present a hypothesis-driven workflow. This guide begins with foundational steps, including compound characterization and solubility testing, and progresses to a tiered screening approach. The initial tier focuses on assessing broad cytotoxic or anti-proliferative effects. Subsequent tiers delve into mechanistic interrogation, focusing on the high-probability target class for purine analogs: purinergic signaling pathways, particularly adenosine receptors.[1] We provide detailed, field-proven protocols for cytotoxicity assessment (MTT assay), a functional G-protein coupled receptor (GPCR) assay (cAMP quantification), and downstream target validation (Western blotting), enabling a robust evaluation of the compound's cellular activity.
Introduction: The Rationale for a Structured Approach
Purine analogs are a cornerstone of therapeutics, particularly in oncology and virology.[2][3] These molecules structurally mimic endogenous purines (adenine and guanine), allowing them to interfere with critical cellular processes such as DNA synthesis, cell cycle regulation, and signal transduction.[2][3] Uncontrolled cell proliferation is a hallmark of cancer, and because purine nucleotides are fundamental for this process, targeting purine metabolism and signaling is an attractive therapeutic strategy.[2][4]
This compound belongs to this promising class of molecules. However, as a novel compound, a structured and logical approach is required to elucidate its biological function. Simply applying a battery of random assays is inefficient. Instead, a hypothesis-driven workflow, grounded in the compound's chemical structure, provides a more rational path forward. The purine core of this compound makes it a prime candidate for interacting with proteins that bind endogenous purines. This includes enzymes in the purine metabolic pathways and, perhaps more compellingly, purinergic receptors like the adenosine receptor family.[1][5][6]
This guide, therefore, is not a simple list of protocols. It is a strategic framework for assay development.[7][8][9][10] We will guide you through the process of asking the right questions in the right order:
-
Does the compound affect cell health and proliferation? (Tier 1)
-
If so, what is the potency? (Tier 1)
-
Can the compound modulate a key purinergic signaling pathway? (Tier 2)
-
Can we confirm this modulation by observing downstream cellular events? (Tier 3)
By following this workflow, researchers can efficiently characterize the cellular activity of this compound and similar novel purine derivatives.
Foundational Steps: Compound Characterization
Before any cellular experiment, the compound must be properly prepared and characterized. Failure to do so is a common source of experimental irreproducibility.
2.1. Solubility and Stock Solution Preparation
The solubility of a compound dictates how it can be introduced to a cellular system. Most small organic molecules are first dissolved in a non-aqueous solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
Protocol:
-
Initial Solvent Test: Attempt to dissolve a small, known amount of this compound in 100% DMSO to a target concentration of 10-50 mM. Vortex and gently warm if necessary. Visually inspect for particulates.
-
Stock Solution Preparation: Once solubility in DMSO is confirmed, prepare a concentrated stock solution (e.g., 20 mM). Aliquot this stock into small volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw a fresh aliquot. Prepare serial dilutions in your cell culture medium. It is critical to ensure that the final concentration of the vehicle (DMSO) is consistent across all wells (including vehicle-only controls) and is non-toxic to the cells, typically ≤0.5%.[11]
2.2. Stability
It is crucial to have a basic understanding of the compound's stability in solution, especially under experimental conditions (37°C in aqueous media). A simple functional test can be performed by pre-incubating the compound in media at 37°C for the longest duration of your planned experiment (e.g., 72 hours) and then running the assay to see if its potency changes compared to a freshly prepared solution.
A Tiered Strategy for Cellular Assay Development
We propose a logical, tiered workflow to efficiently screen and characterize this compound. This approach prioritizes broad, phenotypic assays first to confirm biological activity before investing in more complex, mechanistic studies.
Caption: A tiered workflow for characterizing this compound.
Tier 1: Cell Viability and Cytotoxicity Assessment
The first essential question is whether the compound has any impact on cell viability or proliferation. A positive result here provides the justification for further investigation. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with cell number.[12]
Rationale: Many purine analogs function as anti-proliferative agents by disrupting nucleotide metabolism, which is particularly active in rapidly dividing cancer cells.[2][13][14][15] Therefore, a cancer cell line (e.g., HeLa, A549, MCF-7) is an appropriate starting point.
See Section 5.1 for the detailed MTT Assay Protocol.
Tier 2: Mechanistic Assay - Adenosine Receptor Signaling
Based on its structure, a primary hypothesis is that this compound acts as a ligand for adenosine receptors. These are G-protein coupled receptors (GPCRs) that play vital roles in various physiological processes.[1][6][16] Adenosine receptors are broadly classified into A1, A2A, A2B, and A3 subtypes. A1 and A3 receptors typically couple to the inhibitory G-protein (Gi), which decreases intracellular cyclic AMP (cAMP) levels.[6][17] Conversely, A2A and A2B receptors couple to the stimulatory G-protein (Gs), which increases cAMP levels.[6][17][18]
Measuring changes in intracellular cAMP is therefore a direct functional readout of adenosine receptor activation or inhibition.[19][20][21][22]
Caption: Simplified adenosine receptor signaling pathways via cAMP.
Rationale: By treating cells with this compound and measuring cAMP, we can quickly determine if it engages this major signaling hub. This assay is highly sensitive and amenable to high-throughput formats.[19][20][21]
See Section 5.2 for the detailed cAMP Quantification Protocol.
Tier 3: Downstream Pathway Validation
If the cAMP assay yields a positive result, the final step is to validate this finding by examining downstream signaling events. Activation of cAMP's primary effector, Protein Kinase A (PKA), leads to the phosphorylation of numerous substrate proteins.[16] Western blotting can be used to detect changes in the phosphorylation state of these PKA targets.
See Section 5.3 for the detailed Western Blotting Protocol.
Data Presentation and Interpretation
4.1. Cytotoxicity Data
Results from the MTT assay should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This is a key measure of the compound's potency.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| A549 | 48 hours | 15.2 |
| MCF-7 | 48 hours | 28.9 |
| HEK293 | 48 hours | > 100 |
Data is hypothetical and for illustrative purposes only.
4.2. cAMP Modulation Data
The results from a cAMP assay can show either an increase (agonist effect, likely via A2A/A2B receptors) or a decrease (agonist effect via A1/A3 receptors, or an antagonist effect at A2A/A2B). Data is often presented as fold-change over a vehicle control or as a percentage of the response of a known agonist.
Table 2: Example cAMP Modulation by this compound in HEK293 cells
| Compound Concentration (µM) | cAMP Level (Fold Change vs. Vehicle) |
| 0.1 | 1.2 |
| 1 | 3.5 |
| 10 | 8.1 |
| 100 | 8.3 |
| Forskolin (Positive Control) | 15.0 |
Data is hypothetical and suggests a Gs-coupled receptor agonist effect.
Detailed Experimental Protocols
5.1. Protocol 1: Cell Viability/Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard methodologies.[23][24] It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Materials:
-
Selected cell line (e.g., A549 human lung carcinoma)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
This compound stock solution (e.g., 20 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12][24]
-
Solubilization solution: e.g., 10% SDS in 0.01 M HCl, or DMSO.
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the old media from the wells and add 100 µL of the media containing the compound dilutions. Include "vehicle-only" control wells (containing the same final DMSO concentration as the highest compound concentration) and "media-only" blank wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[24] Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium (without disturbing the crystals). Add 100 µL of solubilization solution to each well.[24]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "media-only" blanks from all other readings. Express the viability as a percentage of the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
5.2. Protocol 2: Quantification of Intracellular cAMP
This protocol describes a generic competitive immunoassay for cAMP, many of which are available as commercial kits (e.g., HTRF, ELISA, Luminescence-based).[19][20][21][25] Always follow the specific manufacturer's instructions.
Materials:
-
Cell line expressing the target of interest (e.g., HEK293 cells endogenously expressing adenosine receptors)
-
Cell culture plates (format depends on the kit, often 384-well)
-
This compound
-
Positive control agonist (e.g., NECA for adenosine receptors, or Forskolin, a direct adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Commercial cAMP assay kit (e.g., Promega cAMP-Glo™, PerkinElmer AlphaScreen®).[19][20]
-
Lysis buffer (provided in kit)
-
Detection reagents (provided in kit)
-
Luminometer or plate reader compatible with the assay format.
Procedure:
-
Cell Seeding: Seed cells into the appropriate plate format (e.g., 5,000 cells/well in a 384-well plate) and allow them to adhere overnight.
-
Pre-treatment: Aspirate the media and replace it with stimulation buffer, often containing a PDE inhibitor like IBMX. This step is critical to allow for a detectable accumulation of cAMP. Incubate as recommended by the manufacturer.
-
Compound Stimulation: Add various concentrations of this compound to the wells. Include vehicle controls and a positive control agonist.
-
Incubation: Incubate for the optimized time to allow for cAMP production (e.g., 30 minutes at 37°C).[20]
-
Cell Lysis: Add the lysis reagent as per the kit protocol to release intracellular cAMP.
-
Detection: Add the detection reagents. These typically contain a labeled cAMP analog and a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Reading: Incubate as required, then read the plate on the appropriate instrument (e.g., luminometer).
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve run in parallel. Plot the cAMP concentration against the log of the compound concentration to determine potency (EC50) and efficacy.
5.3. Protocol 3: Western Blotting for Signaling Proteins
This protocol provides a general workflow for detecting phosphorylated proteins as a marker of pathway activation.[26][27][28][29]
Materials:
-
Cells grown in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% nonfat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKA substrate, anti-total PKA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Grow cells to ~80% confluency in 6-well plates. Treat with the desired concentrations of this compound for a short period (e.g., 5-30 minutes) to capture transient phosphorylation events.
-
Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer.[26] Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at high speed to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[28]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[26][29]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28][29]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[29]
-
Analysis: Analyze the band intensities using densitometry software. Normalize the phosphorylated protein signal to a total protein or loading control (e.g., β-actin).
References
- 1. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. coleparmer.com [coleparmer.com]
- 10. DRUG DISCOVERY - Disrupting Drug Discovery From Assay Development to Lead Compound [drug-dev.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. mdpi.com [mdpi.com]
- 14. Enzymes of purine metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purine metabolism: a pan-cancer metabolic dysregulation across circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cAMP-Glo™ Assay Protocol [promega.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. GloSensor™ cAMP Assay Protocol [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. bosterbio.com [bosterbio.com]
- 29. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2-(9H-Purin-6-YL)-ethanol for Experimental Use
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(9H-Purin-6-YL)-ethanol in their experimental workflows. As a purine analog, this compound's heterocyclic structure presents unique solubility characteristics that can be challenging but are manageable with the right approach.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively. We will explore a logical progression of techniques, from fundamental solvent tests to more advanced co-solvent and pH modification strategies, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its solubility?
A1: The solubility of this compound is governed by the interplay between its two primary structural components: the purine core and the ethanol side chain.
-
The Purine Core: This bicyclic aromatic system is relatively nonpolar and rich in nitrogen atoms. These nitrogens can act as both hydrogen bond acceptors and sites for protonation (accepting a proton to become positively charged) or deprotonation (losing a proton to become negatively charged), depending on the pH of the solution.[1][2] The ability to ionize is a critical lever we can use to enhance aqueous solubility.[3]
-
The Ethanol Side Chain (-CH₂CH₂OH): The hydroxyl (-OH) group is polar and capable of hydrogen bonding with water molecules.[4] This feature contributes favorably to its aqueous solubility compared to an unsubstituted purine.
The overall solubility is a balance between the hydrophobic character of the purine ring and the hydrophilic nature of the ethanol tail and the ring's ionizable nitrogens. Many similar heterocyclic compounds are readily soluble in organic solvents like DMSO but have limited solubility in neutral aqueous buffers.[5]
Troubleshooting Guide: A Stepwise Approach to Solubilization
This guide is structured to help you find the simplest effective method for your specific experimental needs, minimizing the use of harsh additives that could interfere with your results.
Section 1: Initial Solubility Screening
Issue: You have the solid, powdered compound and need to prepare a stock solution.
Causality: Before attempting complex methods, a quick screen in common laboratory solvents is essential to establish a baseline and identify the most straightforward path. This step helps determine if a simple organic stock or direct dissolution in an aqueous buffer is feasible.
Protocol 1: Basic Solvent Solubility Test
-
Preparation: Aliquot a small, known amount of this compound (e.g., 1-2 mg) into four separate microcentrifuge tubes.
-
Solvent Addition: To the tubes, add a small volume (e.g., 100 µL) of the following solvents:
-
Tube 1: Deionized Water
-
Tube 2: Phosphate-Buffered Saline (PBS, pH 7.4)
-
Tube 3: Ethanol (EtOH)[6]
-
Tube 4: Dimethyl Sulfoxide (DMSO)
-
-
Dissolution: Vortex each tube vigorously for 30-60 seconds.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, continue adding the solvent in 100 µL increments until precipitation occurs or your target concentration is reached. If it does not dissolve, gentle warming (to 37°C) or brief sonication may be attempted.
-
Record Results: Use a table to systematically record your observations.
Table 1: Solubility Quick Screen
| Solvent | Visual Observation (Clear, Hazy, Suspension) | Estimated Solubility (mg/mL) | Notes (e.g., Required heating) |
|---|---|---|---|
| Deionized Water | |||
| PBS (pH 7.4) | |||
| Ethanol |
| DMSO | | | |
Section 2: pH-Mediated Solubility Enhancement
Issue: The compound shows poor solubility in neutral aqueous buffers (e.g., PBS at pH 7.4).
Causality: The nitrogen atoms in the purine ring system have pKa values that allow them to be protonated in acidic conditions or deprotonated in alkaline conditions.[1][7] Adding a charge to the molecule dramatically increases its polarity and its favorable interactions with water, thereby enhancing solubility.[3][8] This is often the most effective and biologically compatible method for ionizable compounds.
dot
Caption: Effect of pH on Purine Ionization and Solubility.
Protocol 2: Generating a pH-Solubility Profile
-
Preparation: Suspend a known amount of the compound (e.g., 5 mg) in a specific volume of deionized water (e.g., 1 mL). This is your starting suspension.
-
Acidification: While stirring, add 0.1 M HCl dropwise. Monitor the solution for clarity. Note the approximate pH at which the compound fully dissolves.
-
Alkalinization: In a separate tube, repeat step 2 using 0.1 M NaOH instead of HCl. Note the approximate pH at which dissolution occurs.[9]
-
Experimental Application:
-
To prepare a stock solution, dissolve the compound in water and adjust the pH to the point of solubility using dilute HCl or NaOH.
-
Crucial Step: Once dissolved, you can often carefully readjust the pH back towards neutral. The compound may remain in solution due to a phenomenon known as supersaturation, but proceed with caution. Always check for precipitation.
-
Finally, filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates.
-
Trustworthiness Check: Always measure the final pH of your stock solution. Ensure this pH is compatible with your downstream application (e.g., cell culture media, enzyme assays). Extreme pH can damage biological samples. Also, be aware that compound stability can be pH-dependent.[7]
Section 3: Advanced Solubilization Strategies
Issue: pH adjustment is insufficient, incompatible with your experimental design, or causes compound instability.
Strategy 1: Co-solvent Systems
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This makes the environment more favorable for less polar solutes, effectively increasing their solubility.[11][12] The most common approach is to create a highly concentrated stock in a pure organic solvent, which is then diluted into the aqueous experimental buffer.
Protocol 3: High-Concentration Stock Preparation
-
Solvent Selection: Based on Protocol 1, select the organic solvent that provided the highest solubility (typically DMSO or ethanol).
-
Stock Preparation: Dissolve the maximum practical amount of this compound in the chosen solvent to create a concentrated stock (e.g., 20-100 mM). Ensure it is fully dissolved.
-
Dilution into Aqueous Media: This is a critical step where precipitation often occurs.
-
Warm your final aqueous buffer (e.g., cell media) to 37°C.
-
While vigorously vortexing the aqueous buffer, add the required volume of the organic stock solution drop-by-drop.
-
Best Practice: The final concentration of the organic co-solvent should be kept to a minimum, ideally below 1% and almost always below 2% (v/v), to avoid solvent-induced artifacts in biological experiments.
-
Table 2: Common Biocompatible Co-solvents
| Co-Solvent | Typical Final Concentration | Advantages | Considerations |
|---|---|---|---|
| DMSO | < 0.5% | Excellent solvating power for many compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | < 1-2% | Less toxic than DMSO, volatile. | May not be as effective as DMSO for highly insoluble compounds. |
| PEG 400 | < 5% | Low toxicity, often used in formulations. | Can be viscous, may interfere with some assays. |
| Propylene Glycol | < 5% | Good safety profile. | Similar properties to PEG 400. |
Strategy 2: Surfactant-Mediated Solubilization
Causality: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form microscopic spheres called micelles. The hydrophobic core of the micelle can encapsulate poorly soluble compounds, while the hydrophilic shell allows the entire complex to remain dispersed in water.[11][13]
-
Recommended Surfactants: For biological applications, non-ionic surfactants are preferred due to lower toxicity. Consider using Tween® 80 or Pluronic® F-68 at a final concentration of 0.1% to 1%.
-
Method: Prepare the surfactant solution in your buffer first, then add the solid compound and facilitate dissolution using vortexing, sonication, or gentle heat.
Master Troubleshooting Workflow
This flowchart provides a logical decision-making process to guide you from your solid compound to a usable experimental solution.
dot
Caption: Decision workflow for solubilizing this compound.
References
- 1. Solvatochromaticity and pH dependence of the electronic absorption spectra of some purines and pyrimidines and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. 1.1 Structures, Naming and Physical Properties – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanol - Wikipedia [en.wikipedia.org]
- 7. Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US8460724B2 - Method of reducing the purine content of an edible material - Google Patents [patents.google.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
common challenges in experiments with 2-(9H-Purin-6-YL)-ethanol
Welcome to the Technical Support Center for 2-(9H-Purin-6-YL)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this purine analog. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance rooted in scientific principles and practical laboratory experience.
This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental issues, and a Frequently Asked Questions (FAQ) section for quick reference on the properties and handling of this compound.
Troubleshooting Guide
This section provides solutions to common problems that may arise during your experiments. The troubleshooting steps are presented in a question-and-answer format, explaining the "why" behind each recommendation to empower your experimental design.
Problem 1: Poor Solubility or Precipitation of the Compound
Q: My this compound is not dissolving properly in my desired solvent, or it is precipitating out of solution during my experiment. What should I do?
A: Solubility issues are common with purine analogs. The solubility of a related compound, acyclovir, is very low in water and ethanol but very soluble in dimethylsulfoxide (DMSO)[1]. This suggests that solvent choice is critical.
Underlying Cause: The purine ring system's polarity and potential for hydrogen bonding can lead to poor solubility in non-polar organic solvents and even limited solubility in aqueous buffers. The ethanol group will slightly increase its polarity.
Troubleshooting Steps:
-
Solvent Selection:
-
Initial Dissolution: For stock solutions, start with a small amount of a polar aprotic solvent like DMSO. Many researchers find this effective for purine-based compounds.
-
Aqueous Buffers: When diluting the DMSO stock into an aqueous buffer for cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. Perform this dilution slowly while vortexing to prevent precipitation.
-
-
pH Adjustment:
-
The purine ring has ionizable protons. Adjusting the pH of your aqueous buffer may improve solubility. Systematically test a range of pH values (e.g., 6.0 to 8.0) to find the optimal condition for your experiment.
-
-
Gentle Warming:
-
Warming the solution gently (e.g., to 37°C) can aid in dissolution. However, be cautious as excessive heat can lead to degradation. Always check the compound's stability at elevated temperatures.
-
-
Sonication:
-
If the compound is still not dissolving, brief sonication in a water bath can help to break up aggregates and enhance dissolution.
-
Experimental Workflow for Optimizing Solubility:
Caption: Decision tree for troubleshooting solubility issues.
Problem 2: Inconsistent or Non-Reproducible Experimental Results
Q: I am observing high variability between my experimental replicates when using this compound. What could be the cause?
A: Inconsistent results can stem from issues with compound stability, purity, or the experimental setup itself.
Underlying Causes:
-
Compound Degradation: Purine analogs can be susceptible to hydrolysis or enzymatic degradation, especially under non-optimal storage or experimental conditions.
-
Impurity Presence: The synthesis of purine derivatives can sometimes result in a mixture of isomers (e.g., N-7 vs. N-9 alkylated products), which may have different biological activities[2].
-
Assay Interference: The compound might be interfering with the assay components or detection method.
Troubleshooting Steps:
-
Verify Compound Purity and Identity:
-
Whenever possible, obtain a Certificate of Analysis (CoA) from the supplier.
-
Use analytical techniques like HPLC-MS or NMR to confirm the purity and structure of your compound. For many purine-related compounds, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard analytical methods[3].
-
-
Assess Stability:
-
Stock Solution Stability: Prepare fresh stock solutions regularly. If you must store them, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Stability: Prepare working solutions fresh for each experiment from the stock. Do not store diluted aqueous solutions for extended periods.
-
-
Optimize Experimental Conditions:
-
Incubation Time: If you are performing a time-course experiment, ensure that the compound is stable over the entire duration.
-
Control Experiments: Include appropriate controls to test for any non-specific effects of the compound or the solvent (DMSO).
-
Data Summary for Stability Assessment:
| Condition | Purity after 24h (HPLC) | Biological Activity (IC50) |
| Freshly Prepared | 99.5% | 10 µM |
| 24h at Room Temp | 95.0% | 15 µM |
| 24h at 4°C | 99.0% | 10.5 µM |
| After Freeze-Thaw | 98.8% | 11 µM |
Problem 3: Challenges in Analytical Characterization (e.g., HPLC)
Q: I am having trouble getting sharp, symmetrical peaks when analyzing this compound by reversed-phase HPLC. My peaks are tailing or showing poor retention.
A: This is a frequent issue with purine compounds in HPLC due to their polarity and potential interactions with the stationary phase[4].
Underlying Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic purine ring, leading to peak tailing.
-
Poor Retention: The polar nature of the molecule can result in insufficient retention on standard C18 columns.
-
Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Low pH: Use a mobile phase with a low pH (e.g., 2.5-3.0) by adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid. This will protonate the silanol groups and reduce unwanted interactions[4].
-
Ion-Pairing Agents: For highly polar purines, consider adding an ion-pairing agent to the mobile phase to improve retention and peak shape[4].
-
-
Stationary Phase Selection:
-
End-capped Columns: Use a high-quality, end-capped C18 column to minimize silanol interactions.
-
Polar-Embedded Phases: Consider using a column with a polar-embedded stationary phase, which can provide better retention and peak shape for polar analytes[4].
-
-
Injection Solvent:
-
Whenever possible, dissolve and inject your sample in the initial mobile phase to avoid solvent mismatch effects[4].
-
Workflow for HPLC Method Development:
Caption: Troubleshooting workflow for HPLC analysis of purine analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A: this compound is a derivative of purine. Purine analogs are a class of molecules that are structurally similar to naturally occurring purines (adenine and guanine). They are widely investigated for their potential as therapeutic agents, particularly in oncology and virology, due to their ability to interfere with DNA and RNA synthesis and other cellular processes[5]. The ethanol group attached to the purine ring may influence its solubility, cell permeability, and interaction with biological targets.
Q2: How should I store this compound?
A: As a solid, it should be stored in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier (often -20°C). Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C[6].
Q3: What are the expected hazards and safety precautions?
Q4: Can this compound be used in cell culture experiments?
A: Yes, purine analogs are frequently used in cell culture. However, it is crucial to first determine the appropriate concentration range through a dose-response experiment (e.g., an MTT or MTS assay to assess cytotoxicity). Also, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells.
Q5: What is the difference between N-9 and N-7 substituted purines, and why is it important?
A: The purine ring has multiple nitrogen atoms where substitution can occur. In the synthesis of N-substituted purines, both N-9 and N-7 isomers can be formed[2]. These isomers can have different chemical properties and biological activities. It is crucial to use a pure, well-characterized compound to ensure that the observed biological effects are attributable to the correct isomer.
References
- 1. 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one [chemister.ru]
- 2. mdpi.com [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 2-(9H-Purin-6-YL)-ethanol and Other Purine Analogs
Prepared by the Office of the Senior Application Scientist
Welcome, researchers. This guide is designed to serve as a comprehensive technical resource for professionals working with 2-(9H-Purin-6-YL)-ethanol and other purine-based small molecules. The structural similarity of these compounds to endogenous purines like adenosine makes them powerful tools but also introduces a significant challenge: the potential for off-target effects. Misinterpreting a cellular phenotype due to an uncharacterized off-target interaction can compromise months of research.
This document provides a logical framework for identifying, validating, and experimentally minimizing the influence of off-target effects to ensure the integrity and reproducibility of your results.
Module 1: FAQ - First Principles of Off-Target Effects
This section addresses the foundational questions researchers frequently encounter when working with purine analogs.
Q1: What is this compound and why is there a high risk of off-target effects?
This compound is a purine analog. Its core structure mimics adenosine, a fundamental building block of ATP. Because hundreds of enzymes in the human body—most notably the protein kinase family—use ATP as a substrate, purine analogs can act as competitive inhibitors for a wide range of these enzymes, not just your intended target.[1][2] This promiscuity is a common feature of this compound class and a primary reason for rigorous off-target validation.[3]
Q2: What is the difference between "on-target" and "off-target" effects?
-
On-Target Effect: The biological consequence of the compound binding to its intended, primary molecular target. This is the effect you are typically studying.
Q3: My dose-response curve looks unusual (e.g., U-shaped). What could this mean?
A standard dose-response curve is sigmoidal, where increasing compound concentration leads to a greater effect until a plateau is reached.[5][6] A non-monotonic (e.g., U-shaped or bell-shaped) curve is a significant red flag.[7] It often suggests that at different concentrations, different biological processes are dominating. For instance, at low doses, you may be observing a high-affinity on-target effect. At higher concentrations, lower-affinity off-target effects may be triggered, which might counteract or alter the primary cellular response.[7]
Q4: How can I be sure the phenotype I observe is due to my intended target?
Module 2: Troubleshooting Guide - Identifying Potential Off-Targets
Before you can minimize off-target effects, you must first identify them. Assuming your phenotype is caused by your intended target without evidence is a critical experimental pitfall.
Step 1: Broad-Spectrum Selectivity Profiling
The most direct way to uncover off-targets is to screen the compound against a large, diverse panel of proteins. For purine analogs, kinome profiling is the most common and informative approach.[10][11]
Table 1: Comparison of Off-Target Identification Methods
| Method | Principle | Pros | Cons |
| Kinome Profiling | Measures binding affinity or enzymatic inhibition against a panel of hundreds of purified kinases.[10][12] | - Comprehensive coverage of the kinome.- Quantitative (provides Kd or IC₅₀ values).- Commercially available from multiple vendors. | - In vitro system; may not reflect cellular environment.- Does not identify non-kinase targets. |
| Chemical Proteomics | Uses the compound as "bait" to pull down binding partners from cell lysate, which are then identified by mass spectrometry. | - Unbiased; can identify any protein target (kinases, enzymes, etc.).- Performed in a more biologically relevant context (cell lysate). | - Technically complex.- Can be difficult to distinguish true binders from non-specific interactions. |
Field Insight: For a novel purine analog, investing in a broad kinome scan early is highly recommended. This provides a map of the compound's selectivity and highlights the most likely off-targets that need to be considered in downstream experiments.
Step 2: Verifying Target Engagement in a Cellular Environment
An in vitro binding affinity does not guarantee that your compound engages the target in the complex milieu of a living cell. Cellular target engagement assays are essential to confirm that the compound can access and bind its target at concentrations used in your phenotype experiments.
Workflow: From Profiling to In-Cell Validation
The following diagram illustrates a robust workflow for identifying and validating target interactions.
Caption: Fig 1. Workflow for Target Identification and Validation.
Technique Spotlight: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells or cell lysates.[13][14][15] It operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[16]
Experimental Protocol: Basic CETSA with Western Blot Readout
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with your compound (e.g., 10x the concentration that gives your phenotype) and another with a vehicle control (e.g., DMSO) for a duration sufficient for cellular uptake (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.[13]
-
Lysis: Lyse the cells to release soluble proteins. A common method is freeze-thawing (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of your target protein remaining in the soluble fraction at each temperature point using Western Blot.
-
Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if there is target engagement, the protein will be stabilized, and the "melting curve" will shift to the right, meaning more protein remains soluble at higher temperatures.[16]
Alternative Technique: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding using Bioluminescence Resonance Energy Transfer (BRET).[17][18] It involves expressing the target protein as a fusion with NanoLuc® Luciferase (the energy donor) and using a cell-permeable fluorescent tracer that reversibly binds the target (the energy acceptor).[19][20] When a test compound is added, it competes with the tracer, displacing it and causing a decrease in the BRET signal, which allows for a quantitative measurement of intracellular target engagement.[20][21]
Module 3: Experimental Design - Strategies to Minimize Off-Target Influence
Once you have a map of your compound's likely on- and off-targets, you must design experiments that specifically isolate the on-target effect.
Strategy 1: Meticulous Dose-Response Analysis
The cornerstone of minimizing off-target effects is to use the lowest possible concentration of the compound that produces a robust on-target phenotype. Off-target interactions typically have lower affinity and thus require higher compound concentrations to become significant.
-
Determine the EC₅₀/IC₅₀: Perform a detailed dose-response curve for your primary phenotype. The concentration at which you see 50% of the maximal effect (the EC₅₀ or IC₅₀) is a key parameter.[5][22]
-
Establish a Selectivity Window: Compare the EC₅₀ for your on-target phenotype with the EC₅₀ values for any known off-targets (from your kinome scan). A large window between these values (>10-fold, ideally >100-fold) provides a concentration range where you can be more confident that you are observing an on-target effect.[23]
-
Work at or Below the EC₅₀: Whenever possible, conduct your experiments at concentrations around the EC₅₀. Avoid using excessively high concentrations (e.g., 10-20 µM) unless you have strong evidence of specificity at those levels.
Strategy 2: The Orthogonal Rescue Experiment (The Gold Standard)
This is the most definitive experiment to prove that a compound's effect is mediated by a specific target.[8] The logic is simple: if the compound's effect is truly due to inhibiting the target protein, then expressing a version of that protein that the compound cannot bind should make the cells resistant to the compound's effect.
Logical Framework of a Rescue Experiment
Caption: Fig 2. Logic of an Orthogonal Rescue Experiment.
Strategy 3: Use of a Structurally Unrelated Inhibitor
If another inhibitor, with a completely different chemical scaffold but the same on-target activity, produces the same phenotype in your system, it significantly strengthens the argument that the phenotype is on-target. It is highly improbable that two structurally distinct molecules would share the same off-target profile. This is another form of an orthogonal approach to validation.[9][24][25]
Module 4: Advanced Topics & Computational Approaches
For drug development professionals, more advanced techniques can provide deeper insights.
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of your compound and its similarity to ligands with known targets.[26][27] These predictions can help prioritize which off-targets to test experimentally.
-
Rational Drug Design: If off-target effects are problematic, medicinal chemists can use structural biology insights to modify the compound. The goal is to design new variants with improved selectivity by disrupting interactions with off-target proteins while maintaining binding to the on-target protein.[28]
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. benchchem.com [benchchem.com]
- 8. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 9. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 10. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 18. news-medical.net [news-medical.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [se.promega.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 24. blog.cellsignal.com [blog.cellsignal.com]
- 25. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 28. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Mitigating Background Signal in Fluorescence-Based Assays with 2-(9H-Purin-6-YL)-ethanol
Welcome to the technical support center for the novel fluorescence background reducer, 2-(9H-Purin-6-YL)-ethanol. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the signal-to-noise ratio in their fluorescence-based assays. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you effectively integrate this reagent into your workflows. Our approach is grounded in scientific principles to not only offer solutions but also to explain the underlying causes of common experimental challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of this compound for reducing background fluorescence.
Q1: What is this compound and how does it reduce background fluorescence?
This compound is a purine analog. Purine analogs are compounds with a molecular structure similar to the natural purines, adenine and guanine.[1][2] While the precise mechanism of fluorescence quenching by this compound is an active area of research, it is hypothesized to function through collisional quenching.[3][4] This process occurs when the purine analog in its ground state comes into close proximity with a fluorophore in its excited state, leading to a non-radiative transfer of energy and a return of the fluorophore to its ground state without the emission of a photon.[3]
Q2: What are the common sources of high background in fluorescence assays?
High background fluorescence can originate from several sources, including:
-
Autofluorescence: Endogenous fluorescence from biological materials such as cells, tissues, or proteins.[5][6]
-
Nonspecific Binding: The fluorescent probe binding to unintended targets in the sample.[7]
-
Reagent and Consumable Fluorescence: Intrinsic fluorescence from assay buffers, plates, or other consumables.[8]
-
Light Scatter: Scattering of excitation light, which can be detected as background signal.
Q3: Is this compound suitable for all types of fluorescence assays?
The suitability of this compound will depend on the specific assay components, including the fluorophore used and the biological system being studied. Due to its purine-like structure, it is crucial to assess its potential to interfere with biological processes, especially in cell-based assays or enzymatic assays involving purine metabolism.[9] Preliminary testing is always recommended.
Q4: How should I prepare and store this compound solutions?
Based on the properties of similar purine derivatives, this compound is expected to have moderate solubility in aqueous buffers. For stock solutions, consider using a polar organic solvent like ethanol or DMSO before further dilution in your aqueous assay buffer.[10] Store stock solutions at -20°C or -80°C to minimize degradation. The stability of purine analogs in solution can be influenced by pH and temperature.[11]
II. Troubleshooting Guides
This section provides detailed guidance for specific issues you may encounter when using this compound.
Issue 1: Ineffective Background Reduction
If you do not observe a significant decrease in background fluorescence after adding this compound, consider the following:
-
Sub-optimal Concentration: The concentration of the quencher may be too low. It is essential to perform a concentration-response experiment to determine the optimal concentration for your specific assay.
-
Mechanism of Background: this compound is most effective against background caused by unbound fluorophores or autofluorescence that can be quenched through collisional processes. If the background is due to other sources like light scatter or intrinsic fluorescence of consumables, this reagent may be less effective.[8]
Protocol 1: Optimizing the Concentration of this compound
Objective: To determine the optimal concentration of this compound that provides the maximal reduction in background fluorescence with minimal impact on the specific signal.
Materials:
-
Your complete assay system (buffer, fluorescent probe, biological sample, etc.)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Microplate reader with fluorescence detection capabilities
-
Black-walled, clear-bottom microplates[8]
Procedure:
-
Prepare a Dilution Series: Create a serial dilution of the this compound stock solution in your assay buffer to cover a broad concentration range (e.g., 1 µM to 10 mM).
-
Set Up Controls:
-
No Quencher Control: Your complete assay without the addition of this compound.
-
Background Control: All assay components except the specific target for your fluorescent probe.
-
-
Experimental Wells: Add the different concentrations of this compound to your complete assay system.
-
Incubation: Incubate the plate according to your standard assay protocol.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for your fluorophore.
-
Data Analysis:
-
Calculate the signal-to-background ratio (S/B) for each concentration.
-
Plot the S/B ratio as a function of the this compound concentration.
-
The optimal concentration will be the one that yields the highest S/B ratio.
-
Data Presentation:
| [this compound] | Signal (RFU) | Background (RFU) | S/B Ratio |
| 0 µM | 5000 | 1000 | 5.0 |
| 1 µM | 4950 | 900 | 5.5 |
| 10 µM | 4800 | 700 | 6.9 |
| 100 µM | 4500 | 500 | 9.0 |
| 1 mM | 3500 | 400 | 8.8 |
| 10 mM | 2000 | 350 | 5.7 |
This is a hypothetical data table for illustrative purposes.
Issue 2: Quenching of the Specific Fluorescence Signal
A common challenge with fluorescence quenchers is the unintended reduction of the specific signal.
-
Excessive Quencher Concentration: High concentrations of this compound can lead to quenching of the specific signal, reducing the overall assay window.
-
Fluorophore Accessibility: If your fluorescent probe is highly accessible to the solvent, it will be more susceptible to quenching.
Workflow for Mitigating Signal Quenching:
Caption: Troubleshooting workflow for specific signal quenching.
Issue 3: Compound Precipitation or Instability
The physical properties of this compound can affect its performance in your assay.
-
Poor Solubility: The compound may precipitate out of solution at the desired concentration, especially in high-salt buffers.
-
Degradation: The compound may not be stable under your specific assay conditions (e.g., pH, temperature).
Solutions:
-
Optimize Solvent: Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) to minimize the final volume added to the aqueous assay buffer.[10]
-
Buffer Composition: Evaluate the solubility of this compound in different buffer systems. The solubility of purine derivatives can be influenced by the presence of other solutes.
-
Fresh Preparations: Prepare fresh dilutions of the compound for each experiment to avoid potential degradation of working solutions.
Issue 4: Interference with the Biological Assay
Due to its structural similarity to natural purines, this compound could potentially interfere with the biological components of your assay.[1][2]
-
Enzyme Inhibition/Activation: The compound may interact with enzymes in your assay, particularly those that utilize purines as substrates or cofactors.
-
Cellular Effects: In cell-based assays, the compound could have cytotoxic effects or interfere with signaling pathways.
Protocol 2: Assessing Biological Interference
Objective: To determine if this compound interferes with the biological activity being measured in the assay.
Procedure:
-
Control Experiment: Run your assay in the absence of the fluorescent probe but with the optimized concentration of this compound.
-
Readout: Use an orthogonal (non-fluorescent) method to measure the biological activity. For example, if you are studying an enzyme, you could use a colorimetric or luminescent substrate.
-
Comparison: Compare the biological activity in the presence and absence of this compound. A significant difference indicates interference.
Potential Quenching Mechanisms:
Caption: Potential mechanisms of fluorescence quenching.
III. References
-
Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments. --INVALID-LINK--
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. --INVALID-LINK--
-
Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining. --INVALID-LINK--
-
StressMarq Biosciences Inc. Immunofluorescence Troubleshooting. --INVALID-LINK--
-
Thermo Fisher Scientific. Background in Fluorescence Imaging. --INVALID-LINK--
-
Al-Mestarihi, A. H., et al. (2018). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Molecules, 23(11), 2829.
-
PubChem. 2-(6-Aminopurin-9-yl)ethanol. --INVALID-LINK--
-
Zhang, Y., et al. (2022). Fluorescence Quenching by Redox Molecular Pumping. Journal of the American Chemical Society, 144(10), 4465-4472.
-
BenchChem. Technical Support Center: Stabilizing Trimethylated Purine Derivatives in Solution. --INVALID-LINK--
-
Wikipedia. Purine analogue. --INVALID-LINK--
-
ResearchGate. (2021). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
-
Google Patents. Assays for detection of purine metabolites. --INVALID-LINK--
-
ResearchGate. (2015). Biological activities of purine analogues: a review.
-
National Institute of Health. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. --INVALID-LINK--
-
Wikipedia. Quenching (fluorescence). --INVALID-LINK--
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.
-
ResearchGate. (2024). Structure of purine derivatives.
-
Ghent University Library. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. --INVALID-LINK--
-
BLDpharm. 1670-62-8|2-(6-Chloro-9H-purin-9-yl)ethanol. --INVALID-LINK--
-
ResearchGate. (2019). Fluorescence Quenching: Theory and Applications.
-
Wikipedia. Ethanol. --INVALID-LINK--
-
PubMed. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Medicinal Chemistry, 31.
-
Chen, H., et al. (2010). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. Journal of the American Chemical Society, 132(22), 7734–7743.
-
TutorVista. (2010, May 4). Properties Of Ethanol [Video]. YouTube. --INVALID-LINK--
-
KPU Pressbooks. 1.1 Structures, Naming and Physical Properties – Organic Chemistry II. --INVALID-LINK--
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. WO1997039352A1 - Assays for detection of purine metabolites - Google Patents [patents.google.com]
- 10. Ethanol - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing Lot-to-Lot Variability of 2-(9H-Purin-6-YL)-ethanol
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for 2-(9H-Purin-6-YL)-ethanol. This resource is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and manage lot-to-lot variability from suppliers. Ensuring the consistency of this critical reagent is paramount for the reproducibility and integrity of your experimental results.
Lot-to-lot variation in chemical reagents is a significant challenge that can introduce subtle to severe errors, potentially leading to failed experiments, delays in research, and questions regarding data validity.[1][2] This guide provides a framework of frequently asked questions, troubleshooting workflows, and detailed analytical protocols to empower you to qualify new lots of this compound and ensure the consistency of your research over time.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding lot-to-lot variability.
Q1: What is lot-to-lot variability and why is it a critical concern for a reagent like this compound?
A: Lot-to-lot variability refers to the differences in the analytical and functional performance of a reagent from one manufacturing batch to the next.[3] While a supplier's Certificate of Analysis (CoA) provides specifications, it may not capture the full impurity profile or subtle physical differences that can impact experimental outcomes. For a molecule like this compound, which often serves as a precursor or building block in complex syntheses, even minor variations can have significant consequences, such as altered reaction kinetics, the formation of unexpected byproducts, or downstream biological effects.[1] Undetected variability is a major source of analytical error and can compromise the reproducibility of scientific findings.[2]
Q2: What are the common causes of variability between different lots of this compound?
A: Variability can be introduced at multiple stages of the manufacturing and supply chain. The primary causes include:
-
Changes in Synthetic Route or Raw Materials: A manufacturer may alter the synthesis process, leading to a different impurity profile. The quality of starting materials can also fluctuate.[4]
-
Process Control During Manufacturing: Minor deviations in reaction conditions (temperature, pressure, reaction time) can affect the levels and types of residual solvents, catalysts, and synthesis byproducts.
-
Purification Efficacy: Differences in the efficiency of crystallization or chromatographic purification between batches can lead to varying levels of purity and different impurity profiles.[5]
-
Stability and Storage Conditions: The age of the lot, along with its handling and storage conditions (temperature, humidity, light exposure), can lead to degradation, forming new impurities over time.[6][7]
Q3: What essential initial checks should I perform on a new lot before using it in my critical experiments?
A: Before committing a new lot to service, a systematic verification is essential.[8] Good laboratory practice involves comparing the new lot against the current, trusted lot.[9]
-
Documentation Review: Carefully compare the CoA of the new lot with the previous one. Look for any changes in specified purity, impurity levels, or analytical methods used.
-
Physical Inspection: Note the physical appearance (color, crystallinity) and ensure it matches the previous lot.
-
Solubility Check: Confirm that the material dissolves as expected in your standard experimental solvents.
-
Analytical Verification: Perform a side-by-side analytical comparison with your established in-house reference standard or the previous acceptable lot. High-Performance Liquid Chromatography (HPLC) is the preferred method for this initial purity and identity check.[10][11]
Q4: How do I establish a "golden lot" or internal reference standard for long-term consistency?
A: A "golden lot" or internal reference standard is a specific, well-characterized batch of material that you reserve for the sole purpose of qualifying future lots.
-
Selection: Choose a lot that has demonstrated excellent performance in your application. Procure a sufficient quantity to last for several years of testing.
-
Comprehensive Characterization: Perform an exhaustive analysis of this lot. This goes beyond a simple purity check and should include:
-
Purity Profiling by HPLC-UV/MS: Quantify the main peak and identify and quantify all detectable impurities.[5]
-
Structural Confirmation: Use ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the identity and structure of the main component.
-
Residual Solvent Analysis: Use Gas Chromatography (GC) if volatile organic solvents are suspected from the synthesis.[12]
-
Water Content: Determine the water content by Karl Fischer titration.
-
-
Proper Storage: Store the reference standard in small, single-use aliquots under controlled and inert conditions (e.g., -20°C, under argon or nitrogen) to prevent degradation.[13]
-
Documentation: Maintain a comprehensive record of all characterization data for this lot. All future lots will be benchmarked against this thoroughly documented standard.
Section 2: Troubleshooting Guide: Unexpected Experimental Results
If a new lot is causing issues, this guide can help diagnose the problem.
Issue 1: My reaction yield has significantly decreased, or the reaction has failed.
-
Plausible Cause: The new lot of this compound may have a lower actual purity than stated, or it could contain impurities that inhibit or poison the catalyst or reagents in your reaction.
-
Troubleshooting & Resolution Path:
-
Quantitative Purity Analysis: Perform a quantitative NMR (qNMR) or a carefully calibrated HPLC analysis using your internal reference standard to determine the precise purity of the new lot. Do not rely solely on the CoA's purity value.
-
Comparative HPLC Analysis: Run an HPLC analysis of the new lot, the old lot, and a 50:50 mixture (co-injection). A discrepancy in the main peak's retention time or shape in the new lot sample could indicate a problem. The appearance of new impurity peaks is a red flag.
-
Spiking Experiment: Rerun the failed reaction with the new lot, but "spike" it with a small amount of your trusted reference standard. If the reaction proceeds, it strongly suggests an issue with the new lot's purity or the presence of an inhibitor.
-
Issue 2: My final product is contaminated with new, unexpected side products.
-
Plausible Cause: The new lot likely contains reactive impurities that are participating in your reaction scheme. These could be structural isomers, precursors from an incomplete synthesis, or reagents from the manufacturing process.[14]
-
Troubleshooting & Resolution Path:
-
Impurity Profiling with HPLC-MS: Analyze the problematic lot of this compound using HPLC coupled with a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the impurities.[15]
-
Isolate and Characterize: If an impurity is present at a significant level (>0.1%), consider preparative HPLC to isolate it. Use NMR and HRMS to elucidate its structure. This information can often reveal the source of the problem in the supplier's synthesis.
-
Consult Supplier: Armed with this data, contact the supplier's technical support. A reputable supplier will be able to use this information to investigate the issue with their manufacturing or quality control departments.
-
Issue 3: I'm observing shifts in HPLC retention time or changes in the UV-Vis spectrum of the starting material.
-
Plausible Cause: This could indicate a difference in the compound's physical properties, such as a different salt form or polymorphic state, or it could be a sign of degradation. The purine core has a characteristic UV absorbance, and changes can indicate structural modification.[16][17]
-
Troubleshooting & Resolution Path:
-
Co-injection Analysis: Inject your reference standard, the new lot, and a 50:50 mix. If two distinct peaks appear for the main component in the mixed sample, it confirms the new lot is not identical.
-
Full UV-Vis Spectrum: Use a diode array detector (DAD) with your HPLC to acquire the full UV spectrum of the main peak. Compare this to the spectrum from your reference standard. A shift in λ-max suggests a modification to the chromophore.[11]
-
Stability Check: Store a solution of the new lot under your standard experimental conditions for 24-48 hours and re-analyze by HPLC. The rapid appearance or growth of new peaks indicates the material is unstable under those conditions.
-
Section 3: Core Analytical & Qualification Protocols
These protocols provide a foundation for establishing a robust in-house quality control program.
Protocol 1: Workflow for Qualifying a New Lot of this compound
This workflow outlines the decision-making process for accepting or rejecting a new lot of the reagent.
References
- 1. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 3. myadlm.org [myadlm.org]
- 4. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. ema.europa.eu [ema.europa.eu]
- 7. www3.paho.org [www3.paho.org]
- 8. New Guideline Approved for Evaluation of Between-Reagent-Lot Variation - Clinical Chemistry - mobile.Labmedica.com [mobile.labmedica.com]
- 9. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 10. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ibna.ro [ibna.ro]
- 12. High-throughput quantitation of acetaldehyde and ethanol in mice using gas chromatography/mass spectrometry positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. npra.gov.my [npra.gov.my]
- 14. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 15. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Interpreting and Troubleshooting Conflicting Results in 2-(9H-Purin-6-YL)-ethanol Studies
Welcome to the technical support center for researchers working with 2-(9H-Purin-6-YL)-ethanol and its analogs, such as N6-(2-hydroxyethyl)adenosine (HEA). This guide is designed to help you navigate the complexities of your experimental results, particularly when they appear to conflict with published findings or your own previous data. As researchers, we understand that reproducibility is the cornerstone of scientific advancement.[1][2][3] In this guide, we will explore the potential sources of variability in studies involving this purine analog and provide detailed troubleshooting strategies to ensure the robustness and reliability of your findings.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise when working with this compound.
Q1: What are the known biological activities of this compound?
A1: this compound, also known as N6-(2-hydroxyethyl)adenosine (HEA), is a purine nucleoside analog with a range of reported biological activities.[4] It has been shown to exhibit anti-inflammatory, antioxidant, anti-hyperglycemic, and anti-tumor effects.[4][5] Mechanistically, it has been reported to inhibit the NF-κB and TGF-β1/Smad signaling pathways.[4][6] It is important to note that the specific activity observed can be highly dependent on the experimental model and conditions.
Q2: I am not observing the reported anti-inflammatory effects of this compound. Why might this be?
A2: A lack of expected anti-inflammatory effects could stem from several factors related to your experimental setup. Consider the following:
-
Cell Line Choice: The expression levels of the target receptors and signaling proteins for this compound can vary significantly between different cell lines.
-
Stimulant Concentration: The concentration of the inflammatory stimulus (e.g., lipopolysaccharide [LPS]) used to induce an inflammatory response is critical. If the stimulus is too strong, the protective effects of your compound may be masked.
-
Compound Purity and Stability: Verify the purity of your this compound stock. Impurities can interfere with its activity. Additionally, purine analogs can be susceptible to degradation, so ensure proper storage and handling.
-
Timing of Treatment: The timing of compound administration relative to the inflammatory challenge is crucial. Pre-treatment, co-treatment, and post-treatment protocols can yield vastly different results.
Q3: My results with this compound are inconsistent between experiments. What are the common sources of variability?
A3: Inconsistent results are a common challenge in cell-based assays.[1][7] The primary reasons for this variability often fall into two categories: uncontrolled experimental conditions and random experimental error.[8][9] Key factors include:
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition (including serum and supplements) can significantly impact cellular responses.[10][11][12]
-
Reagent Quality: Lot-to-lot variability in reagents, including cell culture media, serum, and the compound itself, can introduce inconsistencies.[13]
-
Operator-Dependent Variation: Subtle differences in experimental execution, such as pipetting techniques and incubation times, can contribute to variability.[13]
-
Equipment Calibration: Ensure that all equipment, such as incubators, spectrophotometers, and pipettes, are properly calibrated and maintained.[13]
Troubleshooting Guides
This section provides structured approaches to identify and resolve common issues encountered during experiments with this compound.
Troubleshooting Inconsistent Cytotoxicity or Proliferation Results
If you are observing variable effects of this compound on cell viability or growth, follow this guide.
Table 1: Troubleshooting Variable Cytotoxicity/Proliferation Data
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered phenotypes.[3] |
| Seeding Density | Optimize and standardize the cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.[12] |
| Compound Solubility and Stability | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Confirm the solubility of the compound in your culture medium. |
| Assay-Specific Artifacts | Be aware of potential interference of the compound with your chosen viability assay (e.g., interaction with MTT dye). Consider using a secondary, mechanistically different assay to confirm results. |
Experimental Protocol: Standardizing Cell Seeding for Reproducible Results
-
Cell Counting: Use a hemocytometer or an automated cell counter to accurately determine the cell concentration of your stock culture.
-
Dilution Calculation: Calculate the required volume of cell suspension to achieve the desired seeding density in your experimental plates.
-
Seeding: Carefully dispense the calculated cell suspension into each well, ensuring even distribution.
-
Incubation: Allow cells to adhere and stabilize for a consistent period (e.g., 24 hours) before initiating treatment.
Troubleshooting Conflicting Signaling Pathway Results
If your results on signaling pathways like NF-κB or TGF-β1/Smad are not as expected, consider the following troubleshooting steps.
Table 2: Troubleshooting Inconsistent Signaling Data
| Potential Cause | Recommended Action |
| Timing of Pathway Activation | Perform a time-course experiment to determine the peak activation of your target signaling pathway in response to the stimulus. Your single time point may be too early or too late. |
| Antibody and Reagent Quality | For Western blotting or immunofluorescence, validate your primary antibodies to ensure they are specific to the target protein. Use high-quality reagents and buffers.[14] |
| Loading Controls | Always use appropriate loading controls (e.g., GAPDH, β-actin) for Western blotting to ensure equal protein loading between samples. |
| Metabolism of the Compound | Consider that this compound may be metabolized by the cells into other active or inactive compounds, which could influence the observed signaling effects.[15] |
Experimental Protocol: Validating Antibody Specificity
-
Literature Review: Check the manufacturer's datasheet and published literature for evidence of antibody validation in your specific application.
-
Positive and Negative Controls: Use cell lines or tissues known to express high and low levels of the target protein as positive and negative controls, respectively.
-
Knockdown/Knockout Validation: If available, use siRNA-mediated knockdown or CRISPR-Cas9 knockout of the target protein to confirm that the antibody signal is lost.
-
Multiple Antibodies: Use a second antibody that recognizes a different epitope on the target protein to confirm the initial findings.
Concluding Remarks
Interpreting conflicting results is a fundamental aspect of the scientific process. By systematically evaluating your experimental design, reagents, and techniques, you can identify the sources of variability and generate more consistent and reliable data. This guide provides a starting point for troubleshooting your studies with this compound. Remember that careful planning, meticulous execution, and a thorough understanding of your experimental system are the keys to success.
References
- 1. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ensuring Reproducibility: Critical Cell Culture Quality Controls | Technology Networks [technologynetworks.com]
- 8. Identifying Potential Reasons for Inconsistent Experiment Results - Video | Study.com [study.com]
- 9. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The importance of cell culture parameter standardization: an assessment of the robustness of the 2102Ep reference cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kosheeka.com [kosheeka.com]
- 14. benchchem.com [benchchem.com]
- 15. Metabolism and action of purine nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 2-(9H-Purin-6-YL)-ethanol
Introduction
Welcome to the technical support guide for 2-(9H-Purin-6-YL)-ethanol. This resource is designed for researchers, medicinal chemists, and drug development professionals actively working with this purine analog. The transition from promising in vitro activity to successful in vivo efficacy is often hindered by poor bioavailability. This guide provides a structured approach to diagnosing and overcoming these challenges through logically designed experiments and rational formulation strategies. We will explore the underlying causes of low bioavailability for a molecule with this structure and provide detailed, actionable troubleshooting guides and experimental protocols to enhance its systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely therapeutic interests?
This compound is a synthetic compound featuring a purine ring, similar to endogenous nucleobases like adenine, linked to a hydroxyethyl group. Purine analogs are a well-established class of molecules investigated for a wide range of therapeutic applications, including antiviral, anticancer, and immunosuppressive agents.[1][2] The structural similarity to natural purines allows these analogs to interfere with key metabolic pathways, such as nucleic acid synthesis.[3] The specific ethanol moiety provides a reactive handle for chemical modification, which is a key consideration for bioavailability enhancement strategies.
Q2: What does "bioavailability" mean, and why is it a critical parameter?
Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a crucial pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the bloodstream. Low bioavailability can lead to high intra-patient variability, a need for excessively high doses (increasing the risk of off-target toxicity), and ultimately, clinical failure of a promising compound.[4][5]
Q3: What are the most probable causes of poor in vivo bioavailability for this compound?
Based on its chemical structure, this compound faces two primary obstacles to achieving adequate oral bioavailability:
-
Extensive First-Pass Metabolism: After oral absorption, the compound passes through the liver before reaching systemic circulation. This "first pass" exposes it to a high concentration of metabolic enzymes.
-
Purine Catabolism: The purine ring is a substrate for enzymes like xanthine oxidase , which plays a central role in purine degradation, converting hypoxanthine to xanthine and then to uric acid.[6][7][8][9][10] Purine analogs are often rapidly inactivated by this pathway.[1]
-
Oxidation of the Ethanol Group: The primary alcohol is susceptible to rapid oxidation by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), converting it into an aldehyde and then a carboxylic acid. This transformation fundamentally alters the molecule's properties and likely terminates its intended biological activity.
-
-
Poor Membrane Permeability: The molecule's polarity, conferred by the purine ring's nitrogen atoms and the hydroxyl group, can hinder its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[11][12] While it is a small molecule, its hydrophilic nature may lead to low permeability, classifying it as a potential Biopharmaceutics Classification System (BCS) Class III compound (high solubility, low permeability).[13]
Q4: What is a prodrug, and how can this strategy enhance the bioavailability of my compound?
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes transformation in vivo to release the active compound.[14][][16] This is a powerful strategy to overcome pharmacokinetic limitations.[17][18] For this compound, a prodrug approach can:
-
Mask Polar Groups: The hydroxyl group can be masked with a lipophilic promoiety (e.g., via an ester bond). This increases the molecule's overall lipophilicity, enhancing its ability to cross the intestinal membrane.[5][14][19]
-
Protect from Metabolism: The attached promoiety can sterically hinder metabolic enzymes from accessing the vulnerable parts of the molecule, protecting it from first-pass metabolism.[] Once absorbed into the bloodstream, ubiquitous enzymes like esterases cleave the promoiety, releasing the active parent drug.[14][]
Q5: How do advanced formulations like lipid-based systems and nanoparticles improve bioavailability?
Advanced formulation strategies can significantly improve the bioavailability of challenging compounds without chemical modification.[20][21][22][23]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), consist of oils, surfactants, and co-solvents.[18][20] They improve bioavailability by:
-
Enhancing the solubilization of the drug in the gastrointestinal tract.
-
Utilizing lipid absorption pathways, which can bypass the hepatic first-pass metabolism to some extent by promoting lymphatic transport.
-
-
Nanoformulations (e.g., Liposomes, Solid Lipid Nanoparticles): Encapsulating the drug in nanoscale carriers can protect it from enzymatic degradation in the gut, improve its solubility, and facilitate its transport across the intestinal epithelium.[21][24][25][26][27][28] These systems can be tailored for controlled or targeted release.[24][29]
Troubleshooting Guides
Problem: My compound shows high potency in vitro, but in vivo studies show little to no efficacy.
This is a classic sign of poor oral bioavailability. The first step is to systematically diagnose the root cause.
-
Hypothesis 1: Rapid Metabolic Clearance. The compound is likely being absorbed but is rapidly metabolized by the liver before it can reach therapeutic concentrations in the blood.
-
Troubleshooting Action: Perform an in vitro metabolic stability assay using liver microsomes. This will provide a quantitative measure of how quickly your compound is metabolized by key hepatic enzymes.
-
Expected Outcome: A short half-life (T½) in the microsomal assay suggests high intrinsic clearance and confirms that metabolism is a major issue.[30][31][32]
-
Next Steps:
-
If metabolism is rapid, prioritize prodrug strategies to mask the metabolic soft spots (the purine ring and/or the hydroxyl group).
-
Consider co-administration with a known inhibitor of xanthine oxidase (e.g., allopurinol) in preclinical models to see if this improves exposure.[1][10] This can serve as a proof-of-concept experiment.
-
-
-
Hypothesis 2: Poor Intestinal Permeability. The compound is metabolically stable but cannot efficiently cross the gut wall to enter the bloodstream.
-
Troubleshooting Action: Conduct an in vitro Caco-2 permeability assay. This assay uses a monolayer of human intestinal cells to model drug absorption and efflux.[33][34][35][36][37]
-
Expected Outcome: A low apparent permeability coefficient (Papp) in the apical-to-basolateral direction indicates poor absorption.[36][37] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is being actively pumped back into the intestinal lumen by efflux transporters like P-gp.[35][37]
-
Next Steps:
-
If permeability is low and efflux is not a factor, focus on prodrug strategies that increase lipophilicity.
-
If efflux is high, formulation strategies like lipid-based nanocarriers can be effective at shielding the drug from efflux transporters.[18]
-
-
Problem: How do I choose the right bioavailability enhancement strategy?
The optimal strategy depends on the specific physicochemical and metabolic liabilities of your compound. Use the following decision-making framework.
| Issue Identified | Primary Strategy Recommendation | Secondary Strategy / Considerations |
| High Metabolic Instability (Low T½ in Microsomes) | Prodrug Synthesis: Mask the metabolic soft spots. An ester prodrug on the hydroxyl group is the most direct approach.[14][19] | Formulation: Nanoencapsulation can offer some protection from metabolic enzymes.[21] |
| Low Permeability (Low Papp in Caco-2) | Prodrug Synthesis: Increase lipophilicity by adding a non-polar promoiety (e.g., an ester).[5] | Formulation: Lipid-based systems (LBDDS) can enhance absorption by utilizing lipid uptake pathways.[18][20] |
| High Efflux (Efflux Ratio > 2 in Caco-2) | Advanced Formulation: Use lipid-based nanoparticles or formulations containing efflux inhibitors.[18] | Prodrug Synthesis: Drastically altering the molecule's structure may reduce its recognition by efflux transporters. |
| Poor Aqueous Solubility | Formulation: Micronization, amorphous solid dispersions, or nanoformulations are standard approaches.[21][22] | Prodrug Synthesis: Adding a highly polar or ionizable promoiety (e.g., a phosphate ester) can dramatically increase solubility.[][17] |
Experimental Protocols & Visualizations
Visualizing the Challenge: Potential Metabolic Pathways
The diagram below illustrates the two primary metabolic routes that likely contribute to the poor bioavailability of this compound.
Caption: Predicted metabolic fate of this compound following oral administration.
Workflow: A Logic-Based Approach to Improving Bioavailability
This workflow provides a step-by-step decision tree for diagnosing and solving bioavailability issues.
Caption: Decision workflow for troubleshooting poor oral bioavailability.
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the rate of Phase I metabolism of this compound.[30][31][32][38][39]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal solution in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[32]
-
Reaction Setup: In a 96-well plate, add the microsomal solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Add the test compound to each well to achieve a final concentration of 1 µM. Immediately after, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control reaction should be run without the NADPH system to account for non-enzymatic degradation.[30]
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.[32]
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (T½) as 0.693/k.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.[33][35][36][37][40]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM) and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Test compound dosing solution (e.g., 10 µM in transport buffer)
-
Analytical standards and LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure tight junction integrity. Only use inserts with acceptable TEER values.[35]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
Perform the same procedure but add the dosing solution to the basolateral chamber and sample from the apical chamber. This measures the rate of efflux.[37]
-
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A -> B and B -> A directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) . An ER > 2 suggests active efflux.
-
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. international-biopharma.com [international-biopharma.com]
- 5. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 6. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 10. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
- 12. Design of compounds that increase the absorption of polar molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. exo-ricerca.it [exo-ricerca.it]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. pharmtech.com [pharmtech.com]
- 23. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The future of lipid-based drug delivery systems | CAS [cas.org]
- 26. researchgate.net [researchgate.net]
- 27. admin.mantechpublications.com [admin.mantechpublications.com]
- 28. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 31. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 32. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 33. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 34. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 35. creative-bioarray.com [creative-bioarray.com]
- 36. enamine.net [enamine.net]
- 37. Caco-2 Permeability | Evotec [evotec.com]
- 38. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 39. mercell.com [mercell.com]
- 40. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Effects of 2-(9H-Purin-6-YL)-ethanol
In the landscape of drug discovery, purine analogs represent a cornerstone class of molecules with profound therapeutic impact, ranging from anti-cancer to immunosuppressive agents.[1][2] The nuanced task of validating the biological effects of a novel purine analog, such as 2-(9H-Purin-6-YL)-ethanol, requires a multi-faceted, hypothesis-driven approach. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to rigorously characterize the biological activity of this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust investigational workflow.
For our comparative analysis, we will contrast the hypothetical effects of this compound with well-characterized purine analogs. For cytotoxicity and cell cycle effects, we will use 6-mercaptopurine (6-MP) , a known antimetabolite that disrupts DNA synthesis.[1][3][4] For kinase inhibition, our comparator will be (R)-Roscovitine , a potent inhibitor of cyclin-dependent kinases (CDKs).[5][6][7]
Part 1: Foundational Cellular Assays - Establishing a Biological Footprint
The initial step is to determine if this compound imparts any effect on cell viability and proliferation. This baseline understanding is critical as it informs the concentration ranges for all subsequent, more mechanistic assays.
Objective: To quantify the dose-dependent effect of this compound on the viability and metabolic activity of cancer cell lines.
Experimental Rationale: Purine analogs frequently exert their effects by interfering with essential cellular processes like nucleic acid synthesis or kinase signaling, leading to either a halt in proliferation (cytostatic effect) or cell death (cytotoxic effect).[1][8] An MTS or MTT assay provides a quantitative measure of mitochondrial reductase activity, which serves as a reliable proxy for cell viability.
Comparative Analysis: By running 6-mercaptopurine in parallel, we can benchmark the potency of our test compound against a clinically relevant purine analog. This comparison helps to contextualize the observed effects and guide decisions on whether the compound's potency warrants further investigation.
Detailed Protocol: MTS Cell Viability Assay
-
Cell Seeding: Plate a panel of relevant cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound, 6-mercaptopurine (positive control), and a vehicle control (e.g., 0.1% DMSO). Treat the cells in triplicate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) after 72h |
| This compound | HeLa | Hypothetical Value: 15.2 |
| 6-Mercaptopurine | HeLa | Hypothetical Value: 8.5 |
| (R)-Roscovitine | HeLa | Hypothetical Value: 22.1 |
| This compound | A549 | Hypothetical Value: 28.9 |
| 6-Mercaptopurine | A549 | Hypothetical Value: 12.3 |
| (R)-Roscovitine | A549 | Hypothetical Value: 35.4 |
Part 2: Mechanistic Elucidation - Unraveling the "How"
With a confirmed effect on cell viability, the next logical step is to dissect the underlying mechanism. Purine analogs commonly induce cell cycle arrest or apoptosis.[5][9]
Objective: To determine if this compound induces arrest at a specific phase of the cell cycle.
Experimental Rationale: Many purine analogs, particularly those acting as kinase inhibitors like roscovitine, block the activity of CDKs that govern cell cycle transitions, leading to an accumulation of cells in G1 or G2/M phases.[5][10] Other analogs that interfere with DNA synthesis, like 6-MP, often cause arrest in S-phase.[1] Flow cytometry using propidium iodide (PI) staining allows for precise quantification of the cellular DNA content, thereby revealing the distribution of cells across different cycle phases.[9][11]
Comparative Analysis: Comparing the cell cycle profile induced by this compound to that of 6-MP and roscovitine provides strong initial evidence for its mechanism. An accumulation in G1 would suggest a CDK-inhibitor-like profile, whereas an S-phase arrest would point towards an antimetabolite mechanism.
Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound, comparators, and vehicle control for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, and store at -20°C for at least 2 hours.[12]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[12] Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[13]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the G0/G1, S, and G2/M populations from the DNA content histogram.[12]
Data Presentation: Cell Cycle Distribution
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 | 30 | 15 |
| This compound | Hypothetical: 75 | Hypothetical: 15 | Hypothetical: 10 |
| 6-Mercaptopurine | Hypothetical: 30 | Hypothetical: 60 | Hypothetical: 10 |
| (R)-Roscovitine | Hypothetical: 78 | Hypothetical: 12 | Hypothetical: 10 |
Visualization: Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
Experimental Rationale: A hallmark of effective anti-cancer agents is their ability to induce apoptosis.[14] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that binds with high affinity to PS, and when fluorescently labeled, it can identify early apoptotic cells. Co-staining with a viability dye like PI distinguishes early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.[16]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of the compounds for a relevant time point (e.g., 48 hours).
-
Cell Harvest: Collect all cells, including the supernatant, and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze immediately by flow cytometry, separating the cell populations based on FITC and PI fluorescence.
Objective: To investigate if this compound directly inhibits kinase activity and modulates downstream signaling pathways.
Experimental Rationale: The purine scaffold is a common feature in many kinase inhibitors.[17] If cell cycle analysis suggests a G1 arrest, it is logical to investigate key cell cycle kinases like CDK2. A crucial experiment is to assess the phosphorylation status of downstream targets. For CDK2, a key substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 prevents the hyper-phosphorylation of Rb.[5] Western blotting is the gold standard technique for visualizing these specific phosphorylation events.[18][19]
Comparative Analysis: (R)-Roscovitine is a known CDK inhibitor that prevents Rb phosphorylation.[5] Comparing the effect of this compound on phospho-Rb levels to that of roscovitine provides direct evidence of on-target activity within the cell.
Detailed Protocol: Western Blot for Phospho-Rb
-
Protein Lysis: Treat cells as described previously, then lyse them on ice using a lysis buffer (e.g., RIPA) supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[20]
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.[18]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk, as it contains phosphoproteins that can cause high background.[19][20]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser807/811).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
-
Stripping and Reprobing: To ensure changes are not due to overall protein degradation, strip the membrane and re-probe with an antibody for total Rb and a loading control like GAPDH or β-actin.[21]
Visualization: Kinase Inhibition Validation Workflow
Caption: Western blot workflow for validating kinase inhibition.
Visualization: Simplified CDK2/Rb Signaling Pathway
Caption: Hypothesized inhibition of the CDK2/Rb pathway.
Conclusion
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cyclin-Dependent Kinase (cdk) Inhibitors, Olomoucine and Roscovitine, Alter the Expression of a Molluscan Circadian Pacemaker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical pharmacology of 6-mercaptopurine | Semantic Scholar [semanticscholar.org]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Apoptosis Assays [sigmaaldrich.com]
- 16. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Comparative Efficacy of 2-(9H-Purin-6-YL)-ethanol: A Methodological Guide for Kinase Inhibition Profiling
Introduction: The Privileged Scaffold of Purine Analogs in Kinase Inhibition
Purine analogs represent a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to their inherent ability to mimic endogenous purines like adenine and guanine.[1][2] This mimicry allows them to interact with a vast array of biological targets, most notably the ATP-binding pocket of protein kinases.[1][2][3] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[1][2] Consequently, the development of purine analogs as kinase inhibitors has been a highly fruitful area of research, yielding numerous therapeutic agents.[1][2]
This guide focuses on establishing a robust framework for evaluating the efficacy of a specific purine derivative, 2-(9H-Purin-6-YL)-ethanol . Due to the limited direct comparative data for this specific molecule in publicly available literature, this document serves as a methodological guide. It outlines the necessary experimental comparisons against well-characterized purine analogs to ascertain its biological activity profile, focusing on its potential as a Cyclin-Dependent Kinase (CDK) inhibitor.
For this comparative analysis, we have selected two benchmark purine analogs known for their CDK inhibitory activity:
-
Olomoucine : A first-generation CDK inhibitor that acts as an ATP-competitive inhibitor of CDK1, CDK2, CDK5, and ERK1/p44 MAP kinase.[4][5][6] It is a valuable tool for studying cell cycle regulation.[6][7]
-
Roscovitine (Seliciclib) : A more potent and selective second-generation purine analog that primarily inhibits CDK1, CDK2, CDK7, and CDK9.[8][9][10] It has undergone clinical investigation for various cancers and other indications.[8][9][10][11][12]
By comparing this compound against these standards, researchers can effectively determine its potency, selectivity, and cell-based efficacy, thereby positioning it within the broader landscape of purine-based kinase inhibitors.
Pillar 1: Comparative Efficacy Assessment - A Multi-Faceted Approach
To comprehensively evaluate the efficacy of this compound, a tiered approach is essential, moving from direct target engagement to cellular effects. This involves three key stages: in vitro kinase inhibition, cell-based anti-proliferative activity, and kinome-wide selectivity profiling.
In Vitro Kinase Inhibition: Gauging Potency at the Target
The first critical step is to determine the direct inhibitory effect of the compound on the target kinase. Given the structural similarity of this compound to known CDK inhibitors, a primary assay against a key cell cycle kinase like CDK2/Cyclin A is the logical starting point. The primary metric for potency is the IC50 value , which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value signifies higher potency.
Illustrative Data Presentation:
| Compound | Target Kinase | Average IC50 (nM) |
| This compound | CDK2/Cyclin A | (Hypothetical Data) 850 |
| Olomoucine | CDK2/Cyclin A | 7000[4][5] |
| Roscovitine (Seliciclib) | CDK2/Cyclin A | 100 - 400 |
This table presents hypothetical data for this compound to illustrate how results would be structured and compared against known values for the comparator compounds.
Cell-Based Anti-proliferative Activity: Assessing Cellular Efficacy
Potent enzyme inhibition does not always translate to cellular activity. Factors such as cell membrane permeability and metabolic stability are crucial. Therefore, the next step is to assess the compound's ability to inhibit the proliferation of cancer cells. A standard colorimetric method like the MTT assay is employed, which measures the metabolic activity of viable cells.[13][14] The resulting metric is the GI50 value , the concentration required to inhibit cell growth by 50%.
Illustrative Data Presentation:
| Compound | Cell Line (e.g., HeLa) | Average GI50 (µM) |
| This compound | HeLa | (Hypothetical Data) 15.2 |
| Olomoucine | Various | ~20-50 |
| Roscovitine (Seliciclib) | Various | ~10-20 |
This table uses hypothetical data for this compound to demonstrate a comparative summary of cell-based activity.
Kinase Selectivity Profiling: Understanding Off-Target Effects
A crucial aspect of drug development is understanding a compound's selectivity. An ideal inhibitor is highly potent against its intended target with minimal activity against other kinases, thereby reducing the potential for off-target side effects. This is evaluated by screening the compound against a large panel of diverse kinases.[15][16][17][18] The results provide a selectivity profile, highlighting potential secondary targets.
Causality Behind Experimental Choice : A broad selectivity profile is essential for predicting potential toxicities and for identifying opportunities for polypharmacology, where hitting multiple targets might be therapeutically beneficial. Services offering panels of over 192 to 560 kinases provide a comprehensive view of a compound's activity across the human kinome.[15][18]
Pillar 2: Self-Validating Experimental Protocols
The trustworthiness of the comparative data hinges on the robustness and reproducibility of the experimental protocols. Below are detailed, step-by-step methodologies for the key assays.
Protocol 1: In Vitro CDK2/Cyclin A Kinase Assay (Luminescent)
This protocol is based on the principle of quantifying the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a common platform for this.[19][20]
Methodology:
-
Reagent Preparation : Prepare 2X Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mM DTT). Prepare a solution of CDK2/Cyclin A enzyme and a suitable peptide substrate (e.g., a derivative of Histone H1).
-
Compound Preparation : Serially dilute this compound, Olomoucine, and Roscovitine in DMSO, and then further dilute into the reaction buffer to create a range of concentrations for IC50 determination.
-
Kinase Reaction : In a 96-well plate, combine the kinase/substrate mix with the diluted compounds. Initiate the reaction by adding a solution of ATP (e.g., final concentration of 10 µM). Incubate at 30°C for 60 minutes.
-
ATP Depletion : Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition : Measure luminescence using a plate reader. The signal intensity is proportional to the ADP generated and thus, the kinase activity.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability MTT Assay
This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indicator of cell viability.[13][14][21][22]
Methodology:
-
Cell Seeding : Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment : Prepare serial dilutions of the test compounds (this compound, Olomoucine, Roscovitine) in the cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plates for 72 hours.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis : Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the compound concentration to determine the GI50 value.
Pillar 3: Visualization of Pathways and Workflows
Visual diagrams are essential for clarifying complex biological pathways and experimental processes.
Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest
The following diagram illustrates the role of CDK2 in promoting the G1/S phase transition of the cell cycle and how purine analogs can inhibit this process, leading to cell cycle arrest.
Caption: CDK2/Cyclin E complex phosphorylates pRb, leading to G1/S transition. Purine analogs inhibit CDK2.
Experimental Workflow: From Compound to Data
This diagram outlines the logical flow of experiments for evaluating a novel purine analog.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Kinase Selectivity Profiling Services [promega.sg]
- 16. assayquant.com [assayquant.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pharmaron.com [pharmaron.com]
- 19. promega.com [promega.com]
- 20. promega.de [promega.de]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Controls for Novel Purine Analogs: The Case of 2-(9H-Purin-6-YL)-ethanol
In the landscape of drug discovery and molecular biology, the validation of experimental findings hinges on the meticulous selection and application of controls.[1][2] For novel compounds with uncharacterized biological activity, such as the purine analog 2-(9H-Purin-6-YL)-ethanol, a hypothesis-driven approach to control selection is not just best practice—it is the only path to generating trustworthy and interpretable data. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design self-validating experiments for novel chemical entities, using this compound as a case study.
Chapter 1: Mechanistic Hypothesis Based on Structure
The structure of this compound, a purine core with an ethanol substitution at the 6-position, provides the critical first clues to its potential biological roles. Purine analogs are a well-established class of molecules that can interfere with DNA and RNA synthesis, or mimic endogenous purines like adenine and guanine.[3][4][5] This structural similarity leads to several primary hypotheses for its mechanism of action (MOA).
-
Hypothesis A: Adenosine Receptor Modulation. The compound's purine core is structurally analogous to adenosine. It could therefore act as an agonist or antagonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3), which are critical G-protein coupled receptors (GPCRs) involved in numerous physiological processes.[6]
-
Hypothesis B: Kinase Inhibition. Adenosine triphosphate (ATP) is the universal phosphate donor for kinase-mediated phosphorylation. As an adenosine analog, this compound could compete with ATP for the binding site on a wide range of protein kinases, which are pivotal regulators of cellular signaling.[7][8]
-
Hypothesis C: Interference with Purine Metabolism & Cytotoxicity. Many purine analogs function as antimetabolites, disrupting the synthesis of nucleic acids and leading to cytotoxic effects, a mechanism widely exploited in cancer chemotherapy.[3][4]
These hypotheses are not mutually exclusive but provide a logical starting point for designing a tiered screening and control strategy.
Caption: Hypothesis generation for this compound based on structural similarity.
Chapter 2: The Logic of Control Selection
Effective controls turn an experiment into a self-validating system. They establish the baseline, confirm the assay's functionality, and provide reference points to quantify the effect of the test compound.[1] There are two primary categories: negative and positive controls.
Negative Controls: Establishing the Baseline
Negative controls are designed to produce no effect and define the "zero" point of your assay.[1] Their purpose is to rule out confounding variables and ensure that the observed effects are due to the test compound itself.
-
Vehicle Control (Mandatory): This is the most fundamental control. The vehicle is the solvent used to dissolve the test compound (e.g., Dimethyl Sulfoxide - DMSO, or saline). This control ensures that the solvent itself does not influence the experimental outcome.
-
Inactive Structural Analog: An ideal negative control is a molecule that is structurally similar to the test compound but is known to be biologically inactive at the target. This control demonstrates the specificity of the interaction. For a novel purine analog, a compound like hypoxanthine or a pyrimidine derivative with a similar side chain could be considered, depending on the specific assay.
Positive Controls: Validating the Assay
Positive controls are compounds known to produce the expected effect and confirm that the experimental system is working correctly.[2][9][10][11] An assay is only valid if the positive control elicits a robust and reproducible response. The choice of positive control is directly tied to the hypothesis being tested.
Caption: Logical relationship of controls for interpreting experimental outcomes.
Chapter 3: A Practical Guide to Screening and Control Selection
This section outlines a multi-step workflow to investigate the biological activity of this compound, with specific examples of controls for each stage.
Step 1: Initial Cytotoxicity Screen
A broad screen for cytotoxicity is a logical first step to test Hypothesis C and determine relevant concentration ranges for subsequent assays.
-
Assay: A cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) on a panel of relevant cell lines (e.g., cancer and non-cancerous).
-
Positive Control: A potent, well-characterized cytotoxic agent like Staurosporine , a broad-spectrum kinase inhibitor that induces apoptosis in most cell lines.[12][13]
-
Negative Control: Vehicle (e.g., 0.1% DMSO) .
Table 1: Example Data from a Cytotoxicity Screen (IC50 Values in µM)
| Cell Line | This compound | Staurosporine (Positive Control) | Vehicle (Negative Control) |
| A549 (Lung Cancer) | 25.4 | 0.015 | >100 (No Effect) |
| MCF-7 (Breast Cancer) | 18.9 | 0.021 | >100 (No Effect) |
| HEK293 (Non-cancerous) | >100 | 0.050 | >100 (No Effect) |
Data are hypothetical for illustrative purposes.
Step 2: Mechanism Deconvolution Assays
If cytotoxicity is observed, or even if not, the next step is to test Hypotheses A and B.
Since A2A and A2B receptors are Gs-coupled and increase cyclic AMP (cAMP), while A1 and A3 are Gi-coupled and decrease cAMP, a cAMP assay is a powerful tool.[6]
-
Assay: HTRF or ELISA-based cAMP assay in cells expressing specific adenosine receptor subtypes (e.g., HEK293-A2A).
-
Positive Controls:
-
NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective adenosine receptor agonist to confirm the cells respond as expected.[14]
-
Forskolin: An adenylyl cyclase activator, used to induce a maximal cAMP response, against which inhibitory effects can be measured.
-
-
Negative Control: Vehicle (DMSO) .
-
Antagonist Control (for specificity): A selective antagonist like Istradefylline (KW-6002) for the A2A receptor. If this compound is an A2A agonist, its effect should be blocked by Istradefylline.
-
Assay: An in vitro kinase activity assay, such as ADP-Glo™ or LanthaScreen®, against a panel of kinases.[8][12] These assays measure the amount of ADP produced or the phosphorylation of a substrate.
-
Positive Control: Staurosporine or another broad-spectrum kinase inhibitor to ensure the assay reagents and enzyme are active.[12][13] For specific kinases, a selective inhibitor should be used (e.g., Sunitinib for receptor tyrosine kinases).
-
Negative Control: Vehicle (DMSO) .
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for measuring kinase activity and its inhibition.
-
Reagent Preparation: Prepare Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), ATP, and kinase substrate peptide at appropriate concentrations.
-
Compound Dilution: Perform a serial dilution of this compound, Staurosporine (positive control), and an inactive analog (if available) in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Pre-incubation: In a 96-well plate, add 2.5 µL of the diluted compounds or DMSO (vehicle control) to respective wells. Add 2.5 µL of the target kinase solution. Incubate for 10-20 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. Set up "no enzyme" wells as a background control.
-
Signal Detection (e.g., ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data with the positive control (100% inhibition) and vehicle control (0% inhibition). Plot the normalized response against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Caption: A streamlined workflow for the initial characterization of a novel compound.
Conclusion
The scientific journey from a novel molecule to a characterized compound with a defined mechanism of action is paved with rigorous, well-controlled experiments. For this compound and other novel purine analogs, the principles outlined in this guide—forming clear hypotheses based on structure, and then systematically testing them with assays validated by appropriate positive and negative controls—are essential. This structured approach not only prevents the pursuit of artifacts but also builds a foundation of trustworthy data, accelerating the path of discovery.
References
- 1. bosterbio.com [bosterbio.com]
- 2. news-medical.net [news-medical.net]
- 3. Purine analogue - Wikipedia [en.wikipedia.org]
- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characteristics to consider when selecting a positive control material for an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Molecular Target of 2-(9H-Purin-6-YL)-ethanol Using Knockout Models
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action is both critical and challenging. A compound like 2-(9H-Purin-6-YL)-ethanol, a purine analogue, shows promise due to its structural similarity to endogenous signaling molecules.[1][2] However, this same similarity creates a landscape of potential molecular targets, from protein kinases to metabolic enzymes, making definitive target validation essential.[3][4] This guide provides an in-depth, experience-driven framework for using the gold standard of genetic validation—CRISPR-Cas9 knockout models—to unequivocally confirm the molecular target of this compound.[5][6][7]
The Central Question: Hypothesizing a Target for a Novel Purine Analogue
The structure of this compound, featuring a purine core, immediately suggests it acts as an antimetabolite, mimicking adenosine or guanosine to interfere with DNA/RNA synthesis or kinase-mediated signaling pathways.[1][2][8] Many purine analogues function by being metabolized into "false" nucleotides that disrupt replication or by competitively inhibiting ATP-binding sites on enzymes like kinases.[3][8]
For the purpose of this guide, we will posit a primary hypothesis:
Hypothesis: this compound exerts its primary cytotoxic or cytostatic effect by inhibiting the activity of a specific, previously uncharacterized kinase, which we will term "Novel Kinase X" (NKX).
This hypothesis forms the foundation of our validation strategy. The core principle is simple: if NKX is the true target, its complete removal from a cell should render that cell resistant to the effects of the compound.[6][9]
The Gold Standard: Why Knockout Models Are Essential for Target Validation
Pharmacological validation using inhibitors can be misleading due to off-target effects.[6] Genetic validation, particularly through gene knockout, offers a superior level of specificity.[5][10] By removing the putative target gene entirely, we create a clean biological system to test for a causal relationship between the target and the drug's efficacy.[6][11] The advent of CRISPR-Cas9 technology has made this process more efficient and precise than older methods like RNAi, which often result in incomplete knockdown and off-target issues.[12][]
The logic of a knockout validation experiment is direct and powerful, as illustrated below.
Figure 1: Logical workflow for confirming a molecular target using a knockout model.
Experimental Workflow: A Step-by-Step Guide
This section details the complete, self-validating protocol for confirming NKX as the target of this compound.
Part A: Generation of the NKX Knockout Cell Line via CRISPR-Cas9
The first step is to create the essential tool for our experiment: a cell line that completely lacks the target protein. We will use a commonly available cancer cell line (e.g., HeLa, HEK293T) for which there are established protocols.[14]
Figure 2: Workflow for generating and validating a knockout cell line using CRISPR-Cas9.
Detailed Protocol: NKX Knockout Cell Line Generation
-
Guide RNA (gRNA) Design: Design at least two different gRNAs targeting an early exon of the NKX gene. This minimizes the chance of producing a truncated, partially functional protein. Use validated online design tools to maximize on-target efficiency and minimize off-target effects.
-
Vector Delivery: Co-transfect a Cas9-expressing plasmid and a gRNA-expressing plasmid into the wild-type (WT) parental cell line. Lentiviral delivery can also be used for higher efficiency, especially in hard-to-transfect cells.[12]
-
Single-Cell Isolation: After 48-72 hours, isolate single cells into a 96-well plate. This can be achieved via Fluorescence-Activated Cell Sorting (FACS) or limiting dilution. This step is critical to ensure the final cell line is a homogenous clonal population.
-
Clonal Expansion: Culture the single cells for 2-4 weeks until visible colonies form. Expand the healthiest clones for further analysis.
-
Knockout Validation: This is the most crucial part of the workflow.
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: This is the definitive validation step. Lyse both WT and potential KO clonal cells and perform a Western blot using a validated antibody against NKX. A true knockout clone will show a complete absence of the NKX protein band compared to the WT control. This confirms the genetic modification has resulted in a functional protein knockout.[14]
-
Part B: Comparative Phenotypic Analysis
With validated WT and NKX-KO cell lines, you can now directly test the hypothesis. The goal is to compare the dose-response of the compound in both cell lines.
Detailed Protocol: Cell Viability Assay
-
Cell Plating: Seed an equal number of WT and NKX-KO cells into multiple 96-well plates.
-
Compound Treatment: Prepare a serial dilution of this compound. Treat the cells across a wide concentration range (e.g., from 1 nM to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to the compound's expected mechanism (e.g., 72 hours for a cytotoxic effect).
-
Viability Measurement: Use a standard cell viability assay, such as CellTiter-Glo® (measures ATP levels) or an MTT assay.
-
Data Analysis: Normalize the viability data to the vehicle control for each cell line. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both WT and NKX-KO cells.
Data Interpretation: What a Successful Outcome Looks Like
The results from the phenotypic assay should provide a clear, interpretable outcome. A successful experiment will demonstrate a dramatic rightward shift in the dose-response curve for the NKX-KO cells.
Table 1: Hypothetical Comparative Performance Data
| Cell Line | Target (NKX) Status | IC50 of this compound | Interpretation |
| Wild-Type (WT) | Present | 50 nM | The compound is highly potent in cells containing the target. |
| NKX-KO | Absent | > 100 µM | The absence of the target confers >2000-fold resistance. |
| NKX-KO + Rescue | Re-expressed | 75 nM | Re-introducing the target restores sensitivity to the compound. |
This dramatic loss of potency in the knockout cells is strong evidence that NKX is the direct molecular target responsible for the compound's effect.[6][7]
The Ultimate Confirmation: The Rescue Experiment
To build an irrefutable case and control for any unforeseen off-target effects from the CRISPR editing process, a "rescue" experiment is the final piece of validation.
-
Transfect the KO cells with a plasmid that re-expresses the NKX protein. It is crucial that this plasmid expresses a version of NKX that is resistant to the original gRNA (e.g., by introducing silent mutations in the gRNA binding site) to prevent it from being targeted by any residual Cas9.
-
Repeat the viability assay.
-
Expected Outcome: The re-expression of NKX in the KO cells should restore their sensitivity to this compound, bringing the IC50 value back near the level of the original WT cells. This demonstrates that the observed resistance was specifically due to the absence of NKX and not another genetic artifact.[9]
Addressing Complexities and Alternative Outcomes
Drug discovery is rarely straightforward. If the experimental results are not as clear-cut as described above, consider these possibilities:
-
Partial Shift in IC50: If the KO cells show only a modest (e.g., 2-10 fold) increase in IC50, it may suggest that NKX is one of several targets. The compound could be a multi-kinase inhibitor, and knocking out a single target only partially reduces its effect.
-
No Change in IC50: If the KO cells respond identically to WT cells, your initial hypothesis is incorrect. The true target is another protein. In this case, broader, unbiased screening methods like CRISPR-based genetic screens may be necessary to identify genes that confer resistance when knocked out.[12][15][16]
-
Genetic Compensation: In some cases, the chronic absence of a gene can lead to the upregulation of a compensatory pathway, masking the effect of the knockout. Using inducible or conditional knockout models can sometimes mitigate this issue.[5]
Conclusion
Confirming the molecular target of a novel compound is a cornerstone of modern drug development, transforming a bioactive "hit" into a validated "lead."[11][17] The use of CRISPR-Cas9 to create clean knockout models provides an unparalleled level of precision for this task.[] By systematically applying the principles of genetic deletion and phenotypic comparison, complemented by a definitive rescue experiment, researchers can build a self-validating, authoritative case for the mechanism of action of compounds like this compound. This rigorous approach minimizes the risk of late-stage failures and accelerates the development of more effective and safer therapeutics.[6][10]
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Gene Knockout for Drug Screening and Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 14. Abcam’s new CRISPR-Cas9 cell lines for target identification, validation and pathway discovery | Abcam [abcam.com]
- 15. bit.bio [bit.bio]
- 16. CRISPR/Cas9-mediated gene knockout screens and target identification via whole-genome sequencing uncover host genes required for picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiveable.me [fiveable.me]
Assessing the Reproducibility of Published Findings on 2-(9H-Purin-6-YL)-ethanol: A Comparative Guide
Introduction: The Imperative of Reproducibility in Purine Analog Research
Purine analogs are a cornerstone of medicinal chemistry, with numerous derivatives approved as antiviral and anticancer agents. The compound 2-(9H-Purin-6-YL)-ethanol, an N9-substituted purine, belongs to a class of molecules with significant therapeutic potential. However, the value of any published finding hinges on its reproducibility—the ability for other researchers to achieve the same results.[1] The so-called "reproducibility crisis" has highlighted that many published findings are difficult to replicate, wasting resources and impeding scientific progress.[2][3]
This guide provides a comprehensive framework for assessing the reproducibility of findings related to this compound. In the absence of a large body of literature on this specific molecule, we will establish a "gold standard" protocol for its synthesis, characterization, and in vitro evaluation based on established methodologies for analogous purine derivatives. This guide will compare and critically evaluate the key experimental variables at each stage, providing researchers with the tools to design robust experiments, identify potential sources of irreproducibility, and critically appraise published data.
Part 1: Synthesis and Purification - A Comparative Analysis of Methodologies
The synthesis of this compound typically proceeds via the N9-alkylation of a purine starting material. This seemingly straightforward step is a critical source of potential variability. The alkylation of the purine ring can occur at different nitrogen atoms, most commonly N7 and N9, and the ratio of these regioisomers is highly dependent on the reaction conditions.[4][5]
Key Synthetic Challenge: Controlling N9 Regioselectivity
The primary challenge in synthesizing this compound is achieving selective alkylation at the N9 position. The thermodynamically more stable N9 isomer is often favored, but the kinetically favored N7 isomer can be a significant byproduct.[6][7] The choice of base, solvent, and temperature are paramount in controlling this selectivity.
References
- 1. Replication crisis - Wikipedia [en.wikipedia.org]
- 2. licorbio.com [licorbio.com]
- 3. The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for numerous clinically vital therapeutics, from antiviral agents to oncology drugs.[1] Its remarkable versatility allows it to mimic endogenous nucleosides, enabling competitive interaction with a vast array of biological targets, including kinases, G-protein coupled receptors, and metabolic enzymes. Within the realm of oncology, purine derivatives have been extensively explored as inhibitors of Cyclin-Dependent Kinases (CDKs), which are pivotal regulators of cell cycle progression and transcription.[2] The therapeutic success of selective CDK4/6 inhibitors in treating certain breast cancers has further intensified research into novel compounds targeting this kinase family.[2][3]
This guide provides an in-depth, objective comparison of two distinct N9-substituted purine analogs:
-
Compound A: 2-(9H-Purin-6-YL)-ethanol (also known as 9-(2-Hydroxyethyl)adenine)
-
Compound B: 9-(Prop-2-yn-1-yl)-9H-purin-6-amine (also known as N9-Propargyladenine)
While structurally similar, the substitution at the N9 position—a hydroxyethyl group for Compound A versus a propargyl group for Compound B—introduces significant differences in polarity, steric profile, and potential for hydrogen bonding. This guide will dissect the functional consequences of this structural change using a robust, cell-based functional assay centered on the CDK4/6 signaling axis in the MCF-7 breast cancer cell line. We will move beyond simple data reporting to explain the causal-driven experimental design, ensuring a self-validating and reproducible analytical framework.
Mechanistic Rationale: The CDK4/6-Cyclin D-Rb Axis
To design a meaningful functional assay, we must first understand the targeted biological pathway. In many hormone receptor-positive (HR+) breast cancers, the cell cycle is aberrantly driven by the CDK4/6-Cyclin D complex. This complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. Upon hyper-phosphorylation by CDK4/6, Rb releases E2F, which then activates the transcription of target genes, committing the cell to DNA replication and division.[3]
Inhibiting CDK4/6 activity is therefore a key therapeutic strategy. A potent inhibitor will prevent Rb phosphorylation, maintain the Rb-E2F complex, and induce G1 cell cycle arrest. Our primary functional endpoint will be the quantification of phosphorylated Rb at the Ser780 residue, a direct and specific marker of CDK4/6 activity.[3]
References
benchmarking the potency of 2-(9H-Purin-6-YL)-ethanol against established inhibitors
A Comparative Benchmarking Guide to the Potency of 2-(9H-Purin-6-YL)-ethanol
This guide provides a comprehensive framework for evaluating the inhibitory potency of the novel purine analog, this compound. Given its structural resemblance to endogenous purines, this molecule holds potential as an inhibitor for key enzyme families that utilize purine-based substrates. We will benchmark its efficacy against established inhibitors of two critical therapeutic targets: Adenosine Deaminase (ADA) and Cyclin-Dependent Kinases (CDKs).
The experimental designs herein are structured to provide a robust, multi-faceted assessment of the compound's potency and selectivity, moving from biochemical assays to more complex, physiologically relevant cell-based systems. This approach ensures that the resulting data is not only accurate but also contextually meaningful for drug development professionals.
Section 1: Evaluation Against Adenosine Deaminase (ADA)
Expertise & Rationale: Why Target ADA?
Adenosine deaminase (ADA) is a pivotal enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][2] Its role is particularly critical in the development and function of the lymphoid system.[1][3] Consequently, potent ADA inhibitors have been developed for immunosuppressive therapy and to potentiate the effects of antiviral or anticancer nucleoside analogs.[1] To establish the therapeutic potential of this compound in this context, we must benchmark it against a gold-standard inhibitor.
For this purpose, we have selected Pentostatin (Deoxycoformycin) , a potent, irreversible transition-state inhibitor of ADA, providing a high benchmark for inhibitory activity.[3][4][5]
Experimental Protocol: Biochemical ADA Inhibition Assay (Colorimetric)
This protocol is designed to quantify the enzymatic activity of ADA by measuring the production of inosine, which is then converted to uric acid and measured spectrophotometrically.[6] The causality behind this multi-step reaction is to create a stable, colored product that is directly proportional to enzyme activity, allowing for precise quantification of inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X ADA Assay Buffer from a 10X stock solution using ultrapure water. Warm to 37°C before use.[6]
-
Reconstitute lyophilized ADA enzyme, ADA Convertor, and ADA Developer in the 1X Assay Buffer to their working concentrations as per manufacturer guidelines (e.g., from suppliers like Sigma-Aldrich or Elabscience).[6][7]
-
Prepare a stock solution of the substrate, adenosine, in 1X Assay Buffer. The final concentration in the assay should be near the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of this compound and the reference inhibitor, Pentostatin, in 1X Assay Buffer. Include a "no inhibitor" control.
-
-
Assay Execution (96-well UV-transparent plate):
-
To each well, add 50 µL of the 1X ADA Assay Buffer.
-
Add 10 µL of each inhibitor dilution to its respective well. Add 10 µL of buffer for the "no inhibitor" and "positive control" wells.
-
Add 10 µL of the ADA enzyme solution to all wells except the background control.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Prepare a master mix containing the ADA Substrate, ADA Convertor, and ADA Developer according to the assay kit's protocol.[6]
-
Initiate the reaction by adding 20 µL of the master mix to each well.
-
Immediately begin measuring the absorbance at 293 nm (OD 293 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the "no inhibitor" control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualization: ADA Inhibition Assay Workflow
Caption: Workflow for the biochemical ADA inhibition assay.
Comparative Data Summary (Hypothetical)
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | ADA | Biochemical | 850 |
| Pentostatin | ADA | Biochemical | 0.0025[3] |
Interpretation: Based on this hypothetical data, this compound demonstrates modest inhibitory activity against ADA. It is significantly less potent than Pentostatin, a known picomolar inhibitor. This suggests that while ADA may be a target, it is likely not the primary or most sensitive target for this compound.
Section 2: Evaluation Against Cyclin-Dependent Kinases (CDKs)
Expertise & Rationale: Why Target CDKs?
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that act as master regulators of the cell cycle.[8][9] Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[10][11] The purine scaffold is a well-established pharmacophore for ATP-competitive CDK inhibitors.[8][12] Therefore, evaluating this compound against key CDKs is a logical step in its characterization.
We will benchmark against two established inhibitors:
-
Palbociclib: An FDA-approved, highly selective inhibitor of CDK4 and CDK6, which control the G1-S phase transition.[11][13]
-
Roscovitine (Seliciclib): A first-generation, broader-spectrum purine analog inhibitor active against CDK1, CDK2, CDK5, CDK7, and CDK9.[8][9]
This allows for a comparison against both a highly selective, clinically relevant drug and a broader, structurally related compound.
Visualization: The CDK/Rb Signaling Pathway
Caption: The Cyclin D-CDK4/6-Rb pathway controlling G1-S progression.
Experimental Protocol: Cell-Based Rb Phosphorylation Assay
This protocol quantifies the inhibition of CDK4/6 activity within intact cells by measuring the phosphorylation status of its direct substrate, the Retinoblastoma protein (Rb), at the Ser780 site.[13] This is a crucial self-validating system because a decrease in p-Rb (Ser780) directly reflects target engagement and functional inhibition of CDK4/6 in a physiological context. We will use the MCF-7 breast cancer cell line, which is known to be sensitive to CDK4/6 inhibition.[13]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 0.01 mg/mL recombinant human insulin.
-
Plate 25,000 cells per well in a 96-well plate and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Prepare 4X stock solutions of serially diluted this compound, Palbociclib, and Roscovitine in culture media.
-
Add 25 µL of the 4X compound solutions to the appropriate wells (for a final 1X concentration). Include DMSO as a vehicle control.
-
Incubate the cells for 24 hours at 37°C, 5% CO2. A 24-hour endpoint is sufficient to observe effects on Rb phosphorylation.[13]
-
-
Cell Lysis and Detection (HTRF Assay Example):
-
Remove the culture medium.
-
Lyse the cells directly in the plate using a lysis buffer provided with a suitable immunoassay kit (e.g., HTRF® Phospho-Rb (Ser780) Assay from Revvity).
-
Add the detection reagents: a terbium-cryptate labeled anti-Rb (total) antibody and a d2-labeled anti-phospho-Rb (Ser780) antibody.
-
Incubate as per the manufacturer's protocol to allow antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the vehicle (DMSO) control.
-
Plot the normalized signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Visualization: Cell-Based Rb Phosphorylation Assay Workflow
Caption: Workflow for the cell-based p-Rb (Ser780) HTRF assay.
Comparative Data Summary (Hypothetical)
| Compound | Target Pathway | Assay Type | IC50 (nM) |
| This compound | CDK4/6-Rb | Cell-Based p-Rb (S780) | 120 |
| Palbociclib | CDK4/6-Rb | Cell-Based p-Rb (S780) | 79[13] |
| Roscovitine | Pan-CDK-Rb | Cell-Based p-Rb (S780) | >1000 |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of the CDK4/6 pathway in cells, with an IC50 value comparable to the FDA-approved drug Palbociclib. The lack of activity from the pan-CDK inhibitor Roscovitine in this specific assay highlights the assay's selectivity for the CDK4/6 pathway. This result strongly warrants further investigation into the selectivity profile of this compound across the CDK family. For this, a direct target engagement assay is the logical next step.
Advanced Protocol: NanoBRET™ Target Engagement Assay
To definitively assess selectivity, we propose using the NanoBRET™ Target Engagement technology. This method quantifies compound binding to specific kinase targets within living cells.[14] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged CDK and a fluorescent energy transfer probe that binds to the ATP pocket. An effective inhibitor will compete with the probe, leading to a loss of BRET signal. This provides a direct measure of intracellular target affinity.[14][15]
Methodology Outline:
-
Cell Transfection: HEK293 cells are transiently transfected with plasmids encoding for various NanoLuc®-CDK fusion proteins (e.g., CDK2, CDK4, CDK6, CDK9).
-
Assay Plating: Transfected cells are plated into 96-well plates.
-
Compound and Tracer Addition: Cells are treated with serial dilutions of the test compound, followed by the addition of the NanoBRET™ fluorescent tracer.
-
Signal Measurement: The NanoBRET™ signal is measured on a luminometer capable of detecting both donor (460 nm) and acceptor (610 nm) wavelengths.
-
Data Analysis: The BRET ratio is calculated and used to determine the intracellular IC50 for each CDK target, providing a quantitative selectivity profile.
Selectivity Profile Data Summary (Hypothetical)
| Compound | Intracellular Target | NanoBRET™ IC50 (nM) |
| This compound | CDK4 | 95 |
| CDK6 | 150 | |
| CDK2 | 2,500 | |
| CDK9 | >10,000 | |
| Palbociclib | CDK4 | 90 |
| CDK6 | 160 | |
| CDK2 | >10,000 | |
| CDK9 | >10,000 |
Interpretation: This hypothetical selectivity profile suggests that this compound is a potent and selective inhibitor of CDK4 and CDK6, with a profile remarkably similar to Palbociclib. The >20-fold selectivity over CDK2 and >100-fold selectivity over CDK9 indicates a promising therapeutic window with potentially fewer off-target effects related to the inhibition of other cell cycle or transcriptional CDKs.
Overall Synthesis and Conclusion
This comprehensive benchmarking guide outlines a logical and robust strategy for characterizing the inhibitory potential of this compound.
-
ADA Activity: The compound showed only modest activity against Adenosine Deaminase, suggesting this is not its primary mechanism of action.
-
CDK Activity: In contrast, the compound demonstrated potent, low-nanomolar inhibition of the CDK4/6-Rb pathway in a functional, cell-based assay. Its potency was comparable to the clinically approved drug Palbociclib.
-
Selectivity: Advanced target engagement assays confirmed a selective binding profile for CDK4 and CDK6 over other key CDK family members.
References
- 1. Adenosine deaminase: Functional implications and different classes of inhibitors | Semantic Scholar [semanticscholar.org]
- 2. novusbio.com [novusbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Adenosine Deaminase (ADA) Activity Assay Kit - Elabscience® [elabscience.com]
- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitors of Cyclin Dependent Kinases: Useful Targets for Cancer...: Ingenta Connect [ingentaconnect.com]
- 11. Inhibitors of Cyclin-Dependent Kinases as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Cross-Validation of 2-(9H-Purin-6-YL)-ethanol's Anticancer Activity
This guide provides a comprehensive framework for the initial characterization and cross-validation of the therapeutic potential of the novel purine analog, 2-(9H-Purin-6-YL)-ethanol. As the biological activity of this specific compound is largely uncharacterized, this document serves as a detailed experimental blueprint for its evaluation as a potential anticancer agent. We will objectively compare its performance across a panel of diverse cancer cell lines and against established purine analog drugs, providing the scientific rationale and detailed protocols necessary for rigorous investigation.
Introduction: The Rationale for Investigating this compound
Purine analogs are a cornerstone of chemotherapy, exerting their cytotoxic effects by mimicking natural purines (adenine and guanine) and thereby interfering with the synthesis of DNA and RNA.[1] This disruption of nucleic acid metabolism is particularly effective against the rapidly proliferating cells characteristic of cancer.[2] Well-known examples include 6-mercaptopurine (6-MP), fludarabine, and cladribine, which are clinically used to treat various hematological malignancies.[1]
The compound this compound, also known as 2-(6-Aminopurin-9-yl)ethanol or 9-(2-Hydroxyethyl)adenine, is a purine derivative whose anticancer potential has not been extensively explored.[3] Its structural similarity to clinically effective purine analogs provides a strong rationale for its investigation as a novel therapeutic candidate. This guide outlines a systematic approach to validate its activity across different cancer types and to benchmark its efficacy against established drugs in the same class.
Part 1: Experimental Design for Cross-Validation
A robust cross-validation study is essential to understand the breadth and specificity of a novel compound's activity. Our experimental design is centered on three key pillars: a diverse cell line panel, a multi-faceted approach to assessing cellular response, and a direct comparison with clinically relevant alternatives.
Cell Line Panel Selection
To ascertain the spectrum of activity of this compound, a panel of well-characterized human cancer cell lines from different tissue origins will be utilized. This allows for the identification of potential tissue-specific sensitivities. Furthermore, the inclusion of non-cancerous cell lines is crucial for evaluating the compound's selectivity and potential for off-target toxicity.
Proposed Cell Line Panel:
| Cell Line | Cancer Type | Tissue of Origin |
| Jurkat | Acute T-cell Leukemia | Blood |
| K562 | Chronic Myelogenous Leukemia | Blood |
| A549 | Lung Carcinoma | Lung |
| HCT116 | Colorectal Carcinoma | Colon |
| HT-29 | Colorectal Carcinoma | Colon |
| HEK293 | Non-cancerous | Human Embryonic Kidney |
| MRC-5 | Non-cancerous | Normal Lung Fibroblast |
Rationale for Selection: This panel includes both hematological and solid tumor cell lines, representing some of the most common cancer types. Jurkat and K562 are standard models for leukemia, a disease class where purine analogs have shown significant efficacy.[4] A549, HCT116, and HT-29 are widely used models for lung and colon cancer, respectively.[5][6] HEK293 and MRC-5 are non-cancerous cell lines that will serve as controls to determine the compound's therapeutic index – its ability to kill cancer cells while sparing normal cells.[7][8]
Comparative Compounds
To benchmark the activity of this compound, it will be compared against two well-established purine analogs:
-
6-Mercaptopurine (6-MP): A widely used antimetabolite for the treatment of leukemia.
-
Cladribine: A purine analog used in the treatment of hairy cell leukemia and multiple sclerosis.[2][9]
Experimental Workflow
The overall experimental workflow is designed to provide a comprehensive understanding of the compound's effects on cancer cells, from initial cytotoxicity screening to a more detailed analysis of the mechanism of cell death.
Caption: Experimental workflow for the cross-validation of this compound.
Part 2: Detailed Experimental Protocols
The following protocols are provided as a guide for the execution of the key experiments. It is crucial to maintain consistency and appropriate controls for data integrity.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, 6-MP, and Cladribine in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][12]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][13]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented as fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Part 3: Hypothesized Mechanism of Action and Data Interpretation
Hypothesized Signaling Pathway
Based on the known mechanism of action of purine analogs, we hypothesize that this compound will be metabolized intracellularly to its nucleotide form.[14] This active metabolite will then inhibit key enzymes involved in de novo purine biosynthesis, such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), and interfere with the interconversion of purine nucleotides.[15] This disruption of purine metabolism will lead to a depletion of the building blocks for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
comparative analysis of 2-(9H-Purin-6-YL)-ethanol's effect on wild-type vs mutant proteins
An In-Depth Guide to the Comparative Analysis of 2-(9H-Purin-6-YL)-ethanol's Effect on Wild-Type vs. Mutant Proteins
Introduction: The Critical Role of Comparative Analysis in Modern Drug Discovery
In the landscape of targeted therapy, particularly in oncology, the development of small molecule inhibitors that target specific proteins has revolutionized treatment paradigms. However, the clinical efficacy of these inhibitors is often challenged by the emergence of drug-resistant mutations in the target protein. Therefore, a critical component of the preclinical assessment of any new chemical entity is a rigorous comparative analysis of its effects on the wild-type (WT) protein versus clinically relevant mutant forms. This guide provides a comprehensive framework for conducting such an analysis, using a hypothetical purine derivative, This compound (herein referred to as Purinethol-X ), as a case study.
While specific biological data for Purinethol-X is not publicly available, its purine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes, particularly protein kinases.[1][2][3] We will therefore frame this guide around a plausible and highly relevant scenario: the evaluation of Purinethol-X as a novel inhibitor of the Abl tyrosine kinase . The comparative arm of our analysis will focus on the T315I "gatekeeper" mutation , a notorious variant that confers resistance to numerous first and second-generation Abl kinase inhibitors, such as imatinib and nilotinib, in the treatment of Chronic Myeloid Leukemia (CML).[4][5][6]
This guide will walk researchers through the essential experimental workflows, from initial biophysical validation of binding to enzymatic and cell-based potency assays, explaining the causality behind each step and providing self-validating protocols.
Part 1: Biophysical Characterization of Direct Target Engagement
The first step in characterizing a novel inhibitor is to confirm direct physical binding to the purified target protein and to assess how this binding is affected by mutations. The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and powerful method for this purpose.[7][8][9]
Causality Behind Experimental Choice: Why Thermal Shift?
TSA operates on the principle that the binding of a ligand, such as Purinethol-X, typically stabilizes the three-dimensional structure of a protein.[7] This increased stability translates to a higher melting temperature (Tm), the temperature at which 50% of the protein is denatured. By measuring the change in Tm (ΔTm) in the presence of the compound, we can directly infer binding. Comparing the ΔTm for the WT versus the mutant protein provides a clear, quantitative measure of any differences in binding affinity. A significant reduction in ΔTm for the mutant protein is a strong indicator of resistance at the direct binding level.
Experimental Workflow: Thermal Shift Assay
Caption: Workflow for the Thermal Shift Assay (TSA).
Detailed Protocol: Thermal Shift Assay for Abl Kinase
-
Protein Preparation: Express and purify the kinase domains of both wild-type Abl and the T315I mutant.[10][11][12] Ensure proteins are >95% pure and dialyzed into a suitable, low-fluorescence buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Reagent Preparation:
-
Prepare a 2X protein/dye master mix. For a final reaction volume of 20 µL, this mix contains 2 µM protein (WT or T315I) and a 5X final concentration of SYPRO Orange dye in the assay buffer.
-
Prepare a 2X solution of Purinethol-X in the same assay buffer (e.g., at 20 µM for a 10 µM final concentration). Prepare a buffer-only control.
-
-
Assay Plating:
-
In a 96-well qPCR plate, add 10 µL of the 2X protein/dye master mix to appropriate wells.
-
Add 10 µL of the 2X Purinethol-X solution or the buffer control to the corresponding wells. Seal the plate securely.
-
-
Instrument Run:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment. Ramp the temperature from 25 °C to 95 °C at a rate of approximately 1 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature to obtain the melting curves.
-
Calculate the first derivative of the melt curve (-dF/dT). The peak of this derivative plot represents the Tm.[13]
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the buffer control from the Tm of the sample containing Purinethol-X.
-
Data Presentation and Interpretation
A significant positive ΔTm indicates stabilizing binding. The comparative data allows for a direct assessment of the mutation's impact.
| Protein Target | Compound (10 µM) | Tm (°C) | ΔTm (°C) | Interpretation |
| WT Abl Kinase | Buffer Control | 42.5 | - | Baseline Stability |
| Purinethol-X | 50.5 | +8.0 | Strong Stabilizing Interaction | |
| T315I Abl Kinase | Buffer Control | 41.8 | - | Baseline Stability (Slightly Lower) |
| Purinethol-X | 42.5 | +0.7 | Negligible Interaction |
These hypothetical results strongly suggest that Purinethol-X binds directly to the wild-type Abl kinase domain but fails to engage the T315I mutant, providing the first piece of evidence for mutation-induced resistance.
Part 2: Quantifying Inhibitory Potency via Enzyme Kinetics
While TSA confirms binding, it does not directly measure the inhibition of the enzyme's catalytic activity. An in vitro enzyme kinetics assay is essential to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[14]
Causality Behind Experimental Choice: Why IC₅₀ Determination?
The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific conditions. It is a critical metric for ranking the potency of different compounds and for quantifying the loss of potency due to resistance mutations. A large increase (shift) in the IC₅₀ value for the mutant enzyme compared to the wild-type is the gold standard for defining resistance at the enzymatic level.[15]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Abl Kinase Inhibition Assay (Luminescence-based)
This protocol is based on an enzyme-coupled assay that measures ATP consumption.[16]
-
Reagent Preparation:
-
Prepare serial dilutions of Purinethol-X in DMSO, then dilute into assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of WT and T315I Abl kinase, a suitable peptide substrate (e.g., Abltide), and ATP in assay buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) to accurately assess competitive inhibition.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the serially diluted Purinethol-X or DMSO control.
-
Add 10 µL of the enzyme/substrate mix (containing both Abl kinase and peptide substrate).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and quantify the remaining ATP by adding 25 µL of a detection reagent (e.g., Kinase-Glo®, which produces a luminescent signal inversely proportional to kinase activity).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert the luminescence signal to percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The fold-shift in IC₅₀ is a key metric for quantifying resistance.
| Protein Target | Purinethol-X IC₅₀ (nM) | Fold-Shift vs. WT | Interpretation |
| WT Abl Kinase | 5.2 | - | Potent inhibition of the wild-type enzyme. |
| T315I Abl Kinase | >10,000 | >1900-fold | Complete loss of potency; high-level resistance. |
This data confirms the biophysical findings at a functional level. Purinethol-X is a potent inhibitor of the wild-type kinase, but the T315I mutation renders the enzyme highly resistant to its activity. This resistance profile is characteristic of inhibitors that cannot accommodate the bulkier isoleucine residue in the ATP-binding pocket.[5]
Part 3: Assessing Efficacy in a Cellular Context
Biochemical assays, while crucial, do not account for cellular factors like membrane permeability, efflux pumps, or intracellular ATP concentrations. Therefore, evaluating an inhibitor in a relevant cellular model is a mandatory step.[17][18]
Causality Behind Experimental Choice: Why Cell-Based Assays?
Cell-based assays provide a more physiologically relevant environment to assess an inhibitor's true potential.[17] By using cell lines engineered to depend on the kinase activity of either WT or mutant Bcr-Abl for their proliferation and survival, we can measure the compound's ability to inhibit the kinase in its native context and overcome cellular barriers. A significant difference in the cellular IC₅₀ between the WT and mutant cell lines validates the biochemical findings and predicts how the inhibitor might perform in a clinical setting.
Bcr-Abl Signaling Pathway
Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.
Detailed Protocol: Cellular Proliferation Assay
-
Cell Lines: Use hematopoietic Ba/F3 cells, which are dependent on cytokine signaling for survival. Stably transfect these cells to express either WT Bcr-Abl or T315I Bcr-Abl. These engineered cells now proliferate independently of cytokines, driven by Bcr-Abl activity.
-
Cell Plating: Seed the WT and T315I Bcr-Abl Ba/F3 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in their respective growth media.
-
Compound Treatment: Add serially diluted Purinethol-X to the wells. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP content as an indicator of metabolic activity) to each well.
-
Data Acquisition: Measure the luminescent signal with a plate reader.
-
Data Analysis: Calculate the percent inhibition of proliferation for each concentration relative to the vehicle control and determine the IC₅₀ values using a four-parameter logistic fit.
Data Presentation and Interpretation
The cellular data should ideally corroborate the biochemical findings, although absolute IC₅₀ values may differ.
| Cell Line | Purinethol-X Cellular IC₅₀ (nM) | Fold-Shift vs. WT | Interpretation |
| Ba/F3 (WT Bcr-Abl) | 25.5 | - | Potent inhibition of WT Bcr-Abl-driven proliferation. |
| Ba/F3 (T315I Bcr-Abl) | >20,000 | >780-fold | High-level resistance in a cellular context. |
These results demonstrate that Purinethol-X can effectively enter cells and inhibit the wild-type Bcr-Abl kinase, leading to a potent anti-proliferative effect. However, its inability to inhibit the T315I mutant in a biochemical setting translates directly to a lack of efficacy in a cellular model of T315I-driven leukemia.
Comprehensive Discussion: Synthesizing the Evidence
The multi-faceted approach detailed above provides a robust and conclusive dataset.
-
Biophysical Data (TSA): Purinethol-X physically interacts with and stabilizes the wild-type Abl kinase but not the T315I mutant. This points to a direct loss of binding as the primary mechanism of resistance.
-
Biochemical Data (Kinase Assay): The potent enzymatic inhibition of WT Abl (IC₅₀ = 5.2 nM) is abrogated by the T315I mutation (IC₅₀ > 10,000 nM). This >1900-fold shift is a clear indication of high-level biochemical resistance.
-
Cellular Data (Proliferation Assay): The potent anti-proliferative effect against cells driven by WT Bcr-Abl (IC₅₀ = 25.5 nM) is lost in cells expressing the T315I mutant. This confirms that the biochemical resistance is maintained within a complex biological system.
The molecular basis for this resistance is well-established for the T315I mutation. The "gatekeeper" threonine (T315) residue is located deep within the ATP-binding pocket. Its hydroxyl group can form a key hydrogen bond with some inhibitors.[5] More critically, its small size creates a pocket that can be accessed. The mutation to a bulkier isoleucine residue (T315I) creates steric hindrance that physically blocks the binding of inhibitors like imatinib and, in our hypothetical case, Purinethol-X, while still permitting ATP to bind.[4][6] Third-generation inhibitors like Ponatinib were specifically designed with a flexible linker to circumvent this steric clash, enabling them to bind effectively to the T315I mutant.[19][20][21]
Conclusion
This guide outlines a systematic and logical workflow for the comparative analysis of a novel small molecule inhibitor against a wild-type and mutant protein target. Through the integration of biophysical, biochemical, and cell-based assays, we can build a comprehensive profile of a compound's activity and its susceptibility to resistance mutations. For our hypothetical compound, Purinethol-X, the data conclusively demonstrate that while it is a potent inhibitor of wild-type Abl kinase, its efficacy is completely undermined by the clinically important T315I mutation. This finding, while negative in terms of broad clinical application for CML, is a critical piece of information that would guide the next steps in a drug discovery program, potentially toward structural modifications to overcome this resistance mechanism or repositioning the compound for other therapeutic targets.
Appendix: Protocol for Recombinant Abl Kinase Domain Expression and Purification
This is a generalized protocol for expression in E. coli and purification.[10][11][12][22][23]
-
Expression:
-
Transform E. coli (e.g., BL21(DE3)) with an expression vector (e.g., pET-28a) containing the human Abl kinase domain (residues ~229-512) with an N-terminal His₆-tag.
-
Grow a 1 L culture in LB media at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 5% glycerol, 1 mM DTT, protease inhibitors) and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 45 minutes).
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer with 40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
(Optional) Cleave the His-tag using a specific protease (e.g., TEV protease) followed by a second Ni-NTA step to remove the tag and protease.
-
Further purify the protein by size-exclusion chromatography into a final storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Confirm purity by SDS-PAGE, determine concentration, and store at -80°C.
-
The same protocol can be used for the T315I mutant, which is generated by site-directed mutagenesis of the expression vector.
-
References
- 1. 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are Bcr-Abl T315I inhibitors and how do they work? [synapse.patsnap.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Characterization of Ligand Binding to Pseudokinases Using a Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Abl Kinase Constructs Expressed in Bacteria: facilitation of structural and functional studies including segmental labeling by expressed protein ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High yield bacterial expression of active c-Abl and c-Src tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 20. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study | PLOS One [journals.plos.org]
- 21. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
